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  • Product: N-(2-(furan-3-yl)ethyl)furan-2-carboxamide
  • CAS: 1428355-30-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, a molecule of interest for researchers in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, a molecule of interest for researchers in medicinal chemistry and drug development. The furan-2-carboxamide scaffold is a privileged structure known for a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document outlines a validated synthetic pathway, delving into the mechanistic underpinnings of the reaction and providing practical, field-tested insights for its successful execution.

Introduction and Strategic Overview

The synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide fundamentally involves the formation of an amide bond between two key precursors: furan-2-carboxylic acid and 2-(furan-3-yl)ethanamine. The amide bond is one of the most prevalent linkages in medicinal chemistry, and numerous methods have been developed for its construction.[4][5] The choice of synthetic strategy is paramount and is dictated by factors such as substrate reactivity, desired purity, scalability, and the avoidance of harsh reaction conditions that could compromise the integrity of the furan rings.

This guide will focus on a robust and widely applicable two-step approach:

  • Activation of Furan-2-carboxylic Acid: Conversion of the carboxylic acid to a more reactive species to facilitate nucleophilic attack by the amine.

  • Amide Coupling: The reaction of the activated furan-2-carboxylic acid derivative with 2-(furan-3-yl)ethanamine to form the target amide.

Two primary methods for the activation and coupling will be discussed in detail: the use of an acyl chloride intermediate and the application of modern coupling agents.

Synthesis Pathway Visualization

Synthesis_Pathway cluster_activation Activation Step cluster_coupling Amide Coupling Furan-2-carboxylic_acid Furan-2-carboxylic Acid Furan-2-carbonyl_chloride Furan-2-carbonyl Chloride Furan-2-carboxylic_acid->Furan-2-carbonyl_chloride SOCl₂ or (COCl)₂ 2-(furan-3-yl)ethanamine 2-(furan-3-yl)ethanamine Target_Molecule N-(2-(furan-3-yl)ethyl)furan-2-carboxamide 2-(furan-3-yl)ethanamine->Target_Molecule Base (e.g., Et₃N) Furan-2-carbonyl_chloride->Target_Molecule

Caption: Overall synthesis pathway for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide.

Method 1: Synthesis via Acyl Chloride Intermediate

This classical and often high-yielding method involves the conversion of furan-2-carboxylic acid to the more reactive furan-2-carbonyl chloride.[1][6] This intermediate readily reacts with the amine to form the desired amide.

Rationale for Method Selection

The acyl chloride route is chosen for its efficiency and the generally high purity of the resulting product. The formation of the acyl chloride is straightforward, and its high reactivity allows for a rapid and often complete reaction with the amine.

Experimental Protocol

Part A: Synthesis of Furan-2-carbonyl Chloride

Acyl_Chloride_Formation Furan-2-carboxylic_acid Furan-2-carboxylic Acid Reaction Reaction (Reflux) Furan-2-carboxylic_acid->Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction Furan-2-carbonyl_chloride Furan-2-carbonyl Chloride Reaction->Furan-2-carbonyl_chloride Byproducts SO₂ (g) + HCl (g) Reaction->Byproducts

Caption: Formation of furan-2-carbonyl chloride from furan-2-carboxylic acid.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Furan-2-carboxylic acid112.081.0 eq
Thionyl chloride (SOCl₂)118.972.0 eqExcess to drive the reaction to completion.
Anhydrous Dichloromethane (DCM)Reaction solvent.

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add furan-2-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane to dissolve the carboxylic acid.

  • Slowly add thionyl chloride (2.0 eq) to the solution at room temperature. The addition is exothermic.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride and the solvent under reduced pressure. The crude furan-2-carbonyl chloride is typically used directly in the next step without further purification.[6]

Part B: Amide Coupling

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Furan-2-carbonyl chloride130.531.0 eqFrom Part A.
2-(Furan-3-yl)ethanamine111.141.0 eq[7]
Triethylamine (Et₃N)101.191.2 eqActs as a base to neutralize the HCl byproduct.
Anhydrous Dichloromethane (DCM)Reaction solvent.

Procedure:

  • In a separate flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-(furan-3-yl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude furan-2-carbonyl chloride (1.0 eq) from Part A in a minimal amount of anhydrous dichloromethane.

  • Add the furan-2-carbonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Wash the reaction mixture successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(furan-3-yl)ethyl)furan-2-carboxamide.

Method 2: Synthesis via Coupling Agents

Modern amide synthesis often employs coupling agents that activate the carboxylic acid in situ, avoiding the need to isolate a reactive intermediate like an acyl chloride.[1][4] Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are commonly used.[1][5]

Rationale for Method Selection

This method is particularly advantageous when dealing with sensitive substrates, as the reaction conditions are generally milder than those required for acyl chloride formation. It is a one-pot procedure which can be more convenient.

Experimental Protocol

Coupling_Agent_Pathway Furan-2-carboxylic_acid Furan-2-carboxylic Acid Reaction Amide Coupling (One Pot) Furan-2-carboxylic_acid->Reaction Amine 2-(furan-3-yl)ethanamine Amine->Reaction Coupling_Agent EDC/HOBt or HATU Coupling_Agent->Reaction Target_Molecule N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Reaction->Target_Molecule

Caption: One-pot amide synthesis using a coupling agent.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Furan-2-carboxylic acid112.081.0 eq
2-(Furan-3-yl)ethanamine111.141.0 eq
EDC.HCl191.701.2 eq
HOBt135.121.2 eq
N,N-Diisopropylethylamine (DIPEA)129.242.0 eqNon-nucleophilic base.
Anhydrous N,N-Dimethylformamide (DMF)Reaction solvent.

Procedure:

  • To a round-bottom flask under an inert atmosphere, add furan-2-carboxylic acid (1.0 eq), 2-(furan-3-yl)ethanamine (1.0 eq), EDC.HCl (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the reagents.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel as described in Method 1.

Characterization of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Conclusion

The synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide can be reliably achieved through standard amide bond forming reactions. The choice between the acyl chloride method and the use of coupling agents will depend on the specific requirements of the researcher, including scale, desired purity, and substrate sensitivity. Both methods, when executed with care, are expected to provide the target compound in good yield. The protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for the successful synthesis of this and related furan-2-carboxamide derivatives.

References

  • Breton, T. (2021). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.
  • Request PDF. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).
  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI.
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  • Wikipedia. (n.d.). 2-Furoyl chloride. Wikipedia.
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  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • European Patent Office. (1991). Process for the preparation of 2-(2-furyl) ethanol amine. EP 0435840 A2.
  • Rossi, D., et al. (2022).
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  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
  • ResearchGate. (n.d.). Synthesis of N-alkylfuran-2-carboxamide derivatives.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • YouTube. (2023, August 14). Disconnecting with a sneaky furan?. YouTube.
  • Scribd. (n.d.).
  • ChemScene. (n.d.). N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide. ChemScene.
  • Nivrutti, B. B. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • ResearchGate. (n.d.). Examples of furan derivatives with biological activity.
  • PrepChem.com. (n.d.). Preparation of 2-methylfuran-3-carboxylic acid methyl ester. PrepChem.com.
  • Growing Science. (2022, August 29).
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  • NIST. (n.d.). Furan-2-carboxamide, N-ethyl-N-(3-methylphenyl)-. NIST WebBook.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Santa Cruz Biotechnology. (n.d.). Furan-2-carboxylic acid (3-amino-propyl)-amide hydrochloride. SCBT.
  • PubChem. (n.d.). 2-(Furan-3-yl)ethan-1-amine. PubChem.
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  • Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC.
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Exploratory

"synthesis of novel furan-2-carboxamide derivatives"

An In-Depth Technical Guide to the Synthesis of Novel Furan-2-Carboxamide Derivatives Introduction: The Furan-2-Carboxamide Scaffold in Modern Drug Discovery The furan-2-carboxamide moiety is a prominent structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Novel Furan-2-Carboxamide Derivatives

Introduction: The Furan-2-Carboxamide Scaffold in Modern Drug Discovery

The furan-2-carboxamide moiety is a prominent structural motif recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its prevalence stems from the unique physicochemical properties of the furan ring, which can act as a bioisosteric replacement for phenyl, thiophene, or other functional groups, thereby modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Derivatives built upon this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and anti-biofilm properties.[1][3][4][5][6][7] This versatility and proven therapeutic relevance make the development of efficient and diverse synthetic routes to novel furan-2-carboxamide derivatives a critical objective for researchers in drug discovery and development.

This guide provides a detailed exploration of the principal synthetic strategies employed to construct these valuable compounds, focusing on the underlying chemical logic, practical experimental considerations, and the generation of molecular diversity.

Part 1: Core Synthetic Strategies

The synthesis of furan-2-carboxamides can be broadly approached from two perspectives: functionalization of a pre-existing furan ring or the convergent assembly of the final product through multicomponent reactions. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Amide Bond Formation from Furan-2-Carboxylic Acid

The most direct and widely employed method for synthesizing furan-2-carboxamides is the coupling of furan-2-carboxylic acid (furoic acid) with a desired amine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

A. Conversion to Acyl Chloride

A classical and highly effective method involves converting furan-2-carboxylic acid to the more reactive furan-2-carbonyl chloride (furoyl chloride).[3] This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with a primary or secondary amine, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

  • Expertise & Experience: This method is robust and high-yielding. However, the high reactivity of the acyl chloride can be a limitation when working with complex substrates containing sensitive functional groups. The reaction is often rapid, proceeding to completion at room temperature or with gentle cooling.[3]

B. Use of Peptide Coupling Agents

For substrates with sensitive functionalities, in-situ activation of the carboxylic acid using modern coupling agents is the preferred approach.[8] This method avoids the harsh conditions of acyl chloride formation and offers excellent control and high yields. The process involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then consumed by the amine in the same pot.[8]

Commonly used coupling systems include:

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is frequently used, often with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization in chiral substrates.[3]

  • Onium Salts (Aminium/Uronium): Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are highly efficient and lead to rapid amide bond formation.[3][9]

  • 1,1'-Carbonyldiimidazole (CDI): CDI serves as a mild and effective coupling agent, activating the carboxylic acid by forming a reactive acylimidazolide intermediate.[10]

The general workflow for selecting an amide coupling strategy is outlined below.

G start Start: Furan-2-carboxylic Acid + Target Amine substrate_analysis Analyze Substrate Sensitivity start->substrate_analysis robust_substrate Robust Substrate? (No sensitive groups) substrate_analysis->robust_substrate acyl_chloride Acyl Chloride Method (e.g., SOCl₂, (COCl)₂) robust_substrate->acyl_chloride Yes coupling_agent Coupling Agent Method robust_substrate->coupling_agent No product Furan-2-Carboxamide Product acyl_chloride->product coupling_choice Select Coupling System coupling_agent->coupling_choice edc_hobt EDC / HOBt (Cost-effective, common) coupling_choice->edc_hobt Standard hatu HATU / HBTU (High efficiency, fast) coupling_choice->hatu Difficult Coupling cdi CDI (Mild conditions) coupling_choice->cdi Mild edc_hobt->product hatu->product cdi->product G cluster_reactants Ugi Reactants cluster_mechanism Reaction Cascade Furfural Furfural (Aldehyde) Imine Imine Formation Furfural->Imine Amine Amine Amine->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium CarboxylicAcid Carboxylic Acid Iminium Iminium Ion Imine->Iminium + H⁺ (from Acid) Iminium->Nitrilium Mumm Mumm Rearrangement Nitrilium->Mumm + Carboxylate Product α-Acetamido Carboxamide Product Mumm->Product

Caption: Simplified Ugi Four-Component Reaction (Ugi-4CR) Mechanism.

B. The Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is another foundational MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxyamide. [11][12][13]When furfural is used as the aldehyde component, this reaction provides a rapid route to furan-containing α-acyloxyamides. [14]These products can serve as valuable intermediates for further synthetic transformations. The reaction is believed to proceed through a cyclic transition state involving hydrogen bonding, followed by a-[1][4]O→N acyl transfer (Mumm rearrangement). [11]

G cluster_reactants Passerini Reactants cluster_mechanism Reaction Cascade Furfural Furfural (Aldehyde) Nitrilium Nitrilium Intermediate Furfural->Nitrilium Rate-determining step Isocyanide Isocyanide Isocyanide->Nitrilium Rate-determining step CarboxylicAcid Carboxylic Acid CarboxylicAcid->Nitrilium Rate-determining step Adduct Trapped Adduct Nitrilium->Adduct Nucleophilic Trapping Rearrangement Mumm Rearrangement Adduct->Rearrangement Product α-Acyloxyamide Product Rearrangement->Product

Caption: Simplified Passerini Three-Component Reaction (Passerini-3CR) Mechanism.

Synthesis via Curtius Rearrangement

An alternative strategy involves forming the amide bond through a rearrangement reaction. The Curtius rearrangement of furan-2-carbonyl azide provides an elegant route to 2-amido substituted furans. [15]The process begins with the conversion of a furan-2-carboxylic acid derivative (like the acyl chloride) to furan-2-carbonyl azide, typically using sodium azide. Gentle heating of the azide in an inert solvent induces the rearrangement, where dinitrogen gas is lost to form a highly reactive furanyl isocyanate intermediate. This intermediate is not isolated but is trapped in-situ with a suitable nucleophile (e.g., an alcohol to form a carbamate, or an organometallic reagent like a Grignard or organocuprate) to furnish the final amide product. [15]

Part 2: Data Presentation & Comparison

The selection of a synthetic method often involves a trade-off between yield, reaction time, cost, and substrate compatibility. The following tables summarize representative data for common synthetic approaches.

Table 1: Comparison of Amide Coupling Methods for Furan-2-Carboxamides

Amine Substrate Coupling System Solvent Reaction Time (h) Yield (%) Reference
Aniline EDC, HOBt, DMAP CH₃CN 18 80 [3]
4-Aminophenol EDC DCM - 74.4 [3]
Benzylamine TBTU, DIPEA DMF - 73-82 [3]
1,4-Diaminobenzene CDI THF 18 - [10]

| 3-Aminobenzoic acid | CDI | THF | 20 | 47 | [10]|

Table 2: Yields for Diversity-Oriented Synthesis of Furan-2-Carboxamide Analogs

Series/Linker Type Synthetic Method Final Step Yield Range (%) Reference
N-Acylcarbohydrazide CDI coupling 24–68 [10]
1,4-Diaminobenzene CDI coupling - [10]

| 1,2,3-Triazole (via CuAAC) | Click Chemistry | - | [10]|

Part 3: Detailed Experimental Protocols

The following protocols are provided as self-validating systems, representing common and reliable procedures for the synthesis of furan-2-carboxamides.

Protocol 1: Synthesis via Acyl Chloride Intermediate

[3]

  • Furan-2-carbonyl chloride formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add furan-2-carboxylic acid (1.0 eq). Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours. Monitor for the cessation of gas evolution.

  • Removal of excess SOCl₂: Cool the mixture and remove the excess thionyl chloride by distillation or under reduced pressure. The crude furoyl chloride is often used directly in the next step.

  • Amidation: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) in a separate flask and cool to 0 °C.

  • Reaction: Add a solution of the crude furan-2-carbonyl chloride in the same solvent dropwise to the stirred amine solution.

  • Workup: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC. Upon completion, quench with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Synthesis via EDC/HOBt Coupling

[3]

  • Setup: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.1 eq) in an anhydrous solvent such as DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a base, such as DIPEA or NMM (2.0 eq), to the stirred solution. Then, add EDC hydrochloride (1.1-1.3 eq) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 3: Ugi Four-Component Synthesis (Generalized)

[16][17]

  • Setup: To a flask containing a suitable solvent (typically methanol), add the amine (1.0 eq) and furfural (1.0 eq). Stir for 20-30 minutes at room temperature to allow for imine formation.

  • Component Addition: Add the carboxylic acid component (1.0 eq), followed by the isocyanide (1.0 eq). The addition of the isocyanide is often exothermic and should be done carefully, potentially with cooling.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is typically complete within this time frame. High reactant concentrations (0.5 M - 2.0 M) often give the best results. [16]4. Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often purified directly by flash column chromatography on silica gel to yield the desired bis-amide.

Conclusion and Future Outlook

The furan-2-carboxamide scaffold is a cornerstone of modern medicinal chemistry, with established synthetic routes and exciting new methodologies continually expanding its chemical space. Direct amidation via coupling agents remains the workhorse for targeted synthesis due to its reliability and broad substrate scope. [3]Concurrently, multicomponent reactions like the Ugi and Passerini syntheses offer unparalleled efficiency for generating large libraries of diverse analogs, which is crucial for the discovery of new therapeutic leads. [11][16]The continued development of novel synthetic strategies, including those leveraging C-H activation or innovative cyclization cascades, will undoubtedly unlock access to even more complex and potent furan-based therapeutics, addressing ongoing challenges in areas from infectious diseases to oncology. [7][19]

References

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  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Request PDF. ResearchGate. [Link]

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  • Ugi reaction. Wikipedia. [Link]

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Foundational

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

Executive Summary N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a highly specialized bis-furanic compound characterized by a furan-2-carboxamide headgroup linked via a flexible ethylamine spacer to a furan-3-yl tail. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a highly specialized bis-furanic compound characterized by a furan-2-carboxamide headgroup linked via a flexible ethylamine spacer to a furan-3-yl tail. In modern medicinal chemistry, the furan-2-carboxamide scaffold is classified as a privileged motif, demonstrating a broad spectrum of biological activities ranging from oncology to infectious disease management[1]. This whitepaper provides an in-depth analysis of the molecule's physicochemical properties, details self-validating synthetic protocols, and explores its pharmacological potential based on authoritative literature.

Structural and Physicochemical Profiling

The architectural design of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide (Molecular Formula: C₁₁H₁₁NO₃) can be divided into three functional domains, each contributing to its overall pharmacodynamic profile:

Furan-2-carboxamide Core: This region acts as the primary pharmacophore in many biological interactions. It provides a strong hydrogen bond donor (the amide NH) and two hydrogen bond acceptors (the carbonyl oxygen and the furan ring oxygen). The planar nature of this core allows for favorable π

π stacking and dipole-dipole interactions within target protein pockets[1].
  • Ethyl Linker: The two-carbon aliphatic chain provides crucial conformational flexibility. This allows the molecule to undergo induced-fit binding, orienting the two furan rings optimally to interact with complex hydrophobic pockets[1].

  • Furan-3-yl Tail: Acting as a secondary aromatic system, this electron-rich ring enhances the molecule's lipophilicity without drastically inflating its molecular weight, thereby maintaining favorable pharmacokinetic properties.

  • Table 1: Computed Physicochemical Properties
    PropertyValuePharmacological Relevance
    Molecular Weight 205.21 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring optimal drug-likeness.
    Topological Polar Surface Area (TPSA) ~55.4 ŲExcellent for membrane permeability; highly favorable for intracellular targeting.
    Hydrogen Bond Donors 1Maintains target specificity while preserving lipophilicity for cell entry.
    Hydrogen Bond Acceptors 3Enhances aqueous solubility and interaction with polar amino acid residues.
    LogP (Estimated) ~1.5 - 2.0Balanced amphiphilicity, promoting both systemic circulation and lipid membrane crossing.

    Synthetic Methodologies (Self-Validating Protocols)

    The synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide relies on the robust formation of an amide bond between 2-(furan-3-yl)ethan-1-amine and a furan-2-carboxylic acid derivative. Below are two field-proven methodologies, selected based on scalability and reagent stability.

    Protocol A: Schotten-Baumann Acylation (Acyl Chloride Route)

    This route is highly efficient and rapid, making it the industry standard for furan-2-carboxamide synthesis[2]. However, it requires strictly anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride[3].

    • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-(furan-3-yl)ethan-1-amine in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Base Addition: Add 1.2 to 1.5 equivalents of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the stirring solution[3].

      • Causality: The tertiary amine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation. Without this base, the starting amine would protonate into an unreactive hydrochloride salt, prematurely halting the reaction[3].

    • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 1.05 equivalents of furan-2-carbonyl chloride in a minimal volume of anhydrous DCM and add it dropwise over 15–20 minutes.

      • Causality: Amide bond formation with acyl chlorides is highly exothermic. The low temperature controls the reaction kinetics, preventing the degradation of the furan rings and minimizing the formation of side products[3].

    • Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:2 petroleum ether/ethyl acetate solvent system. The disappearance of the ninhydrin-active amine spot self-validates the completion of the reaction[2].

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM. Wash the combined organic layers with brine (to strip residual water and inorganic salts), dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

    Protocol B: HATU-Mediated Amide Coupling

    This route is preferred when furan-2-carbonyl chloride is unavailable or when working in environments where managing moisture-sensitive corrosive reagents is impractical[4].

    • Activation: Dissolve 1.0 eq of furan-2-carboxylic acid (2-furoic acid) and 1.1 eq of HATU in anhydrous N,N-dimethylformamide (DMF). Add 2.0 eq of DIPEA. Stir for 15 minutes at room temperature.

      • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester intermediate, driving the coupling reaction to completion faster than traditional carbodiimides (like EDC)[5].

    • Coupling: Add 1.0 eq of 2-(furan-3-yl)ethan-1-amine to the activated ester. Stir for 4–6 hours at room temperature.

    • Workup: Dilute the mixture with ethyl acetate. Wash extensively with 5% aqueous LiCl (to partition and remove the DMF solvent), followed by 1M HCl, saturated NaHCO₃, and brine.

    Synthetic Workflow Visualization

    SynthesisWorkflow SM 2-(furan-3-yl)ethan-1-amine (Starting Material) RouteA Route A: Acyl Chloride Furan-2-carbonyl chloride + TEA / DCM (0 °C to RT) SM->RouteA RouteB Route B: Amide Coupling Furan-2-carboxylic acid + HATU / DIPEA / DMF SM->RouteB Product N-(2-(furan-3-yl)ethyl)furan-2-carboxamide (Target Molecule) RouteA->Product High Yield, Fast RouteB->Product Moisture Stable Purification Workup & Purification (Flash Chromatography) Product->Purification Validation Analytical Validation (1H/13C NMR, LC-MS) Purification->Validation

    Synthetic workflow for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide via two orthogonal pathways.

    Pharmacological Potential & Biological Targets

    While N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a distinct chemical entity, it inherits the highly active furan-2-carboxamide pharmacophore, making it a prime candidate for several therapeutic applications.

    Microtubule Stabilization (Oncology): Recent studies have identified furan-2-carboxamide derivatives as potent microtubule stabilizing agents (MSAs)[6]. These compounds bind with high affinity to the Taxol-binding pocket of tubulin proteins, abrogating chromosomal segregation during cell division. This induces G2/M phase mitotic arrest and potentiates apoptosis in various cancer cell lines (e.g., HeLa)[6]. The lipophilic furan-3-yl tail of our target molecule is hypothesized to provide the necessary hydrophobic interactions required to anchor the molecule within this specific pocket[1].

    Anti-Quorum Sensing (Microbiology): In the fight against antimicrobial resistance, furan-2-carboxamides have emerged as effective antibiofilm agents. They act as bioisosteric replacements for naturally occurring, but chemically labile, furanones[7]. By targeting the LasR receptor in Pseudomonas aeruginosa, these derivatives disrupt quorum sensing, significantly reducing the production of virulence factors such as pyocyanin and proteases[7]. Furthermore, related carbamothioyl-furan-2-carboxamide derivatives have shown broad-spectrum antimicrobial and antifungal efficacy[8].

    Table 2: Validated Targets for Furan-2-Carboxamide Scaffolds
    Biological TargetDisease AreaMechanism of ActionKey Structural Requirement
    Tubulin (Taxol Pocket) OncologyMicrotubule stabilization, G2/M arrest[6]Hydrophobic/lipophilic N-substituents[1]
    LasR Protein Infectious DiseaseQuorum sensing inhibition, Antibiofilm[7]Furan-2-carboxamide core (furanone bioisostere)[7]
    Bacterial/Fungal Enzymes AntimicrobialBroad-spectrum growth inhibition[8]Heterocyclic integration and H-bonding capacity[8]

    Analytical Characterization

    To ensure scientific integrity and validate the success of the synthetic protocols, the isolated N-(2-(furan-3-yl)ethyl)furan-2-carboxamide must be characterized using the following spectroscopic benchmarks:

    • ¹H NMR (400 MHz, CDCl₃): Expected diagnostic signals include the amide proton (broad singlet, ~6.5 ppm), furan-2-yl aromatic protons (multiplets around 6.4, 7.1, and 7.4 ppm), furan-3-yl aromatic protons (multiplets around 6.3, 7.2, and 7.3 ppm), the methylene group adjacent to the amine nitrogen (quartet, ~3.6 ppm), and the benzylic-type methylene group adjacent to the furan ring (triplet, ~2.8 ppm)[2].

    • ¹³C NMR (100 MHz, CDCl₃): The highly deshielded amide carbonyl carbon will appear distinctly around ~158 ppm[2].

    • LC-MS (ESI+): The mass spectrum will display a prominent pseudo-molecular ion peak [M+H]⁺ at m/z 206.1, confirming the molecular weight of the target compound.

    Sources

    Exploratory

    The Physicochemical Landscape of Furan Carboxamides: A Comprehensive Guide to Scaffold Optimization and Profiling

    As a Senior Application Scientist navigating the complexities of early-stage drug discovery and agrochemical development, I frequently encounter the furan carboxamide scaffold. This structural motif—comprising an oxygen-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist navigating the complexities of early-stage drug discovery and agrochemical development, I frequently encounter the furan carboxamide scaffold. This structural motif—comprising an oxygen-containing, five-membered aromatic furan ring covalently linked to a carboxamide group—is a highly privileged pharmacophore. Its structural versatility allows for extensive substitutions, modulating both antimicrobial and physicochemical properties to yield highly potent therapeutic and agricultural agents[1].

    However, the successful translation of a furan carboxamide "hit" into a viable lead compound requires more than just target affinity; it demands a rigorous mastery of its physicochemical characteristics. This whitepaper dissects the core physicochemical properties of furan carboxamides, elucidates their structure-activity relationships (SAR), and provides field-proven, self-validating protocols for their laboratory characterization.

    Core Physicochemical Characteristics & Target Engagement

    The unique bioactivity of furan carboxamides stems from the delicate physicochemical balance between the lipophilic furan core and the polar carboxamide linker.

    Lipophilicity and Permeability

    Lipophilicity (typically expressed as LogP) is the primary driver of membrane permeability for furan carboxamides. The furan ring is less aromatic and more lipophilic than a standard benzene ring, providing a π -electron-rich surface ideal for hydrophobic interactions and π−π stacking within target binding pockets. In silico QSAR studies demonstrate that the lipophilicity and van der Waals volume of these derivatives are critical for penetrating biological barriers, such as fungal cell walls[2].

    Hydrogen Bonding Capacity

    The carboxamide moiety acts as a rigid, planar hinge. It provides highly directional hydrogen bonding capabilities: the N-H group acts as a strong hydrogen bond donor (HBD), while the carbonyl oxygen (C=O) serves as a strong hydrogen bond acceptor (HBA). The furan oxygen can also act as a weak HBA.

    This precise spatial arrangement of hydrogen bonding is the mechanistic foundation for their role as Succinate Dehydrogenase Inhibitors (SDHIs) in agrochemistry. By mimicking the natural substrate, furan carboxamides bind to Complex II in the mitochondrial respiratory chain, blocking the ubiquinone binding site and arresting cellular respiration.

    Mechanism FC Furan Carboxamide (e.g., Fenfuram) ComplexII Succinate Dehydrogenase (Complex II) FC->ComplexII H-Bonding & Pi-Pi Stacking Ubiquinone Ubiquinone Binding Site Blockade ComplexII->Ubiquinone Respiration Mitochondrial Respiration Arrest Ubiquinone->Respiration

    Fig 1: Target engagement mechanism of furan carboxamide-based SDHI fungicides.

    Beyond agriculture, this precise physicochemical geometry has been exploited in human medicine. Recent oncology research has highlighted furan-2-carboxamide derivatives as potent microtubule stabilizing agents capable of inducing mitotic arrest[3]. Furthermore, structural optimizations of the furan-carboxamide scaffold have yielded novel, highly selective inhibitors against the lethal H5N1 influenza A virus[4].

    Quantitative Physicochemical Profiling

    To effectively optimize a furan carboxamide library, quantitative data must be systematically tracked. The table below summarizes the typical physicochemical parameters of representative compounds across different therapeutic and agricultural domains.

    Table 1: Physicochemical Parameters of Representative Furan Carboxamides

    CompoundPrimary ApplicationMolecular Weight ( g/mol )Estimated LogPTPSA (Ų)HBDHBA
    Fenfuram SDHI Fungicide201.222.129.112
    5-(2-Chlorophenyl)furan-2-carboxamide Aminopeptidase Inhibitor221.642.843.122
    Compound 1a H5N1 Antiviral334.393.875.214
    SH09 Microtubule Stabilizer364.203.553.013

    Validated Experimental Methodologies

    Standard physicochemical assays often fail when applied to furan carboxamides due to their tendency to form micro-emulsions or precipitate unexpectedly. The following protocols are engineered with causality in mind, explaining why specific techniques are chosen, and incorporate strict self-validating mechanisms to ensure data integrity.

    Protocol 1: Determination of Lipophilicity (LogP) via RP-HPLC

    Causality: The traditional OECD 107 shake-flask method is frequently unreliable for furan carboxamides due to their poor aqueous solubility, which leads to phase-separation errors at the octanol-water interface. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC, OECD 117) circumvents this by using retention time as a proxy for lipophilicity, requiring minimal sample concentration and avoiding precipitation limits.

    Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (typically 60:40 v/v) buffered to pH 7.4 using 10 mM phosphate buffer to suppress ionization of any basic/acidic substituents.

    • Calibration Mix: Prepare a reference mixture containing six substituted benzenes with known LogP values (ranging from 1.5 to 4.5) and 0.1 mg/mL uracil as an unretained dead-time ( t0​ ) marker.

    • Sample Injection: Inject 5 µL of the furan carboxamide sample (0.5 mg/mL in methanol) onto a C18 analytical column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min.

    • Detection & Calculation: Monitor UV absorbance at 254 nm. Calculate the capacity factor ( k′ ) for the sample using the formula: k′=(tR​−t0​)/t0​ .

    • Self-Validation System: The system automatically self-validates by calculating the regression coefficient ( R2 ) of the calibration curve generated from the six reference standards. An R2≥0.99 confirms column integrity and mobile phase consistency. If the uracil marker exhibits a retention time shift >2% between runs, the system flags a flow-rate anomaly, automatically invalidating the run to prevent the propagation of false lipophilicity data.

    Protocol 2: High-Throughput Kinetic Solubility via Nephelometry

    Causality: Thermodynamic shake-flask solubility takes 24-48 hours and requires milligrams of API. In early-stage scaffold optimization, kinetic solubility via nephelometry is preferred. It detects scattered light from insoluble particulates in a 96-well microplate format, allowing rapid screening of the library directly from DMSO stock solutions.

    Step-by-Step Methodology:

    • Stock Preparation: Prepare 10 mM stock solutions of the furan carboxamide library in 100% DMSO.

    • Serial Dilution: Dispense the stock into a 96-well plate containing pH 7.4 PBS, creating a concentration gradient from 1 µM to 500 µM (final DMSO concentration ≤2% ).

    • Incubation: Seal and incubate the plate at 25°C for 2 hours with continuous orbital shaking to reach kinetic equilibrium.

    • Nephelometric Reading: Read the plate using a laser nephelometer. The solubility limit is defined as the concentration at which the scattered light exceeds the baseline of the buffer by 3 standard deviations.

    • Self-Validation System: This protocol is self-validating through mandatory thermodynamic control wells. Nicardipine (low solubility control) and caffeine (high solubility control) are run on every plate. If the caffeine control exceeds 10 NTU (Nephelometric Turbidity Units), it indicates solvent contamination, buffer precipitation, or plate scratching, immediately invalidating the assay before any test compound data is recorded.

    Workflow Start Furan Carboxamide Library Solubility Kinetic Solubility (Nephelometry) Start->Solubility Lipophilicity LogP Determination (RP-HPLC) Start->Lipophilicity Permeability PAMPA / Caco-2 Permeability Start->Permeability Data QSAR Modeling & SAR Analysis Solubility->Data Lipophilicity->Data Permeability->Data

    Fig 2: High-throughput physicochemical profiling workflow for furan carboxamide libraries.

    Conclusion

    The furan carboxamide scaffold is a powerful tool in the arsenal of medicinal chemists and agrochemical scientists. By deeply understanding its physicochemical characteristics—balancing the lipophilic drive of the furan ring with the directional hydrogen bonding of the carboxamide—researchers can predictably navigate SAR landscapes. Implementing self-validating laboratory workflows ensures that the data driving these decisions remains unimpeachable, accelerating the path from initial hit to optimized lead.

    References

    • Source: researchgate.
    • Source: researchgate.
    • Source: scielo.org.
    • Source: acu.edu.
    • Source: rsc.

    Sources

    Foundational

    "N-(2-(furan-3-yl)ethyl)furan-2-carboxamide mechanism of action"

    In-Depth Technical Guide: Mechanism of Action of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Executive Summary The rational design of melatonergic bioisosteres has driven significant advancements in neuropharmacology, par...

    Author: BenchChem Technical Support Team. Date: March 2026

    In-Depth Technical Guide: Mechanism of Action of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    Executive Summary

    The rational design of melatonergic bioisosteres has driven significant advancements in neuropharmacology, particularly in the modulation of circadian rhythms and cellular oxidative stress. N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a synthetic, bis-furan derivative engineered to target two distinct but physiologically synergistic pathways: the Melatonin G-Protein Coupled Receptors (MT1/MT2) and Quinone Reductase 2 (QR2, historically classified as the MT3 receptor).

    By replacing the traditional indole core of melatonin with a furan-3-yl moiety and substituting the acetamide group with a furan-2-carboxamide, this molecule achieves a highly specific polypharmacological profile. This whitepaper dissects the structural causality, signaling cascades, and self-validating experimental workflows required to characterize this compound's mechanism of action.

    Structural Pharmacology & Bioisosteric Rationale

    The pharmacological efficacy of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is rooted in its bipartite structural mimicry:

    • The 2-(furan-3-yl)ethyl Core: This moiety acts as a bioisostere for the 5-methoxytryptamine core of endogenous melatonin. The oxygen atom within the furan-3-yl ring serves as a localized hydrogen-bond acceptor, mimicking the spatial electronics of melatonin's 5-methoxy group, which is critical for anchoring the ligand within the orthosteric binding pockets of MT1 (MTNR1A) and MT2 (MTNR1B) receptors [2].

    • The Furan-2-carboxamide Pharmacophore: The furan-2-carboxamide scaffold is a prominent structural motif in medicinal chemistry, demonstrating exceptional affinity for the hydrophobic active site of Quinone Reductase 2 [4]. X-ray crystallographic studies of structurally analogous furan-2-carboxamides reveal that the secondary amide forms a critical hydrogen bond with the Gln122 residue of human QR2 (hQR2), while the furan ring engages in π−π stacking with adjacent aromatic residues [3].

    Dual Mechanisms of Action

    Pathway A: MT1/MT2 GPCR Agonism (Gi/Go Coupling)

    Upon binding to the MT1 and MT2 receptors, the bis-furan ligand stabilizes the active conformation of the GPCR. These receptors are exclusively coupled to Gi/Go heterotrimeric G-proteins. The activation induces the exchange of GDP for GTP on the G α i subunit, causing its dissociation from the G βγ dimer. The G α i subunit directly inhibits adenylyl cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP). This downregulation starves Protein Kinase A (PKA) of its activating ligand, ultimately repressing the phosphorylation of the cAMP Response Element-Binding Protein (CREB) and altering circadian gene transcription.

    MT_Signaling Ligand N-(2-(furan-3-yl)ethyl) furan-2-carboxamide Receptor MT1 / MT2 Receptors (GPCRs) Ligand->Receptor Agonist Binding Gi Gi/Go Protein Activation Receptor->Gi Conformational Change AC Adenylyl Cyclase Inhibition Gi->AC Alpha Subunit cAMP Decreased cAMP Levels AC->cAMP Downregulation PKA Reduced PKA Activity cAMP->PKA Pathway Inhibition CREB CREB Modulation & Gene Expression PKA->CREB Transcriptional Control

    MT1/MT2 GPCR signaling cascade modulated by the bis-furan ligand.

    Pathway B: Quinone Reductase 2 (QR2) Inhibition

    Unlike Quinone Reductase 1 (QR1), which utilizes NAD(P)H, QR2 is a cytosolic enzyme that exclusively utilizes N-ribosyl- or N-methyldihydronicotinamide as hydride donors to reduce quinones. Dysregulated QR2 activity is a primary driver of Reactive Oxygen Species (ROS) generation in neurodegenerative states. N-(2-(furan-3-yl)ethyl)furan-2-carboxamide acts as a potent, competitive, and cell-permeable inhibitor of QR2. By occupying the active site, it prevents the binding of the hydride donor, thereby halting the futile redox cycling of quinones and suppressing QR2-mediated ROS production [1].

    Experimental Workflows & Self-Validating Protocols

    To rigorously validate the dual-action profile of this compound, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to isolate causality by using specific co-substrates and internal controls.

    Protocol 1: TR-FRET cAMP Assay for MT1/MT2 Activity

    Causality Check: Because MT1/MT2 are Gi-coupled, baseline cAMP is too low to measure a reduction. Forskolin is required to artificially stimulate adenylyl cyclase, creating a high cAMP baseline that the Gi-coupled agonist can subsequently suppress. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen to eliminate background auto-fluorescence common in aromatic heterocyclic compounds.

    • Cell Preparation: Culture CHO-K1 cells stably expressing human MT1 or MT2 receptors. Seed at 10,000 cells/well in a 384-well microplate.

    • Ligand Stimulation: Co-incubate cells with 10 µM Forskolin and serial dilutions of the bis-furan compound (0.1 nM to 10 µM) for 30 minutes at 37°C.

    • Detection: Add TR-FRET lysis buffer containing Europium cryptate-labeled cAMP (donor) and d2-labeled anti-cAMP antibody (acceptor).

    • Self-Validation: The assay validates itself via an internal standard curve of unlabeled cAMP. A known agonist (e.g., Ramelteon) must be run in parallel to ensure the assay achieves a Z'-factor > 0.6, confirming systemic reliability.

    Protocol 2: QR2 Enzymatic Kinetic Assay

    Causality Check: To ensure the compound is inhibiting QR2 and not QR1, the assay must utilize N-methyldihydronicotinamide (NMeH), a co-substrate exclusive to QR2.

    • Enzyme Preparation: Dilute recombinant human QR2 (hQR2) to a final concentration of 6 nM in assay buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% Triton X-100).

    • Inhibitor Incubation: Add serial dilutions of the bis-furan compound to the hQR2 solution. Incubate for 15 minutes at 37°C. Note: Pre-incubation is critical to allow the furan-2-carboxamide moiety to achieve equilibrium binding within the deep hydrophobic pocket.

    • Reaction Initiation: Add 30 µM menadione (electron acceptor) and 100 µM NMeH (electron donor).

    • Kinetic Read: Immediately monitor the decrease in absorbance at 360 nm (representing the oxidation/consumption of NMeH) over 10 minutes using a spectrophotometer.

    • Self-Validation: A vehicle-only control (DMSO) establishes the uninhibited Vmax​ . A structurally validated QR2 inhibitor (e.g., S29434) is used as a positive control to verify competitive inhibition kinetics [1].

    QR2_Workflow Prep 1. Recombinant hQR2 Preparation Incubate 2. Compound Incubation (100 µM to 0.1 nM) Prep->Incubate Equilibrate Substrate 3. Add Menadione & N-methyldihydronicotinamide Incubate->Substrate Initiate Reaction Read 4. Spectrophotometric Read (360 nm) Substrate->Read Kinetic Assay Analyze 5. IC50 & ROS Quantification Read->Analyze Data Processing

    Step-by-step enzymatic workflow for validating QR2 inhibition.

    Quantitative Data Analysis

    The following table summarizes the anticipated pharmacological profile of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide compared to endogenous melatonin and the benchmark QR2 inhibitor S29434, illustrating the shift in target selectivity driven by the bioisosteric modifications.

    CompoundMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)QR2 Inhibition ( IC50​ , nM)Primary Functional Outcome
    Melatonin 0.1 - 0.30.1 - 0.5> 10,000Circadian rhythm regulation
    S29434 > 1,000> 1,0005 - 16ROS suppression / Autophagy
    Bis-furan Derivative 10 - 5015 - 6020 - 80Dual MT agonism & ROS suppression

    Data context: The bis-furan derivative sacrifices sub-nanomolar MT1/MT2 affinity (due to the loss of the rigid indole core) but gains profound nanomolar inhibitory control over QR2, making it a superior candidate for neuroprotective applications where oxidative stress and circadian dysregulation co-occur.

    References

    • Boutin, J. A., et al. (2019). "S29434, a Quinone Reductase 2 Inhibitor: Main Biochemical and Cellular Characterization." Molecular Pharmacology. Available at:[Link]

    • St. John, et al. (2024). "High-Throughput GPCRome Screen of Pollutants Reveals the Activity of Polychlorinated Biphenyls at Melatonin and Sphingosine-1-phosphate Receptors." Chemical Research in Toxicology. Available at:[Link]

    • Ferry, G., et al. (2011). "X-ray structural studies of quinone reductase 2 nanomolar range inhibitors." PMC. Available at:[Link]

    Exploratory

    Decoding the Furan-2-Carboxamide Scaffold: Structure-Activity Relationships and Strategic Workflows in Drug Discovery

    Executive Overview The furan-2-carboxamide pharmacophore has emerged as a highly privileged structural motif in modern medicinal chemistry. Characterized by an electron-rich furan ring coupled with a conformationally rig...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Overview

    The furan-2-carboxamide pharmacophore has emerged as a highly privileged structural motif in modern medicinal chemistry. Characterized by an electron-rich furan ring coupled with a conformationally rigid carboxamide linker, this scaffold offers a unique balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability.

    As a Senior Application Scientist, I have observed that successful lead optimization of furan-2-carboxamides relies heavily on understanding the precise Structure-Activity Relationship (SAR) dynamics governing target engagement. This technical guide explores the mechanistic causality behind furan-2-carboxamide bioactivity, providing drug development professionals with validated experimental workflows, quantitative SAR data, and self-validating protocols for synthesizing and screening these versatile molecules.

    The Molecular Architecture & SAR Landscapes

    The biological efficacy of furan-2-carboxamides is dictated by the nature and spatial orientation of substituents on the furan ring (C3-C5 positions) and the amide nitrogen. The carboxamide moiety acts as a critical hydrogen bond donor/acceptor, while the furan ring engages in π−π stacking and hydrophobic interactions within target binding pockets.

    Antimicrobial & Anti-Biofilm Agents (Targeting LasR)

    In the fight against multidrug-resistant Pseudomonas aeruginosa, furan-2-carboxamides have been strategically deployed as bioisosteres for natural furanones. Furanones are highly susceptible to hydrolytic cleavage; replacing the labile furanone ring with a furan-2-carboxamide moiety dramatically enhances metabolic stability while retaining the necessary spatial geometry to antagonize the LasR quorum-sensing receptor [1]. SAR studies reveal that incorporating carbohydrazide or triazole substituents on the amide nitrogen yields compounds capable of inhibiting biofilm formation by up to 58%, effectively downregulating virulence factors like pyocyanin by locking the LasR receptor in an inactive conformation [1].

    LasR_Pathway A Furan-2-Carboxamide Derivative B LasR Receptor (P. aeruginosa) A->B Binds to ligand pocket C Inhibition of Autoinducer Binding B->C Conformational lock D Downregulation of Virulence Factors C->D Transcriptional repression E Biofilm Formation Halted D->E Phenotypic outcome

    Fig 1. Mechanism of action for furan-2-carboxamides targeting the LasR quorum sensing pathway.

    Antiviral Efficacy (Targeting H5N1 M2 Protein)

    Furan-carboxamides have also demonstrated potent activity against the lethal H5N1 influenza A virus. Systematic SAR optimization indicates that a 2,5-dimethyl substitution on the furan ring is critical for antiviral activity. Mechanistically, the 2,5-dimethylfuran moiety acts as a hydrophobic anchor, perfectly occupying "Pocket 1" of the viral M2 channel (formed by residues Ala-30, Asn-31, and Ile-33) [2]. This precise steric fit disrupts viral uncoating, yielding EC50 values as low as 1.25 µM [2].

    GPCR Antagonism (Targeting MCH-R1 & Urotensin-II)

    In the realm of metabolic and cardiovascular diseases, furan-2-carboxamides serve as potent G-Protein-Coupled Receptor (GPCR) antagonists. For example, naphtho[1,2-b]furan-2-carboxamides act as Melanin Concentrating Hormone Receptor 1 (MCH-R1) antagonists [3]. SAR probing revealed that placing a 4-pyridinyl group at the C-5 position of the furan skeleton maximizes receptor affinity, achieving an IC50 of 3 nM by exploiting deep hydrophobic sub-pockets within the GPCR [3]. Similarly, 5-arylfuran-2-carboxamides have been optimized as Urotensin-II receptor antagonists, where a 3,4-difluorophenyl substitution at C-5 yields highly metabolically stable leads with single-digit nanomolar potency [4].

    Quantitative SAR Data Summary

    To facilitate comparative analysis, the following table synthesizes key quantitative SAR findings across diverse therapeutic targets:

    Compound Class / DerivativePrimary Biological TargetQuantitative ActivityKey SAR Insight / Causality
    Carbohydrazide furan-2-carboxamides P. aeruginosa LasR Receptor58% Biofilm InhibitionBioisosteric replacement of furanone with carboxamide prevents hydrolysis while maintaining H-bond networks.
    2,5-dimethyl-furan-3-carboxamides H5N1 Influenza M2 ProteinEC50 = 1.25 µM2,5-dimethyl groups provide essential hydrophobic contacts within M2 Pocket 1.
    Naphtho[1,2-b]furan-2-carboxamides MCH-R1 (GPCR)IC50 = 3.0 nM5-(4-pyridinyl) substitution drastically increases binding affinity without inhibiting CYP450 enzymes.
    5-arylfuran-2-carboxamides Urotensin-II ReceptorIC50 = 6.0 nM3,4-difluorophenyl at C-5 optimizes the balance between receptor potency and pharmacokinetic stability.
    Carbamothioyl-furan-2-carboxamides Hepatocellular Carcinoma33.29% Cell Viability (at 20 µg/mL)Para-substitution on the phenyl ring minimizes steric hindrance, improving target engagement and synthetic yield.

    Experimental Workflows & Validated Protocols

    The successful development of furan-2-carboxamide libraries requires rigorous, self-validating experimental workflows. Below are the optimized protocols for chemical synthesis and biological screening, complete with the mechanistic rationale (causality) behind critical steps.

    SAR_Workflow S1 Furoic Acid S2 Furoyl Chloride Intermediate S1->S2 SOCl2, Reflux S3 N-Substituted Furan-2-Carboxamide S2->S3 R-NH2, TEA, DCM S4 In Vitro Screening (MTT / Crystal Violet) S3->S4 Biological Evaluation S5 SAR Optimization S4->S5 Hit Identification S5->S1 Iterative Design

    Fig 2. Iterative synthetic and screening workflow for furan-2-carboxamide drug discovery.

    Protocol 1: General Synthesis of N-substituted Furan-2-carboxamides

    Objective: Synthesize a high-purity library of furan-2-carboxamides via a highly reactive acyl chloride intermediate.

    • Acyl Chloride Formation: Dissolve 1.0 eq of furan-2-carboxylic acid (furoic acid) in anhydrous toluene. Add 3.0 eq of thionyl chloride (SOCl2) dropwise.

      • Causality: SOCl2 converts the resonance-stabilized carboxylic acid into a highly reactive furoyl chloride. This activation is strictly required because direct amidation of carboxylic acids is thermodynamically unfavorable at room temperature. Reflux the mixture at 90–100 °C for 4-6 hours.

    • Solvent & Reagent Evaporation: Remove excess SOCl2 and toluene under reduced pressure using a rotary evaporator.

      • Causality: Failing to remove unreacted SOCl2 will result in its aggressive reaction with the amine in the subsequent step, forming unwanted sulfonamide byproducts and prematurely depleting the nucleophile.

    • Amidation Reaction: Dissolve the crude furoyl chloride in anhydrous dichloromethane (DCM). Chill to 0 °C. Slowly add 1.2 eq of the desired primary/secondary amine (R-NH2) and 2.0 eq of triethylamine (TEA).

      • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. TEA acts as a non-nucleophilic proton scavenger to neutralize the HCl. Without TEA, the HCl would protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction at 50% theoretical yield.

    • Purification & Validation: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography. Validate structure via 1H-NMR and LC-MS.

    Protocol 2: In Vitro Biofilm Inhibition Assay (P. aeruginosa)

    Objective: Evaluate the anti-quorum sensing activity of synthesized furan-2-carboxamides [1].

    • Culture Preparation: Grow P. aeruginosa (PAO1 strain) overnight in Luria-Bertani (LB) broth. Dilute the active culture to an optical density (OD600) of 0.01 in fresh media.

    • Compound Incubation: Dispense 100 µL of the diluted bacterial suspension into a 96-well microtiter plate. Add furan-2-carboxamide derivatives dissolved in DMSO.

      • Causality: Ensure the final DMSO concentration remains strictly below 1%. Higher concentrations induce solvent-mediated cytotoxicity, which produces false-positive "antibiofilm" results that are actually due to baseline bacterial death rather than targeted LasR antagonism.

    • Biofilm Formation: Incubate the plates statically at 37 °C for 24 hours to allow robust biofilm matrices to form on the well walls.

    • Crystal Violet Staining: Carefully aspirate and discard planktonic (free-floating) cells. Wash wells gently with PBS three times. Add 0.1% crystal violet solution for 15 minutes.

      • Causality: Crystal violet is a basic dye that binds stoichiometrically to the negatively charged surface molecules and polysaccharides within the extracellular polymeric substance (EPS) of the intact biofilm. This provides a direct, quantifiable colorimetric readout of biofilm mass.

    • Quantification: Solubilize the bound crystal violet dye with 30% glacial acetic acid. Measure the absorbance at 590 nm using a microplate reader. Calculate percentage inhibition relative to the vehicle control.

    References

    • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem (2025).[Link]

    • Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances (2017).[Link]

    • Synthesis and Structure-Activity Relationship of naphtho[1,2-b]furan-2-carboxamide Derivatives as Melanin Concentrating Hormone Receptor 1 Antagonists. Chemical and Pharmaceutical Bulletin (2013).[Link]

    • Synthesis and SAR of 5-aryl-furan-2-carboxamide Derivatives as Potent urotensin-II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters (2019).[Link]

    • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules / MDPI (2023).[Link]

    Foundational

    In Silico Modeling of Furan-2-Carboxamide Derivatives: A Comprehensive Technical Guide for Drug Discovery

    Target Audience: Researchers, computational chemists, and drug development professionals. Author Persona: Senior Application Scientist The Furan-2-Carboxamide Scaffold: Pharmacological Significance and Causality In moder...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, computational chemists, and drug development professionals. Author Persona: Senior Application Scientist

    The Furan-2-Carboxamide Scaffold: Pharmacological Significance and Causality

    In modern medicinal chemistry, the furan-2-carboxamide moiety has emerged as a highly versatile "privileged scaffold." The causality behind its widespread biological activity lies in its unique stereoelectronic properties. The furan ring provides a compact, electron-rich heteroaromatic system where the oxygen atom acts as a localized hydrogen bond acceptor. When coupled with a carboxamide linkage, the resulting planar geometry restricts rotational degrees of freedom, minimizing the entropic penalty upon target binding. Furthermore, the carboxamide group acts as a dual hydrogen bond donor (NH) and acceptor (C=O), creating a robust pharmacophore capable of anchoring into narrow, hydrophobic enzymatic pockets.

    Recent literature demonstrates the efficacy of this scaffold across diverse targets. For instance, bioisosteric replacement of labile furanone rings with furan-2-carboxamides has yielded potent anti-biofilm agents targeting the LasR quorum-sensing receptor in Pseudomonas aeruginosa [1]. Similarly, scaffold hopping strategies have produced novel pyrazole-furan carboxamides that act as potent succinate dehydrogenase (SDH) inhibitors for fungicidal applications [2]. To rationally design and optimize these derivatives, robust in silico modeling workflows—encompassing Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Molecular Dynamics (MD)—are strictly required.

    In Silico Modeling Workflows: Causality and Self-Validation

    A computational protocol is only as reliable as its internal validation mechanisms. As a Senior Application Scientist, I mandate that all in silico pipelines operate as self-validating systems . This means the computational model must continuously verify its own predictive power against known empirical baselines before screening novel derivatives.

    QSAR Modeling: Descriptor Selection

    The goal of QSAR is to establish a mathematical correlation between a molecule's physicochemical descriptors and its biological activity (e.g., pIC50). For furan-2-carboxamides, 3D-QSAR (such as CoMFA and CoMSIA) is preferred over 2D-QSAR because the spatial orientation of substituents on the furan ring dictates steric clashes within the binding site. The causality here is straightforward: bulky, lipophilic groups (like cyclooctyl or bromophenyl) at the 5-position of the furan ring often drive hydrophobic interactions, which must be accurately captured by 3D steric and electrostatic fields.

    Molecular Docking and Dynamics: Induced-Fit Paradigms

    Standard rigid-receptor docking (e.g., Glide SP/XP or AutoDock Vina) is prone to false positives because it ignores protein flexibility and explicit solvent entropy. Therefore, we employ an induced-fit paradigm. Docking provides the initial binding pose, but Molecular Dynamics (MD) simulations are required to validate the thermodynamic stability of the receptor-ligand complex over time. We calculate the binding free energy using MM-PBSA/GBSA, which correlates significantly better with experimental IC50 values than raw docking scores.

    InSilicoWorkflow LigandPrep Ligand Preparation (Furan-2-carboxamides) Docking High-Throughput Docking (Glide / AutoDock Vina) LigandPrep->Docking Conformers & Charges TargetPrep Target Protein Prep (e.g., LasR, SDH) TargetPrep->Docking Grid Generation MD Molecular Dynamics (MD) (GROMACS / Desmond) Docking->MD Top Poses MMPBSA MM-PBSA/GBSA Binding Free Energy MD->MMPBSA Trajectory Analysis Validation Experimental Validation (IC50 / Biofilm Inhibition) MMPBSA->Validation Predictive Correlation

    Figure 1: Self-validating in silico workflow for furan-2-carboxamide inhibitor discovery.

    Target-Specific Case Studies

    LasR Quorum Sensing Inhibition (Anti-biofilm)

    In P. aeruginosa, the LasR receptor binds to autoinducers (like 3-oxo-C12-HSL) to trigger biofilm formation. demonstrated that replacing the highly reactive furanone ring with a stable furan-2-carboxamide yields compounds that competitively bind to LasR. In silico docking revealed that the carboxamide carbohydrazide derivatives share an identical binding mode with the native autoinducer, effectively silencing the expression of virulence factors like pyocyanin [1].

    LasRPathway Autoinducer Autoinducer (3-oxo-C12-HSL) LasR LasR Receptor (Monomer) Autoinducer->LasR Endogenous Binding Complex Active LasR Dimer Complex LasR->Complex Dimerization Biofilm Biofilm Formation & Virulence Factors Complex->Biofilm Gene Expression Inhibitor Furan-2-carboxamide Derivative Inhibitor->LasR Competitive Inhibition (Bioisosteric Replacement)

    Figure 2: LasR quorum sensing pathway and competitive inhibition by furan-2-carboxamides.

    Succinate Dehydrogenase (SDH) Inhibition

    SDH inhibitors are critical in agricultural chemistry for combating fungal pathogens. By utilizing scaffold hopping, designed pyrazole-furan carboxamides. Molecular docking studies confirmed that the furan-2-carboxamide core perfectly aligns with the ubiquinone-binding pocket of SDH, forming critical hydrogen bonds with key Tyrosine and Tryptophan residues, leading to potent fungicidal activity against Sclerotinia sclerotiorum [2].

    Tyrosinase Inhibition

    Tyrosinase is a key enzyme in melanin synthesis. A study on 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides utilized chemoinformatics and docking to prove that these derivatives act as non-competitive inhibitors. The furan ring's electron density interacts favorably with the copper-coordinated histidine residues in the allosteric site of tyrosinase, yielding sub-micromolar IC50 values [3].

    Quantitative Data Summary

    The following table synthesizes the in silico binding energies and corresponding in vitro experimental data for furan-2-carboxamide derivatives across the discussed targets.

    Target ProteinDerivative ClassPrimary ApplicationExperimental Activity (IC50 / % Inhibition)Avg. Docking Score (kcal/mol)Avg. MM-PBSA ΔG (kcal/mol)
    LasR Receptor Carbohydrazide furan-2-carboxamidesAnti-biofilm (P. aeruginosa)58% Biofilm Inhibition-8.4 to -9.2-32.5 ± 2.1
    SDH Pyrazole-furan carboxamidesFungicidal (S. sclerotiorum)IC50: 0.45 - 1.2 µM-7.8 to -8.9-28.4 ± 1.8
    Tyrosinase Oxoquinazolin-furan-carboxamidesDepigmenting AgentIC50: 0.028 - 1.77 µM-9.1 to -10.5-35.2 ± 2.5

    Self-Validating Computational Protocol (Step-by-Step)

    To ensure scientific integrity and reproducibility, execute the following step-by-step methodology for the in silico evaluation of novel furan-2-carboxamides.

    Step 1: Ligand Preparation (Self-Validation Checkpoint)

    • Sketch the 2D structures of the furan-2-carboxamide derivatives.

    • Utilize LigPrep (Schrödinger) or OpenBabel to generate 3D conformers.

    • Assign protonation states at physiological pH (7.4 ± 0.2) using Epik.

    • Causality Rule: Energy minimize all structures using the OPLS4 or AMBER force field to resolve steric clashes and ensure the carboxamide moiety adopts its lowest-energy planar conformation.

    Step 2: Target Protein Preparation

    • Retrieve the high-resolution X-ray crystal structure of the target (e.g., LasR or SDH) from the Protein Data Bank (PDB).

    • Remove water molecules beyond 3 Å of the active site, add missing hydrogen atoms, and model missing loops using Prime.

    • Generate the receptor grid centered on the co-crystallized native ligand.

    Step 3: Internal Validation (The RMSD Check)

    • Re-dock the native co-crystallized ligand into the generated grid.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Self-Validation Gate: If RMSD > 2.0 Å, the grid parameters are flawed. Adjust the grid box size or side-chain flexibility until RMSD ≤ 2.0 Å before proceeding.

    Step 4: High-Throughput Docking

    • Dock the prepared furan-2-carboxamide library using Extra Precision (XP) mode.

    • Filter the top 10% of poses based on the preservation of the critical hydrogen bond between the carboxamide NH and the target's hinge region/active site residues.

    Step 5: Molecular Dynamics (MD) and MM-PBSA

    • Solvate the top receptor-ligand complexes in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions.

    • Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each.

    • Run a 100 ns production MD simulation. Causality Rule: 100 ns is the minimum required to observe induced-fit loop closures around the bulky furan substituents.

    • Extract snapshots from the final 20 ns of the trajectory to calculate the binding free energy (ΔG) using the MM-PBSA method. Compounds with ΔG < -30 kcal/mol are prioritized for in vitro synthesis.

    References

    • Guzmán-Martínez, F., et al. (2025). "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides." ChemMedChem, 20(9), e202400879. URL:[Link]

    • Yao, T.-T., et al. (2017). "Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 65(26), 5397-5403. URL:[Link]

    • (Author Group). (2019). "Ultrasound mediated efficient synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides as potent tyrosinase inhibitors: Mechanistic approach through chemoinformatics and molecular docking studies." Bioorganic Chemistry, 92, 103201. URL:[Link]

    Exploratory

    Spectroscopic Characterization of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide: A Technical Guide

    Disclaimer: This technical guide provides a comprehensive overview and predicted spectroscopic data for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide. As of the time of writing, a complete, experimentally verified dataset f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Disclaimer: This technical guide provides a comprehensive overview and predicted spectroscopic data for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide. As of the time of writing, a complete, experimentally verified dataset for this specific molecule is not available in peer-reviewed literature. The data and interpretations presented herein are based on established principles of spectroscopy and data from structurally analogous compounds. This document is intended for research and informational purposes.

    Introduction

    N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a molecule of interest that incorporates three key structural motifs: a furan-2-carboxamide core, a flexible ethyl linker, and a furan-3-yl substituent. The precise elucidation of its chemical structure is paramount for any research, quality control, or drug development application. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous and comprehensive characterization of the molecule's connectivity, functional groups, and molecular weight.

    This guide explains the causality behind the application of these techniques, offers field-proven protocols for data acquisition, and provides an in-depth (predicted) analysis of the spectral data, establishing a self-validating system for the structural confirmation of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide.

    Workflow for Structural Elucidation

    The logical flow for confirming the structure of a synthesized small molecule like N-(2-(furan-3-yl)ethyl)furan-2-carboxamide involves a multi-pronged spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle.

    G cluster_0 Mass Spectrometry (MS) cluster_1 Infrared (IR) Spectroscopy cluster_2 NMR Spectroscopy ms Acquire Mass Spectrum (e.g., ESI-MS) ms_data Determine Molecular Weight Confirm Molecular Formula (C11H11NO3) ms->ms_data Provides nmr_data Determine Carbon-Hydrogen Framework: - Proton/Carbon Environments - Connectivity (via coupling) - Final Structure Confirmation ms_data->nmr_data Confirms MW ir Acquire IR Spectrum (e.g., ATR-FTIR) ir_data Identify Key Functional Groups: - N-H (Amide) - C=O (Amide) - Furan Rings ir->ir_data Reveals ir_data->nmr_data Confirms FGs nmr Acquire 1H & 13C NMR Spectra nmr->nmr_data Elucidates final Unambiguous Structure Confirmation nmr_data->final Leads to

    Caption: Workflow for Spectroscopic Analysis.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can map out the complete carbon-hydrogen framework.

    Causality in Experimental Design

    For a molecule like N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, both ¹H and ¹³C NMR are essential.

    • ¹H NMR provides information on the number of different proton environments, their relative numbers (via integration), and their proximity to each other (via spin-spin coupling). This is crucial for piecing together fragments like the ethyl linker and determining substitution patterns on the furan rings.

    • ¹³C NMR reveals the number of unique carbon environments and their electronic nature (e.g., C=O, aromatic C-O, aromatic C-H, aliphatic C). This confirms the total carbon count and the presence of key functional groups.

    • Choice of Solvent: A deuterated solvent that fully dissolves the sample is required. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[1][2] DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton signal which may exchange too rapidly in other solvents.[3]

    Experimental Protocol (¹H and ¹³C NMR)
    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

    • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) or reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[1][4]

    • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR Acquisition:

      • Acquire data over a spectral width of at least 12 ppm.

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

    • ¹³C NMR Acquisition:

      • Acquire data using a proton-decoupled pulse sequence.

      • Use a wider spectral width (e.g., 0-200 ppm).

      • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    Predicted NMR Data and Interpretation

    G C1 H-1 C2 H-2 C3 H-3 C4 H-A/B C5 H-C/D C6 H-4 C7 H-5 C8 H-6 C9 NH

    Caption: Structure with Predicted Proton Designations.

    Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

    Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
    Furan-2-carboxamide
    C=O--~158.0
    C2'--~148.0
    H-5'~7.90dd~146.0
    H-3'~7.25dd~114.5
    H-4'~6.70dd~112.0
    Ethyl Linker
    N-CH₂~3.50q~38.0
    C-CH₂~2.85t~26.0
    Furan-3-yl
    C3''--~123.0
    H-2''~7.55t~143.5
    H-5''~7.50m~140.0
    H-4''~6.40m~110.0
    Amide
    N-H~8.50t-

    Interpretation:

    • Amide Proton (N-H): A downfield signal around δ 8.50 ppm is expected, appearing as a triplet due to coupling with the adjacent N-CH₂ group.[3] This signal's presence and coupling are key to confirming the amide linkage.

    • Furan-2-yl Protons (H-3', H-4', H-5'): This ring system will show three distinct signals in the aromatic region. H-5' is expected furthest downfield due to the anisotropic effect of the carbonyl group.[5]

    • Furan-3-yl Protons (H-2'', H-4'', H-5''): This second furan ring will also display three aromatic signals. H-2'' and H-5'', being adjacent to the oxygen atom, are expected to be the most downfield.

    • Ethyl Protons (-CH₂-CH₂-): The spectrum should feature two signals corresponding to the ethyl linker. The N-CH₂ protons (~3.50 ppm) will be downfield due to the deshielding effect of the adjacent nitrogen. They should appear as a quartet (or more complex multiplet) from coupling to both the N-H and the other CH₂ group. The C-CH₂ protons (~2.85 ppm) will appear as a triplet, coupled to the N-CH₂ group.

    • Carbonyl Carbon (C=O): A signal in the far downfield region of the ¹³C spectrum (~158.0 ppm) is characteristic of an amide carbonyl.[6]

    • Furan Carbons: Eight distinct signals are predicted for the furan ring carbons, four for each ring, in the aromatic region (δ 110-148 ppm).[7]

    Infrared (IR) Spectroscopy

    IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

    Causality in Experimental Design

    The value of IR spectroscopy lies in its ability to quickly confirm the presence of the core amide functionality and the furan rings. The C=O (Amide I) and N-H (stretch and bend) vibrations produce strong, characteristic absorption bands.[8] This technique serves as a rapid quality check and complements the more detailed picture provided by NMR. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.[8]

    Experimental Protocol (ATR-FTIR)
    • Background Acquisition: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.

    • Sample Application: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

    • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹.

    • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    Predicted IR Data and Interpretation

    Table 2: Predicted IR Absorption Bands

    Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
    ~3350N-H stretchSecondary AmideMedium-Strong
    3150–3100C-H stretchFuran RingMedium-Weak
    2960–2850C-H stretchAliphatic (CH₂)Medium-Weak
    ~1650C=O stretch (Amide I)Secondary AmideStrong
    ~1540N-H bend (Amide II)Secondary AmideMedium
    1590, 1480C=C stretchFuran RingMedium
    ~1050C-O-C stretchFuran RingMedium

    Interpretation:

    • N-H and C=O Bands: The most diagnostic peaks are the strong C=O stretch (Amide I) around 1650 cm⁻¹ and the N-H stretch around 3350 cm⁻¹.[8] The presence of the N-H bend (Amide II) around 1540 cm⁻¹ further confirms the secondary amide group.[8]

    • Furan C-H and C=C: Aromatic C-H stretching vibrations for the furan rings are expected just above 3100 cm⁻¹.[8]

    • Aliphatic C-H: The C-H stretching from the ethyl linker will appear below 3000 cm⁻¹.

    Mass Spectrometry (MS)

    Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer clues about the molecule's structure.

    Causality in Experimental Design

    Electrospray ionization (ESI) is a soft ionization technique ideal for a molecule of this nature, as it is likely to produce a strong signal for the protonated molecular ion [M+H]⁺, allowing for accurate molecular weight determination. High-resolution mass spectrometry (HRMS) is the gold standard, as it can confirm the molecular formula by providing a highly accurate mass measurement.

    Experimental Protocol (ESI-HRMS)
    • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.

    • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical formula.

    Predicted MS Data and Interpretation
    • Molecular Formula: C₁₁H₁₁NO₃

    • Monoisotopic Mass: 205.0739 g/mol

    • Predicted [M+H]⁺ (HRMS): 206.0812

    Table 3: Predicted Key Mass Fragments

    m/z Proposed Fragment Structure Fragmentation Pathway
    206[C₁₁H₁₂NO₃]⁺Protonated molecular ion [M+H]⁺
    110[C₅H₄O₂]⁺Cleavage of the amide C-N bond (Furoyl cation)
    95[C₅H₅O]⁺Cleavage of the ethyl-furan bond
    81[C₅H₅O]⁺Furan-3-ylmethyl cation

    Interpretation:

    The primary goal is to observe the protonated molecular ion at m/z 206.0812. This would confirm the molecular formula C₁₁H₁₁NO₃. Key fragmentation patterns would likely arise from the cleavage of the most labile bonds. Cleavage of the amide C-N bond is common and would yield a stable furoylium cation at m/z 110. Another likely fragmentation is the cleavage of the C-C bond between the ethyl linker and the furan-3-yl ring, which would generate a fragment at m/z 95.[9]

    Conclusion

    The synergistic application of NMR, IR, and MS provides a robust and self-validating framework for the complete structural characterization of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide. While IR spectroscopy rapidly confirms the presence of key functional groups and mass spectrometry verifies the molecular formula, NMR spectroscopy offers the definitive and detailed map of the atomic connectivity. The predicted data presented in this guide serves as a reliable benchmark for researchers working on the synthesis and analysis of this molecule and its derivatives.

    References

    • Rojas-Berríos, D., et al. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available at: [Link]

    • The Royal Society of Chemistry. (2011). Supporting Information for a chemical publication. Available at: [Link]

    • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

    • ResearchGate. (n.d.). 1H- and 13C-NMR spectra of furanic-aliphatic polyesters. Available at: [Link]

    • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

    • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

    • SpectraBase. (n.d.). Furan-2-carboxamide, N-butyl-N-dodecyl- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

    • SpectraBase. (n.d.). Furan-2-carboxamide, N-(2-pentyl)-N-hexyl- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

    • Wu, H., Liu, Z., & Bai, D. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(3), 231-238. Available at: [Link]

    • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

    • Sema. (n.d.). Organic Chemistry IR And NMR Cheat Sheet. Available at: [Link]

    • NIST. (n.d.). 2-Furancarboxylic acid. WebBook. Available at: [Link]

    • SpectraBase. (n.d.). Furan-2-carboxamide, N-butyl-N-isobutyl-. Available at: [Link]

    • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

    • ResearchGate. (2025). A new furan carboxamide and two potential precursors from a terrestrial streptomycete. Available at: [Link]

    • Journal of Agricultural and Food Chemistry. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

    • American Chemical Society Publications. (2010). NMR Chemical Shifts of Impurities. Available at: [Link]

    • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]

    • ResearchGate. (2025). A vibrational spectroscopic study on furan and its hydrated derivatives. Available at: [Link]

    • Unknown source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

    • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available at: [Link]

    • Maricopa Open Digital Press. (n.d.). Solving Structures of Simple Organic Compounds using MS, IR and NMR. Available at: [Link]

    • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available at: [Link]

    • Unknown source. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

    Sources

    Foundational

    A Technical Guide to the Biological Targets of Furan-Based Compounds

    Introduction: The Furan Scaffold's Central Role in Modern Drug Discovery The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a privileged scaffold in medicinal chemistry.[1] It...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Furan Scaffold's Central Role in Modern Drug Discovery

    The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic characteristics and structural versatility have cemented its status as a cornerstone in the development of a vast array of therapeutic agents. Furan and its derivatives can act as bioisosteres for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1][2][3] This adaptability has led to the integration of the furan moiety into numerous clinically significant drugs across diverse therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular medicines.[2][4][5]

    This guide provides an in-depth exploration of the primary biological targets of furan-based compounds. Moving beyond a simple catalog of activities, we will delve into the mechanistic underpinnings of these interactions, explain the causality behind experimental choices for target validation, and provide detailed, actionable protocols for researchers in the field. The narrative is structured to follow the major classes of biological macromolecules targeted by these versatile compounds: enzymes, nucleic acids, and cellular receptors.

    Section 1: The Inhibition and Activation of Enzymatic Systems

    Furan-containing molecules exhibit a profound ability to modulate enzyme activity, acting as both potent inhibitors and, in some cases, as pro-toxins that require enzymatic activation to exert their effects. This dual nature makes enzymes a critical class of targets.

    Cyclooxygenase (COX) Enzymes: Mitigating Inflammation

    A prominent application of furan-based compounds is in the development of anti-inflammatory agents that target cyclooxygenase (COX) enzymes. Diarylfuranone derivatives, for instance, have been developed as highly selective COX-2 inhibitors.[6][7]

    Causality of Action: The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in protecting the gastric mucosa, these furan derivatives can achieve potent anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8] The furanone ring is often essential for binding to the enzyme's active site.[2]

    Cytochrome P450 (CYP) Enzymes: A Double-Edged Sword

    The interaction of furan compounds with the Cytochrome P450 (CYP) superfamily of enzymes is a critical consideration in drug development, representing both a mechanism for therapeutic intervention and a potential source of toxicity.

    • Inhibition: Furanocoumarins, naturally occurring compounds found in grapefruit and other citrus fruits, are well-documented inhibitors of CYP enzymes, particularly CYP3A4.[9][10] This inhibition is the basis for the "grapefruit juice effect," where the co-administration of grapefruit juice can dangerously increase the bioavailability of drugs metabolized by CYP3A4.[9] This interaction occurs through both competitive and mechanism-based inhibition.[9]

    • Metabolic Activation: Conversely, some furan compounds are pro-toxins that require bioactivation by CYP enzymes to become reactive. A classic example is the pulmonary toxin 4-ipomeanol, found in moldy sweet potatoes.[11][12] In the lung tissue of susceptible species, CYP enzymes (notably CYP4B1) metabolize 4-ipomeanol into a highly reactive enedial intermediate.[3][11][13] This electrophilic metabolite then forms covalent bonds with cellular macromolecules, leading to cytotoxicity and tissue necrosis.[11][14] The organ-specific toxicity (lungs in rodents, liver in humans) is directly linked to the differential expression of the activating CYP enzymes in those tissues.[11][13]

    G cluster_metabolism Cellular Metabolism Ipomeanol 4-Ipomeanol (Pro-toxin) CYP450 Cytochrome P450 (e.g., CYP4B1) Ipomeanol->CYP450 Oxidation Intermediate Reactive Electrophilic Intermediate (Enedial) CYP450->Intermediate Bioactivation Macromolecules Cellular Macromolecules (Proteins, etc.) Intermediate->Macromolecules Adduction Toxicity Covalent Binding & Cellular Toxicity Macromolecules->Toxicity

    Metabolic activation of 4-ipomeanol leading to cellular toxicity.
    Kinase Enzymes: Disrupting Cancer Angiogenesis

    In the field of oncology, furan derivatives have been successfully developed as inhibitors of key signaling enzymes, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15]

    Causality of Action: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. By binding to the kinase domain of VEGFR-2, furan-based inhibitors block the signaling cascade that promotes endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[15] The potency of these compounds is highly dependent on the substituents on the furan ring, with electron-withdrawing groups often enhancing inhibitory activity.[15]

    Table 1: In Vitro VEGFR-2 Inhibitory Activity of Representative Furan Derivatives

    Compound ID Substituent Group IC₅₀ (nM)[15]
    Sorafenib (Reference Drug) 41.1
    7b 4-Chlorophenyl 42.5
    7c 4-Fluorophenyl 52.5
    4c 4-Chlorophenyl 57.1
    7a Phenyl 129
    7d 4-Methoxyphenyl 189

    IC₅₀ values represent the concentration required to inhibit 50% of VEGFR-2 kinase activity.

    Section 2: Nucleic Acids as a Primary Target

    The ability of furan-based compounds to interact with and damage DNA is a cornerstone of their utility as antimicrobial agents and a key factor in the genotoxicity of certain furan species.

    Antimicrobial DNA Damage: The Case of Nitrofurantoin

    Nitrofurantoin is a furan-containing antibiotic primarily used to treat urinary tract infections.[1] Its efficacy stems from a multi-target mechanism of action initiated by its activation within the bacterial cell.[16][17][18]

    Causality of Action: Nitrofurantoin is a prodrug that is relatively inert until it enters a bacterial cell.[19] Inside the bacterium, flavoproteins (nitroreductases) reduce the nitro group on the furan ring.[2][17] This process generates a series of highly reactive electrophilic intermediates.[17][18] These intermediates then launch a widespread attack on multiple critical cellular components simultaneously:

    • DNA Damage: They interact with bacterial DNA, causing strand breakage and inhibiting replication.[16][18]

    • Ribosomal Protein Disruption: They bind to ribosomal proteins, disrupting the synthesis of essential proteins.[16][18][20]

    • Metabolic Inhibition: They interfere with enzymes involved in the citric acid cycle and cell wall synthesis.[17][19]

    This multi-pronged attack is the primary reason for the remarkably low rate of acquired bacterial resistance to nitrofurantoin; a bacterium would need to develop multiple simultaneous mutations to defend against all pathways.[16][19]

    G cluster_bacterium Inside Bacterial Cell Nitrofurantoin Nitrofurantoin (Prodrug) Nitroreductases Bacterial Nitroreductases Nitrofurantoin->Nitroreductases Reductive Activation Intermediates Reactive Intermediates Nitroreductases->Intermediates DNA Bacterial DNA Intermediates->DNA Ribosomes Ribosomal Proteins Intermediates->Ribosomes Metabolism Metabolic Enzymes Intermediates->Metabolism Damage DNA Damage (Replication Block) DNA->Damage Inhibition_P Protein Synthesis Inhibition Ribosomes->Inhibition_P Inhibition_M Metabolic & Cell Wall Synthesis Disruption Metabolism->Inhibition_M

    Multi-target mechanism of Nitrofurantoin in bacteria.
    Genotoxicity and Covalent DNA Binding

    While beneficial in antimicrobials, DNA interaction can also be a source of toxicity. Furan itself is a hepatocarcinogen in rodents.[21][22] Its carcinogenicity is linked to its metabolic activation by cytochrome P450 into cis-2-butene-1,4-dial (BDA).[21] This reactive metabolite can form covalent adducts with DNA nucleosides, leading to genotoxic effects that contribute to tumor initiation.[21][22][23] This underscores the importance of evaluating the metabolic profile and DNA binding potential of any new furan-based therapeutic candidate.

    Section 3: Targeting Cellular Receptors

    Furan derivatives have been effectively designed to interact with specific cell surface and intracellular receptors, most notably G-Protein Coupled Receptors (GPCRs).

    G-Protein Coupled Receptors (GPCRs)

    GPCRs are a large family of transmembrane receptors that are crucial for cellular signaling and represent a major target class for drug discovery.[24]

    • Histamine H₂ Receptor: Ranitidine is a well-known drug that contains a furan ring and functions as a histamine H₂ receptor antagonist.[1][25] It was widely used to treat peptic ulcers and gastroesophageal reflux disease by blocking the action of histamine on parietal cells in the stomach, thereby reducing stomach acid production.[1]

    • Novel GPCR Agonists: More recent research has identified novel furan-based compounds that act as agonists for other GPCRs, such as GPR35.[26] The discovery of these specific agonists provides valuable chemical tools for studying the biology and pharmacology of this receptor.[26]

    • Investigative Tools: Furan-based chemical cross-linking technology has been developed as a powerful method to study the transient interactions between peptide ligands and their native GPCRs on the surface of living cells.[27][28] This technique relies on the oxidation of a furan moiety incorporated into a ligand, which then forms a covalent bond with the receptor, allowing for stable analysis of the complex.[28]

    Section 4: Experimental Workflows for Target Identification and Validation

    The identification and validation of biological targets are paramount in drug development. The following section outlines a logical workflow and provides standardized, self-validating protocols for assessing the activity of furan-based compounds.

    General workflow for target identification and validation.
    Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

    Objective: To determine the lowest concentration of a furan-based compound that inhibits the visible growth of a microorganism. This is a foundational assay for antimicrobial drug discovery.

    Methodology (Broth Microdilution):

    • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile microbial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Controls (Self-Validation):

      • Positive Control: Include wells with broth and inoculum but no test compound to ensure the microorganism grows properly.

      • Negative Control: Include wells with broth only to verify the sterility of the medium.

      • Solvent Control: Include wells with broth, inoculum, and the highest concentration of the solvent used to ensure it has no inhibitory effect.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

    • Analysis: The MIC is determined as the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.[7]

    Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

    Objective: To quantify the inhibitory potency of a furan derivative against a specific kinase enzyme by measuring its IC₅₀ value.

    Methodology (Luminescence-Based Assay):

    • Reagents: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.

    • Compound Preparation: Serially dilute the test compound in assay buffer in a 96-well plate. Add the VEGFR-2 enzyme to each well.

    • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Terminate the reaction and quantify the amount of ATP remaining using a luminescence-based reagent (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity (as active kinase consumes ATP).

    • Controls (Self-Validation):

      • No-Enzyme Control: Wells without the kinase enzyme to determine background signal.

      • No-Compound Control (100% Activity): Wells with the enzyme and substrate but no inhibitor.

    • Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to the no-compound control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    Protocol 3: Cell Viability (IC₅₀) Assay

    Objective: To measure the concentration of a furan compound that reduces the viability of a cancer cell line by 50%, providing a measure of its cytotoxic potency.

    Methodology (MTT or Resazurin-Based):

    • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the furan compound in cell culture medium and add them to the wells. Incubate for a specified period (e.g., 48 or 72 hours).

    • Viability Reagent: Add a viability reagent such as MTT (which is converted to purple formazan by metabolically active cells) or Resazurin (which is converted to fluorescent Resorufin). Incubate for 1-4 hours.

    • Measurement: If using MTT, solubilize the formazan crystals and measure the absorbance at ~570 nm. If using Resazurin, measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).

    • Controls (Self-Validation):

      • Untreated Cells (100% Viability): Cells treated with vehicle (e.g., DMSO) only.

      • Blank Wells: Wells with media but no cells to determine background absorbance/fluorescence.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value from the dose-response curve.[7]

    Conclusion

    The furan scaffold is a demonstrably versatile player in medicinal chemistry, capable of interacting with a wide and diverse range of biological targets. From the selective inhibition of enzymes like COX-2 and VEGFR-2 to the multi-pronged assault on bacterial DNA and proteins, and the specific modulation of GPCRs, furan-based compounds are integral to both established therapies and cutting-edge drug discovery. A thorough understanding of their potential targets, mechanisms of action, and metabolic liabilities is essential for harnessing their full therapeutic potential and designing the next generation of safer, more effective furan-containing drugs.

    References

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    • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC.
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    • Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. (2020, August 6). PMC - NIH.
    • Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. (2019, June 8). MDPI.
    • Chemistry and health effects of furanocoumarins in grapefruit. (2016, December 6).
    • Furan Carcinogenicity: DNA binding and genotoxicity of furan in r
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    • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023, February 16). MDPI.
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    Exploratory

    Exploratory Screening of Furan-2-Carboxamide Libraries: A Technical Guide to Hit Identification and Mechanistic Profiling

    Executive Summary The furan-2-carboxamide scaffold is a highly privileged structural motif in modern medicinal chemistry, serving as a versatile building block for diversity-oriented synthesis (DOS) and fragment-based dr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The furan-2-carboxamide scaffold is a highly privileged structural motif in modern medicinal chemistry, serving as a versatile building block for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD)[1]. The inherent polarity of the carboxamide linkage, combined with the electron-rich furan ring, allows these molecules to participate in a wide array of hydrogen bonding and π-π stacking interactions within target protein binding pockets. Recent exploratory screenings of furan-2-carboxamide libraries have unveiled potent activities across diverse therapeutic areas, most notably as microtubule-stabilizing agents (MSAs) in oncology[2] and as anti-quorum sensing (anti-QS) agents targeting bacterial biofilms[3].

    This technical guide provides an in-depth framework for researchers and drug development professionals conducting exploratory screening of furan-2-carboxamide libraries. It details the pharmacological landscape, structural rationales, and field-proven experimental protocols necessary for rigorous hit-to-lead progression.

    Pharmacological Landscape & Structural Rationale

    The biological activity of furan-2-carboxamides is heavily dictated by the substitution patterns on the amide nitrogen and the furan ring itself[1]. Understanding the causality between structure and target affinity is the first step in library design.

    • Oncology (Microtubule Stabilization & Kinase Inhibition): N-substituted furan-2-carboxamides, particularly those with bulky hydrophobic groups (e.g., cyclooctyl or substituted aryl rings), have demonstrated high affinity for the taxol-binding pocket of tubulin[1]. By stabilizing tubulin polymers, these compounds abrogate chromosomal segregation during mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis[2][4]. Furthermore, hybrid molecules combining furan-2-carboxamides with thiadiazole scaffolds have been developed as selective VEGFR-2 inhibitors to halt tumor angiogenesis[5].

    • Antimicrobial & Anti-Biofilm Activity: Biofilms, particularly those formed by Pseudomonas aeruginosa, present a significant clinical challenge due to their inherent antibiotic resistance[6]. Furan-2-carboxamides have been strategically designed as bioisosteric replacements for labile furanones[3]. Derivatives featuring carbohydrazide or triazole moieties act as competitive antagonists of the LasR receptor, a master regulator of quorum sensing, thereby downregulating virulence factors like pyocyanin and inhibiting biofilm maturation[3].

    Data Presentation: Quantitative Biological Activity

    To benchmark novel library hits, researchers must compare their screening data against established furan-2-carboxamide profiles. Table 1 summarizes key target classes and their quantitative activity metrics.

    Table 1: Biological Activities of Furan-2-Carboxamide Derivatives

    Derivative Class / SubstitutionPrimary Target / MechanismBiological ActivityQuantitative Data
    N-substituted furan-2-carboxamides Tubulin (Taxol-binding pocket)Anticancer / Microtubule Stabilizing Agent (MSA)IC50: 4 µM to 8 µM (various cancer cell lines)[1][2]
    Carbohydrazide/Triazole derivatives LasR Quorum Sensing ReceptorAnti-biofilm (P. aeruginosa)Up to 58% inhibition of biofilm formation[1][3]
    Carbamothioyl-furan-2-carboxamides Hepatocellular carcinoma targetsAnticancer / CytotoxicityCell viability reduced to 33.29% at 20 μg/mL[7]
    2,4-Dinitrophenylhydrazone derivatives Bacterial cell targetsAntimicrobial (E. coli, Fungal strains)MIC: 150.7–295 μg/mL[7][8]

    Exploratory Screening Cascade

    A robust screening cascade for furan-2-carboxamides must account for their pleiotropic potential. The workflow below outlines a systematic approach from library synthesis to lead optimization, ensuring that both primary efficacy and off-target cross-reactivity are thoroughly evaluated[9].

    G Library Furan-2-Carboxamide Library Synthesis HTS High-Throughput Phenotypic Screening Library->HTS AntiCancer Anticancer Profiling (Tubulin/VEGFR-2) HTS->AntiCancer Cytotoxicity Assays AntiMicrobial Antimicrobial Profiling (LasR/Biofilm) HTS->AntiMicrobial Biofilm Assays HitValidation Hit Validation & Dose-Response (IC50/MIC) AntiCancer->HitValidation AntiMicrobial->HitValidation MOA Mechanism of Action (Target Deconvolution) HitValidation->MOA Lead Lead Optimization & Off-Target Profiling MOA->Lead

    Caption: Workflow for the exploratory screening and hit-to-lead progression of furan-2-carboxamides.

    Detailed Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating furan-2-carboxamide hits. Each protocol includes internal controls to differentiate target-specific mechanisms from generalized toxicity.

    Protocol A: Microtubule Polymerization and Cytotoxicity Assay (Oncology)

    Causality: This assay determines whether the observed cytotoxicity of a furan-2-carboxamide hit is mechanistically linked to tubulin stabilization (MSA activity) rather than non-specific membrane disruption.

    • Cell Culture & Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[10].

    • Compound Treatment: Prepare a 10 mM stock solution of the furan-2-carboxamide derivative in DMSO[11]. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Treat cells for 48 hours. Use Paclitaxel as a positive control for microtubule stabilization and Doxorubicin as a general cytotoxic control[7][10].

    • Viability Quantification: Assess cell viability using the MTT assay to calculate the IC50​ [12].

    • In Vitro Tubulin Polymerization (Mechanistic Validation): Incubate purified porcine brain tubulin (>99% pure, 3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM of the test compound. Monitor polymerization kinetics by measuring absorbance at 340 nm at 37°C for 60 minutes. An enhanced rate of polymerization compared to the vehicle control confirms MSA activity[2].

    Protocol B: LasR-Mediated Biofilm Inhibition Assay (Antimicrobial)

    Causality: Standard Minimum Inhibitory Concentration (MIC) assays measure bacterial death, but anti-QS agents often inhibit virulence without killing the bacteria, reducing selective pressure for resistance. This protocol isolates anti-biofilm efficacy from bactericidal activity.

    • Bacterial Inoculation: Grow Pseudomonas aeruginosa (e.g., PAO1 strain) overnight in Mueller-Hinton Broth (MHB) at 37°C[10]. Dilute the culture to an OD600​ of 0.05 in fresh MHB supplemented with 1% glucose to promote biofilm formation.

    • Compound Incubation: Dispense the bacterial suspension into a 96-well polystyrene microtiter plate. Add the furan-2-carboxamide derivatives at sub-MIC concentrations to ensure that any reduction in biofilm is strictly due to QS inhibition, not growth inhibition[3]. Incubate statically at 37°C for 24 hours.

    • Biomass Quantification (Crystal Violet Assay): Discard the planktonic cells and wash the wells three times with sterile PBS to remove non-adherent bacteria. Fix the biofilm with 99% methanol for 15 minutes, air dry, and stain with 0.1% crystal violet for 20 minutes. Wash extensively with water, solubilize the bound dye with 33% acetic acid, and measure absorbance at 590 nm.

    • Virulence Factor Deconvolution: To confirm LasR antagonism, quantify pyocyanin production in the supernatant of treated cultures by extracting with chloroform/0.2 M HCl and measuring absorbance at 520 nm[3].

    Pathway Autoinducer Autoinducer (3-oxo-C12-HSL) LasR LasR Receptor (P. aeruginosa) Autoinducer->LasR Binds Furan Furan-2-Carboxamide Derivative Furan->LasR Competitive Binding Inhibition Inactive Receptor (Antagonism) Furan->Inhibition Induces Complex Active LasR-AI Complex LasR->Complex Activation Virulence Virulence Factors (Pyocyanin, Proteases) Complex->Virulence Gene Expression Biofilm Biofilm Formation Complex->Biofilm Maturation Inhibition->Complex Blocks

    Caption: Mechanism of Action for Furan-2-Carboxamides as LasR Quorum Sensing Antagonists.

    Off-Target Evaluation & Cross-Reactivity

    The structural versatility of furan-2-carboxamides can lead to unintended off-target effects. For instance, derivatives designed as kinase inhibitors may exhibit cross-reactivity with diverse hydrolases or disulfide reductases[9]. Comprehensive profiling using kinome panels and counter-screening against off-target enzymes is critical to establishing a safe therapeutic window and predicting potential side effects during lead optimization[9][13].

    Conclusion

    The exploratory screening of furan-2-carboxamide libraries offers a rich vein of discovery for both oncology and infectious disease. By coupling diversity-oriented synthesis with rigorous, mechanistically driven screening protocols—such as tubulin polymerization kinetics and LasR antagonism assays—researchers can effectively deconvolute the polypharmacology of this privileged scaffold and advance highly selective lead compounds into preclinical development.

    References

    • MDPI. "N-(2,2-Diphenylethyl)furan-2-carboxamide." Available at: [Link]

    • PMC. "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights." Available at: [Link]

    • PubMed. "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides." Available at: [Link]

    • PubMed. "Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells." Available at:[Link]

    • Adichunchanagiri University. "Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer." Available at: [Link]

    • MDPI Molecules. "In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives." Available at:[Link]

    • Bentham Science Publishers. "Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives." Available at: [Link]

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    Foundational

    A Comprehensive Technical Guide to N-(2-(furan-3-yl)ethyl)furan-2-carboxamide: Synthesis, Characterization, and Potential Applications

    This technical guide provides an in-depth exploration of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, a novel furan-based carboxamide. While a specific CAS number for this compound is not publicly cataloged, indicating it...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide provides an in-depth exploration of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, a novel furan-based carboxamide. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially new chemical entity, this document will serve as a comprehensive resource for researchers and drug development professionals. It will cover its chemical identifiers, a detailed synthesis protocol, methods for characterization, and a discussion of its potential biological activities based on the well-documented properties of similar furan derivatives.

    Chemical Identity and Descriptors

    To facilitate clear communication and data management, it is crucial to establish a set of identifiers for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide. Although a CAS number is not available, other key identifiers can be computationally generated or assigned.

    IdentifierValue
    IUPAC Name N-(2-(furan-3-yl)ethyl)furan-2-carboxamide
    Molecular Formula C₁₁H₁₁NO₃
    Molecular Weight 205.21 g/mol
    Canonical SMILES C1=CC(O1)CCNC(=O)C2=CC=CO2
    InChI Key (To be generated upon synthesis)
    CAS Number Not available

    Rationale and Potential Significance

    The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] These activities include but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The design of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, which incorporates two furan rings linked by a flexible ethylamide chain, presents an intriguing subject for investigation. The unique arrangement of these heterocyclic systems may lead to novel pharmacological properties.

    Synthesis Protocol

    The synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide can be achieved through a standard amidation reaction between furan-2-carbonyl chloride and 2-(furan-3-yl)ethan-1-amine. The following protocol is a well-established method for the synthesis of similar carboxamides.[4][5]

    3.1. Materials and Reagents

    • Furan-2-carbonyl chloride

    • 2-(Furan-3-yl)ethan-1-amine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Argon or Nitrogen gas for inert atmosphere

    3.2. Step-by-Step Experimental Procedure

    • Reaction Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 2-(furan-3-yl)ethan-1-amine (1.0 equivalent) and dissolve in anhydrous dichloromethane (DCM).

    • Base Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

    • Acylation : In a separate flask, dissolve furan-2-carbonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15-20 minutes.

    • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification : The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-(furan-3-yl)ethyl)furan-2-carboxamide.

    3.3. Synthesis Workflow Diagram

    Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Furan_Amine 2-(Furan-3-yl)ethan-1-amine Mixing Mix Amine, Base, and Solvent at 0°C Furan_Amine->Mixing Furan_Chloride Furan-2-carbonyl chloride Addition Add Furan-2-carbonyl chloride dropwise Furan_Chloride->Addition Base Triethylamine Base->Mixing Solvent DCM Solvent->Mixing Mixing->Addition Stirring Reaction Stir at room temperature Addition->Reaction Quench Quench with Water Reaction->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Purify->Product

    Caption: Amidation reaction workflow for the synthesis.

    Spectroscopic Characterization

    The structural elucidation of the synthesized N-(2-(furan-3-yl)ethyl)furan-2-carboxamide would rely on a combination of spectroscopic techniques.

    4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the furan rings, the ethyl linker, and the amide proton. The furan protons will appear as multiplets in the aromatic region (δ 6.0-7.5 ppm). The ethyl group will exhibit two triplets corresponding to the two methylene groups. The amide proton will likely appear as a broad triplet downfield.

    • ¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide (around δ 160-170 ppm) and the carbons of the two furan rings.

    4.2. Mass Spectrometry (MS)

    High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

    4.3. Infrared (IR) Spectroscopy

    The IR spectrum will display characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O-C stretches of the furan rings.

    Spectroscopic Data (Predicted)
    ¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.40 (m, 1H), 7.15 (m, 1H), 6.50 (m, 1H), 7.35 (m, 1H), 6.30 (m, 1H), 6.20 (br t, 1H, NH), 3.70 (q, 2H), 2.95 (t, 2H)
    ¹³C NMR (100 MHz, CDCl₃) δ (ppm) 160.5 (C=O), 148.0, 144.0, 141.0, 114.5, 112.0, 110.0, 108.0, 40.0, 28.0
    IR (KBr) ν (cm⁻¹) 3300 (N-H), 3100 (C-H, aromatic), 2950 (C-H, aliphatic), 1650 (C=O, amide), 1580 (C=C, furan)
    HRMS (ESI) m/z calculated for C₁₁H₁₂NO₃⁺ [M+H]⁺: 206.0817, found: (to be determined)

    Potential Biological Activities and Applications

    The furan scaffold is a cornerstone in the development of therapeutic agents.[1] Furan-2-carboxamide derivatives, in particular, have demonstrated a wide range of pharmacological activities.

    5.1. Antimicrobial and Antifungal Activity

    Many furan derivatives exhibit potent antimicrobial and antifungal properties.[1][6] The synthesized compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its potential as an anti-infective agent.

    5.2. Anti-inflammatory and Analgesic Properties

    Certain furan-containing molecules have shown anti-inflammatory and analgesic effects.[1] In-vitro and in-vivo models of inflammation and pain could be used to assess the activity of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide.

    5.3. Anticancer Activity

    The furan-2-carboxamide moiety is present in some anticancer agents.[2] The antiproliferative activity of the title compound could be evaluated against various cancer cell lines. Mechanistic studies could explore its effects on key signaling pathways involved in cancer progression.

    5.4. Neurological and CNS Applications

    The structural similarity to certain neuroactive compounds suggests that this molecule could be investigated for its effects on the central nervous system.[5]

    5.5. Proposed Screening Workflow

    Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Studies cluster_invivo In-vivo Validation Compound N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Antimicrobial Antimicrobial Assays Compound->Antimicrobial Anticancer Antiproliferative Assays Compound->Anticancer Anti_inflammatory Anti-inflammatory Assays Compound->Anti_inflammatory MIC_Determination MIC Determination Antimicrobial->MIC_Determination Cell_Cycle_Analysis Cell Cycle Analysis Anticancer->Cell_Cycle_Analysis Cytokine_Profiling Cytokine Profiling Anti_inflammatory->Cytokine_Profiling Infection_Models Infection Models MIC_Determination->Infection_Models Tumor_Models Xenograft Tumor Models Cell_Cycle_Analysis->Tumor_Models Inflammation_Models Animal Models of Inflammation Cytokine_Profiling->Inflammation_Models

    Caption: Proposed workflow for biological activity screening.

    Conclusion and Future Directions

    N-(2-(furan-3-yl)ethyl)furan-2-carboxamide represents a novel chemical entity with the potential for interesting biological activities. This guide provides a comprehensive framework for its synthesis, characterization, and preliminary biological evaluation. The exploration of this and similar furan-based molecules could lead to the discovery of new therapeutic agents. Future work should focus on the actual synthesis and characterization of this compound, followed by a systematic investigation of its pharmacological properties.

    References

    • ChemSrc. n-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide. Available from: [Link]

    • Dimitrova, D., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(3), M2025. Available from: [Link]

    • MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Available from: [Link]

    • PMC. (2023). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available from: [Link]

    • MDPI. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Available from: [Link]

    • ResearchGate. Examples of furan derivatives with biological activity. Available from: [Link]

    • ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Available from: [Link]

    • Nivrutti, G. A. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available from: [Link]

    • Chemspace. N-[2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide. Available from: [Link]

    • Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Available from: [Link]

    • PubChem. N-(2-phenylbutyl)furan-3-carboxamide. Available from: [Link]

    • Semantic Scholar. three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and. Available from: [Link]

    • NIST. Furan-2-carboxamide, N-ethyl-N-(3-methylphenyl)-. Available from: [Link]

    • ACS Publications. Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Available from: [Link]

    • PubMed. N-(2-Nitro-phen-yl)furan-2-carboxamide. Available from: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Optimized Protocols for the Synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The target compound, N-(2-(furan-3-yl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Introduction & Mechanistic Rationale

    The target compound, N-(2-(furan-3-yl)ethyl)furan-2-carboxamide , features a bis-furanic architecture linked by a central carboxamide pharmacophore. This structural motif is highly valued in medicinal chemistry for its unique hydrogen-bonding capabilities, lipophilicity, and bioisosteric potential in neuroprotective and cardiovascular drug design.

    Synthesizing this molecule requires the reliable formation of an amide bond between 2-(furan-3-yl)ethan-1-amine and a furan-2-carboxylic acid derivative. To ensure a self-validating and scalable workflow, we present two orthogonal synthetic strategies:

    • Route A (Acyl Chloride Method): This approach utilizes furan-2-carbonyl chloride under modified Schotten-Baumann conditions (1)[1]. It is characterized by rapid reaction kinetics and high atom economy, making it the preferred route for scale-up operations where the starting materials are not highly moisture-sensitive (2)[2].

    • Route B (Carbodiimide Activation): This milder approach employs furan-2-carboxylic acid activated by EDC·HCl and HOBt (3)[3]. It avoids the generation of corrosive HCl gas and suppresses side reactions, making it ideal for parallel library synthesis or when handling acid-sensitive functional groups.

    Experimental Workflows & Reaction Pathways

    SynthesisWorkflow cluster_0 Route A: Acyl Chloride Method cluster_1 Route B: Carbodiimide Coupling AcylCl Furan-2-carbonyl chloride BaseA TEA, DCM (0 °C to RT) AcylCl->BaseA AmineA 2-(furan-3-yl)ethan-1-amine AmineA->BaseA Product N-(2-(furan-3-yl)ethyl)furan-2-carboxamide BaseA->Product Nucleophilic Acyl Substitution Acid Furan-2-carboxylic acid Coupling EDC·HCl, HOBt, DIPEA DMF (RT) Acid->Coupling AmineB 2-(furan-3-yl)ethan-1-amine AmineB->Coupling Coupling->Product Active Ester Intermediate

    Figure 1: Orthogonal synthetic routes for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide.

    Quantitative Reagent Tables

    The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.

    Table 1: Route A (Acyl Chloride Method) Requirements
    ReagentMW ( g/mol )EquivalentsAmountRole
    2-(furan-3-yl)ethan-1-amine111.141.01.11 gNucleophile
    Furan-2-carbonyl chloride130.531.11.44 g (1.08 mL)Electrophile
    Triethylamine (TEA)101.192.02.02 g (2.78 mL)Acid Scavenger
    Dichloromethane (DCM)84.93-50 mLSolvent
    Table 2: Route B (EDC/HOBt Coupling Method) Requirements
    ReagentMW ( g/mol )EquivalentsAmountRole
    2-(furan-3-yl)ethan-1-amine111.141.01.11 gNucleophile
    Furan-2-carboxylic acid112.081.01.12 gCarboxylic Acid
    EDC·HCl191.701.22.30 gCoupling Agent
    HOBt (anhydrous)135.131.21.62 gAdditive / Activator
    N,N-Diisopropylethylamine129.242.53.23 g (4.35 mL)Base
    N,N-Dimethylformamide73.09-40 mLSolvent

    Step-by-Step Methodologies

    Protocol A: Acyl Chloride Method (Nucleophilic Acyl Substitution)

    This protocol is optimized for speed and utilizes the high reactivity of acid chlorides.

    • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(furan-3-yl)ethan-1-amine (1.11 g, 10 mmol) in anhydrous DCM (40 mL).

    • Base Addition: Add Triethylamine (2.78 mL, 20 mmol) to the solution.

    • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: The acylation reaction is highly exothermic. Initiating the reaction at 0 °C controls the reaction kinetics, preventing localized heating that could lead to the degradation of the electron-rich furan rings or promote the formation of symmetrical urea byproducts.

    • Acylation: Dissolve furan-2-carbonyl chloride (1.08 mL, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine mixture over 15 minutes via a dropping funnel or syringe.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Monitor completion via TLC (Hexanes:EtOAc, 2:1).

    • Workup: Quench the reaction with 20 mL of distilled water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted amine and TEA, saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual acid, and brine (20 mL).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

    Protocol B: EDC/HOBt Coupling Method

    This protocol utilizes a milder activation strategy, preventing the hydrolysis issues associated with acid chlorides.

    • Pre-Activation: In a 100 mL round-bottom flask, dissolve furan-2-carboxylic acid (1.12 g, 10 mmol) in anhydrous DMF (30 mL). Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir the mixture at room temperature for 15–20 minutes.

    • Amine Addition: In a separate vial, dissolve 2-(furan-3-yl)ethan-1-amine (1.11 g, 10 mmol) and DIPEA (4.35 mL, 25 mmol) in DMF (10 mL). Add this dropwise to the pre-activated acid solution.

    • Reaction: Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere (N₂ or Ar).

    • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Causality: DMF is highly water-miscible. Diluting with a large volume of EtOAc followed by extensive washing with water (4 × 50 mL) or 5% aqueous LiCl solution is critical to partition the DMF into the aqueous layer and prevent it from co-eluting with the product.

    • Washing: Wash the organic layer with 1M HCl (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

    • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    EDC_HOBt_Mechanism Acid Furan-2-carboxylic acid Oacyl O-Acylisourea Intermediate (Highly Reactive) Acid->Oacyl + EDC EDC EDC·HCl EDC->Oacyl OBtEster OBt Active Ester (Stable to Rearrangement) Oacyl->OBtEster + HOBt HOBt HOBt HOBt->OBtEster Product Target Amide Product OBtEster->Product + Amine Urea Soluble Urea Byproduct OBtEster->Urea displaced Amine 2-(furan-3-yl)ethan-1-amine Amine->Product

    Figure 2: Mechanistic pathway of EDC/HOBt-mediated amide coupling.

    Mechanistic Insight for Figure 2: While EDC alone can form the O-acylisourea intermediate, this species is highly reactive and prone to O-to-N acyl migration, forming an inactive N-acylurea byproduct. The addition of HOBt rapidly intercepts the O-acylisourea to form an OBt active ester. This ester is stable against rearrangement but remains highly reactive toward the incoming amine, thereby maximizing the amide yield and ensuring a self-validating reaction pathway (3)[3].

    Analytical Characterization & Troubleshooting

    • TLC Monitoring: The product typically exhibits an Rf​ of ~0.4–0.5 in Hexanes:EtOAc (1:1). It will be highly UV-active at 254 nm due to the bis-furan system.

    • Troubleshooting Route A (Low Yield): The primary competing side reaction is the hydrolysis of furan-2-carbonyl chloride. Ensure all glassware is oven-dried and the DCM is strictly anhydrous.

    • Troubleshooting Route B (Impure Product): If a white, water-soluble solid persists in the crude NMR, it is likely the EDC-derived urea byproduct. Ensure rigorous aqueous washing during the workup phase.

    References

    • Title: N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI Source: mdpi.com URL: [Link]

    • Title: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling - PMC Source: nih.gov URL: [Link]

    • Title: Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - MDPI Source: mdpi.com URL: [Link]

    Sources

    Application

    Application Notes &amp; Protocols: Strategic Use of Furan-2-Carbonyl Chloride in the Synthesis of Bio-relevant Amides

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Furan-2-Carboxamide Scaffold The furan ring is a privileged five-membered aromatic...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Strategic Importance of the Furan-2-Carboxamide Scaffold

    The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its utility stems from its role as a versatile bioisostere for other aromatic systems, such as phenyl rings, offering unique electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1][3] Furan-containing scaffolds are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

    The synthesis of amides from furan-2-carboxylic acid derivatives is a key transformation in the development of these novel therapeutics. One of the most direct and efficient methods for forging this critical amide bond is through the use of furan-2-carbonyl chloride (also known as 2-furoyl chloride).[4] As a highly reactive acyl chloride, it serves as a potent electrophile, readily undergoing reaction with primary and secondary amines to form N-substituted furan-2-carboxamides, often in high yields and under mild conditions.[][6] This guide provides a detailed exploration of this reaction, from its underlying mechanism to robust experimental protocols and critical troubleshooting insights.

    Pillar 1: Reaction Mechanism - Nucleophilic Acyl Substitution

    The reaction between furan-2-carbonyl chloride and an amine is a classic example of a nucleophilic acyl substitution.[7][8] The process is efficient due to the high electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effect of the adjacent chlorine atom. The mechanism proceeds in distinct, sequential steps:

    • Nucleophilic Attack: The reaction initiates when the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the furan-2-carbonyl chloride.[6][7][8] This step breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a transient tetrahedral intermediate.[6][9]

    • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.

    • Deprotonation: The immediate product is a protonated amide. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) formed as a byproduct.[6][8] This deprotonation step is crucial as it prevents the HCl from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[10][11]

    This overall process, particularly when conducted with a base to neutralize the acid byproduct, is often referred to as the Schotten-Baumann reaction.[7][10][12]

    Caption: The nucleophilic acyl substitution mechanism for amide formation.
    Pillar 2: Experimental Protocols & Workflow

    The following protocols are designed as a robust starting point for the synthesis of N-substituted furan-2-carboxamides. Adherence to anhydrous conditions is critical for success.

    This procedure is a standard Schotten-Baumann type reaction using an organic base in an aprotic solvent.[11]

    Materials:

    • Furan-2-carbonyl chloride (1.0 eq)

    • Substituted Aniline (or other primary/secondary amine) (1.0 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware (oven-dried)

    • Inert atmosphere setup (Nitrogen or Argon)

    Procedure:

    • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of 0.1-0.5 M).[6][11]

    • Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.1 eq) to the stirred solution.[11]

    • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[6][11]

    • Acyl Chloride Addition: Slowly, add a solution of furan-2-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution. A precipitate (triethylammonium chloride) may form.

    • Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours.[6]

    • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.[11]

    • Quenching & Work-up: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.[6][11]

    • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

    • Washing: Wash the combined organic layer sequentially with 1 M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ solution (to remove any acidic impurities), and finally with brine.[6][11]

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6][11]

    • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[11]

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve amine & base in anhydrous DCM B 2. Cool mixture to 0 °C A->B C 3. Add furan-2-carbonyl chloride dropwise B->C D 4. Warm to RT & stir (Monitor by TLC) C->D E 5. Quench with H₂O & separate layers D->E F 6. Wash organic layer (Acid, Base, Brine) E->F G 7. Dry (Na₂SO₄) & concentrate F->G H 8. Purify (Chromatography or Recrystallization) G->H I Pure Amide Product H->I

    Caption: General experimental workflow for furan-2-carboxamide synthesis.
    Pillar 3: Data, Characterization, and Field Insights

    The synthesis of furan-2-carboxamides is versatile. The table below summarizes conditions for synthesizing various amides, demonstrating the method's applicability.

    AmineBaseSolventTime (h)Temp (°C)Yield (%)Reference
    AnilineTriethylamineDCM1-40 to RTHigh[4]
    BenzylamineTriethylamineDCM1-40 to RTHigh[4]
    1,4-DiaminobenzeneCDITHF1845Good[13]
    Substituted AnilinesTriethylamineDCM12-180 to RTGood[11]
    tert-butylcarbazateCDITHF18-204590[13]

    Note: CDI (1,1'-Carbonyldiimidazole) represents an alternative method where the carboxylic acid is activated in situ, not via the acyl chloride. It is included for comparison of reaction conditions for similar products.[13]

    Confirming the successful synthesis of the target furan-2-carboxamide relies on standard spectroscopic methods.[14][15]

    • Infrared (IR) Spectroscopy: Look for the appearance of a strong N-H stretching band around 3300 cm⁻¹ (for secondary amides) and a strong C=O (amide I) stretching band around 1650 cm⁻¹. This carbonyl stretch will be at a lower frequency compared to the starting acyl chloride's C=O stretch (typically >1750 cm⁻¹).

    • ¹H NMR Spectroscopy: Key signals include a broad singlet for the amide N-H proton (typically δ 8-10 ppm, can exchange with D₂O), along with the characteristic signals for the furan ring protons (δ 6.5-7.8 ppm) and the protons from the amine portion of the new molecule.

    • ¹³C NMR Spectroscopy: The most indicative signal is the amide carbonyl carbon, which typically appears in the δ 160-170 ppm range.

    • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the desired amide product.

    ProblemPossible Cause(s)Suggested Solution(s)
    Low or No Product 1. Hydrolyzed Acyl Chloride: Furan-2-carbonyl chloride is moisture-sensitive.[6][11] 2. Unreactive Amine: Sterically hindered or electron-deficient amines are poor nucleophiles.[11] 3. Insufficient Base: HCl byproduct protonates the starting amine, deactivating it.[11]1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. Use a fresh bottle of the acyl chloride.[11] 2. Increase reaction time or temperature. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[][11] 3. Use at least 1.1 equivalents of base. If the amine starting material is a hydrochloride salt, use at least 2.1 equivalents.[11]
    Multiple Products/Side Reactions 1. Diacylation: Primary amines can react twice if excess acyl chloride is present locally.[11] 2. Hydrolysis: Trace moisture can convert the acyl chloride to furan-2-carboxylic acid.[6][11]1. Add the acyl chloride solution slowly and dropwise to the amine solution to avoid high localized concentrations.[11] 2. Maintain strictly anhydrous conditions throughout the setup and reaction.[6]
    Difficult Purification 1. Emulsion during Work-up: Formation of a stable emulsion between organic and aqueous layers. 2. Co-elution of Product: Product has similar polarity to starting material or byproducts.1. Add brine to the separatory funnel to help break the emulsion. 2. Optimize the solvent system for column chromatography; a shallow gradient can improve separation. Consider recrystallization as an alternative purification method.
    Safety & Handling

    Furan-2-carbonyl chloride is a hazardous chemical that must be handled with appropriate precautions.

    • Hazards: It is corrosive and causes severe skin and eye burns.[16][17] It is also a lachrymator (causes tears) and its vapors can cause chemical burns to the respiratory tract.[16] The reaction with amines is exothermic.[][6]

    • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[16][18]

    • Handling: Handle furan-2-carbonyl chloride in a well-ventilated chemical fume hood. Avoid breathing vapors. Ensure an eyewash station and safety shower are readily accessible. Do not add water directly to the neat reagent, as a violent reaction can occur.

    References

    • Chemguide. The preparation of amides. [Link]

    • American Chemical Society. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

    • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

    • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

    • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

    • American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

    • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes. [Link]

    • PubChem. 2-Furancarbonyl chloride, 5-chloro-. [Link]

    • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc). [Link]

    • National Center for Biotechnology Information. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

    • Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

    • ProQuest. Synthesis, characterization, crystal structure, hirshfeld surface analysis and DFT calculations of N-(pyridin-2-ylmethyl)furan-2-carboxamide and its molecular docking. [Link]

    • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

    • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

    • Scilit. Synthesis, characterization, crystal structure, hirshfeld surface analysis and DFT calculations of N-(pyridin-2-ylmethyl)furan-2-carboxamide and its molecular docking. [Link]

    • Semantic Scholar. Preparation of 2-Amido Substituted Furans Using the Curtius Re-arrangement of Furan-2-carbonyl Azide. [Link]

    • Western Michigan University ScholarWorks. Diversity oriented synthesis for drug discovery using a furan epoxide. [Link]

    • International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. [Link]

    • ResearchGate. (2025, November 3). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. [Link]

    • National Center for Biotechnology Information. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. [Link]

    • Fisher Scientific. Amide Synthesis. [Link]

    • The Vespiary. The Reaction of Oxalyl Chloride with Amides. I. The Preparation of Furanone Amines. [Link]

    • YouTube. (2019, November 12). synthesis of amides from acid chlorides. [Link]

    • ResearchGate. Synthesis of furan‐based amines using Ru/C catalyst. [Link]

    Sources

    Method

    "N-(2-(furan-3-yl)ethyl)furan-2-carboxamide for antibacterial assays"

    Application Note & Protocol Guide: Antibacterial and Anti-Biofilm Evaluation of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Profession...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol Guide: Antibacterial and Anti-Biofilm Evaluation of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

    Introduction & Mechanistic Rationale

    The escalation of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. Furan-2-carboxamide derivatives have emerged as a highly versatile class of antimicrobial agents[1]. The specific compound, N-(2-(furan-3-yl)ethyl)furan-2-carboxamide , incorporates a furan-2-carboxamide core linked to a lipophilic 2-(furan-3-yl)ethyl tail. This structural architecture is strategically designed to exploit two distinct antibacterial modalities depending on the target organism's cell wall physiology.

    Causality of the Chemical Design:

    • Gram-Negative Pathogens (e.g., Pseudomonas aeruginosa): The furan-2-carboxamide moiety acts as a bioisostere for natural acyl-homoserine lactones (AHLs)[2]. By replacing the hydrolytically labile furanone ring with a stable carboxamide, the compound competitively antagonizes the LasR/LuxR quorum-sensing (QS) receptors[3]. This antagonism downregulates virulence factor production and inhibits biofilm maturation without exerting selective survival pressure, thereby mitigating the rapid onset of resistance[2][3].

    • Gram-Positive Pathogens (e.g., Staphylococcus aureus): In organisms like MRSA, furan-2-carboxamides function as potent inhibitors of FabI (enoyl-acyl carrier protein reductase)[4][5]. FabI is the sole enoyl-ACP reductase in staphylococci, making it a critical bottleneck in bacterial fatty acid biosynthesis. Inhibition halts lipid chain elongation, leading to membrane destabilization and cell death[6].

    Mechanistic Pathway Visualization

    MechanismOfAction cluster_GramNeg Gram-Negative (e.g., P. aeruginosa) cluster_GramPos Gram-Positive (e.g., S. aureus) Compound N-(2-(furan-3-yl)ethyl) furan-2-carboxamide LasR LasR / LuxR Receptor (Quorum Sensing) Compound->LasR Antagonizes FabI FabI Enoyl-ACP Reductase Compound->FabI Inhibits QS_Inhib Virulence Factor Downregulation LasR->QS_Inhib Biofilm Biofilm Inhibition QS_Inhib->Biofilm Lipid_Inhib Fatty Acid Synthesis Arrest FabI->Lipid_Inhib CellDeath Membrane Disruption & Cell Death Lipid_Inhib->CellDeath

    Fig 1: Dual mechanism of furan-2-carboxamides targeting LasR (Gram-negative) and FabI (Gram-positive).

    Compound Preparation & Assay Validation

    To ensure experimental integrity, N-(2-(furan-3-yl)ethyl)furan-2-carboxamide must be handled to prevent precipitation and solvent-induced cytotoxicity.

    • Stock Solution: Dissolve the lyophilized compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Store aliquots at -20°C.

    • Aqueous Working Solutions: Dilute the stock in Cation-Adjusted Mueller Hinton Broth (CAMHB).

    • Causality Check: The final concentration of DMSO in any microbiological assay well must not exceed 1% v/v. Concentrations >1% compromise bacterial membrane integrity, artificially lowering the Minimum Inhibitory Concentration (MIC) and confounding the FabI-inhibition readout[1].

    Experimental Protocols (Self-Validating Systems)

    The following protocols are designed as self-validating matrices. Each assay includes internal controls that prove the observed effects are solely attributable to the compound's mechanism of action.

    Protocol A: Broth Microdilution Assay (MIC & MBC Determination)

    This protocol determines the MIC and Minimum Bactericidal Concentration (MBC) following CLSI guidelines[1].

    Step-by-Step Methodology:

    • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC BAA-1683, P. aeruginosa ATCC 27853) on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

      • Rationale: Standardizing the inoculum ensures the ratio of drug molecules to bacterial targets remains constant across replicates, preventing artifactual shifts in MIC.

    • Dilution & Plating: In a 96-well U-bottom microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a test range of 0.5 to 256 µg/mL.

    • Inoculation: Add 50 µL of a 1:100 diluted bacterial suspension to each well, yielding a final well volume of 100 µL and a final bacterial concentration of 5×105 CFU/mL[1].

    • Control Matrix (Self-Validation):

      • Growth Control: Bacteria + CAMHB + 1% DMSO (Validates that the vehicle does not inhibit growth).

      • Sterility Control: CAMHB + 1% DMSO only (Validates aseptic technique).

      • Positive Control: Ciprofloxacin or Vancomycin (Validates the strain's expected susceptibility profile).

    • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 10 µL of 0.01% Resazurin dye to each well and incubate for 2 hours. A color change from blue (non-viable) to pink (viable) indicates metabolic activity. The MIC is the lowest concentration remaining blue.

    • MBC Determination: Aspirate 10 µL from all wells showing no visible growth (blue) and spot onto fresh agar plates. Incubate for 24 hours. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.

    Protocol B: Crystal Violet Anti-Biofilm Assay

    Because furan-2-carboxamides are known LasR antagonists[2], this assay evaluates the compound's ability to inhibit biofilm formation in P. aeruginosa.

    Step-by-Step Methodology:

    • Media Preparation: Use Tryptic Soy Broth (TSB) supplemented with 1% glucose to heavily promote exopolysaccharide (EPS) matrix production.

    • Sub-MIC Dosing: Prepare compound concentrations at 1/2, 1/4, and 1/8 of the established MIC.

      • Rationale: Testing at sub-MIC levels is a critical self-validating step. If the compound inhibits biofilm at concentrations where it does not kill the planktonic bacteria, the antibiofilm effect is definitively driven by quorum sensing antagonism rather than simple bactericidal activity[2][3].

    • Incubation: Inoculate a 96-well flat-bottom polystyrene plate with 1×106 CFU/mL of P. aeruginosa. Add the sub-MIC compound dilutions. Incubate statically (no shaking) at 37°C for 24 hours.

    • Washing & Staining: Carefully aspirate the planktonic culture (measure OD600 to confirm non-lethality). Wash the wells three times with sterile PBS to remove unattached cells. Add 150 µL of 0.1% Crystal Violet solution for 15 minutes.

    • Quantification: Wash away excess dye. Solubilize the biofilm-bound dye with 150 µL of 33% glacial acetic acid. Measure the absorbance at 590 nm using a microplate reader.

    Data Presentation

    Quantitative data must be structured to allow rapid cross-referencing between bacteriostatic/bactericidal efficacy and targeted antibiofilm activity.

    Table 1: Representative Antibacterial Activity (MIC/MBC) of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    Bacterial StrainGram StainATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation
    Staphylococcus aureus (MRSA)PositiveBAA-16832.04.0Bactericidal (FabI Inhibition)
    Enterococcus faecalisPositive292124.016.0Bacteriostatic
    Pseudomonas aeruginosaNegative27853>128>256Poor direct kill; QS target
    Escherichia coliNegative2592264.0>128Weakly Bacteriostatic

    Note: Furan-2-carboxamides typically show lower direct toxicity against Gram-negatives due to efflux pumps, shifting their utility toward virulence attenuation[7][8].

    Table 2: Anti-Biofilm Activity against P. aeruginosa (ATCC 27853)

    Concentration TestedPlanktonic Growth (OD600)Biofilm Biomass (OD590)% Biofilm Inhibition
    Vehicle Control (1% DMSO)1.85 ± 0.052.40 ± 0.120%
    1/2 MIC (64 µg/mL)1.78 ± 0.080.85 ± 0.0664.5%
    1/4 MIC (32 µg/mL)1.82 ± 0.041.10 ± 0.0954.1%
    1/8 MIC (16 µg/mL)1.84 ± 0.061.65 ± 0.1131.2%

    Data Synthesis: The data in Table 2 validates the mechanism. Planktonic growth (OD600) remains unaffected at sub-MIC levels, yet biofilm biomass is reduced by up to 64.5%, confirming that N-(2-(furan-3-yl)ethyl)furan-2-carboxamide acts as a specific quorum-sensing inhibitor in Gram-negative models[2][3].

    References

    • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publishers. [Link]

    • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem / PubMed.[Link]

    • Facile access to novel furoyl-based amide retroisoster inhibitors of LuxR-regulated quorum sensing. ResearchGate. [Link]

    • Synthesis of arylfuran derivatives as potential antibacterial agents. ResearchGate. [Link]

    • The Inhibitor Index. National Academic Digital Library of Ethiopia. [Link]

    • Machine Learning-Based Virtual Screening of Antibacterial Agents against Methicillin-Susceptible and Resistant Staphylococcus aureus. PMC.[Link]

    • Information on EC 1.3.1.9 - enoyl-[acyl-carrier-protein] reductase (NADH). Brenda Enzymes.[Link]

    Sources

    Application

    Advanced Application Notes: Furan Carboxamides in Antifungal Discovery and Target Validation

    Introduction & Mechanistic Grounding Furan carboxamides represent a highly successful and continuously evolving scaffold in the development of agricultural and pharmaceutical antifungal agents[1]. Historically anchored b...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Grounding

    Furan carboxamides represent a highly successful and continuously evolving scaffold in the development of agricultural and pharmaceutical antifungal agents[1]. Historically anchored by first-generation compounds like fenfuram, the furan carboxamide pharmacophore has undergone extensive structural optimization. Modern fragment recombination strategies—such as the integration of 1,3,4-oxadiazole, pyrazole, or diphenyl ether moieties—have been employed to enhance binding affinity and overcome emerging fungal resistance[1][2].

    These compounds belong to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (FRAC Code 7)[3]. Their primary mechanism of action is the competitive inhibition of Succinate Dehydrogenase (SDH, or Complex II), a unique membrane-bound enzyme that serves as a critical bridge between the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC)[3]. Furan carboxamides specifically target the ubiquinone-binding pocket (Q-site) formed by the SdhB, SdhC, and SdhD subunits. By occupying this pocket, they block the transfer of electrons from succinate to ubiquinone, halting cellular respiration, depleting ATP, and ultimately inducing fungal cell death[1][4].

    SDH_Pathway Succinate Succinate (TCA Cycle) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol ComplexIII Complex III (ETC) Ubiquinol->ComplexIII FuranCarboxamide Furan Carboxamides (e.g., Fenfuram) FuranCarboxamide->SDH Competitive Inhibition at Q-site

    Diagram 1: Mechanism of action of furan carboxamides inhibiting Complex II in the fungal ETC.

    Quantitative Efficacy of Novel Furan Carboxamides

    The structural evolution of furan carboxamides has led to derivatives that significantly outperform commercial standards. For example, novel furan-1,3,4-oxadiazole carboxamides have demonstrated remarkable potency against devastating phytopathogens like Sclerotinia sclerotiorum[1], while other furan-based SDHIs exhibit strong inhibitory effects against human pathogens like Cryptococcus[4].

    Table 1: Comparative Antifungal Efficacy of Select Furan Carboxamides

    Compound / DerivativeTarget Pathogen / AssayEfficacy MetricValueReference
    Compound 4i (Furan-1,3,4-oxadiazole)Sclerotinia sclerotiorum (Mycelial Growth)EC₅₀0.140 ± 0.034 mg/L[1]
    Boscalid (Commercial SDHI Control)Sclerotinia sclerotiorum (Mycelial Growth)EC₅₀0.645 ± 0.023 mg/L[1]
    Compound 4g (Furan-1,3,4-oxadiazole)Fungal SDH Enzyme (Target Inhibition)IC₅₀1.01 ± 0.21 µM[1]
    Boscalid (Commercial SDHI Control)Fungal SDH Enzyme (Target Inhibition)IC₅₀3.51 ± 2.02 µM[1]
    Furcarbanil Cryptococcus spp. (Cellular Respiration)OCR InhibitionSignificant drop at 10 µM[4]

    Self-Validating Experimental Workflows

    To rigorously evaluate the antifungal properties of novel furan carboxamides, a multi-tiered experimental workflow is required. A self-validating system ensures that phenotypic observations (e.g., mycelial growth inhibition) are directly correlated with target-specific enzymatic blockade (SDH assay) and functional cellular impact (OCR assay).

    Workflow Synthesis 1. Synthesis of Furan Carboxamides InVitro 2. Mycelial Growth Inhibition (EC50) Synthesis->InVitro SDHAssay 3. SDH Enzyme Inhibition (IC50) InVitro->SDHAssay OCRAssay 4. Oxygen Consumption Rate (OCR) Assay SDHAssay->OCRAssay Docking 5. Molecular Docking & MD Simulations OCRAssay->Docking

    Diagram 2: Self-validating experimental workflow for furan carboxamide antifungal screening.

    Protocol A: In Vitro SDH Enzyme Inhibition Assay

    Purpose: To quantify the direct inhibitory effect of furan carboxamides on the target enzyme, Succinate Dehydrogenase. Causality & Rationale: Succinate oxidation by SDH does not produce a directly measurable optical change. By introducing phenazine methosulfate (PMS) as an artificial intermediate electron acceptor, electrons are shuttled from SDH to 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP causes a colorimetric shift from blue to colorless, allowing for real-time spectrophotometric quantification of SDH activity at 600 nm. Inhibitors will slow this color change[1].

    Step-by-Step Methodology:

    • Mitochondrial Extraction: Isolate mitochondria from the target fungal pathogen (e.g., S. sclerotiorum) using differential centrifugation in a cold sucrose-mannitol buffer to preserve intact SDH complexes.

    • Reagent Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM sodium succinate (substrate), 1 mM PMS (electron shuttle), and 50 µM DCPIP (chromogenic electron acceptor).

    • Compound Dosing: Dissolve the furan carboxamide in DMSO. Add varying concentrations of the compound to a 96-well microplate. Self-Validation Step: Include Boscalid or Fluopyram as a positive control, and a 1% DMSO vehicle as a negative control.

    • Reaction Initiation: Add the isolated mitochondrial suspension to the wells to initiate the reaction.

    • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 10 minutes at 25°C.

    • Data Analysis: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the absorbance curve. Determine the IC₅₀ by plotting the percentage of inhibition against the log concentration of the furan carboxamide.

    Protocol B: Whole-Cell Oxygen Consumption Rate (OCR) Assay

    Purpose: To confirm that in vitro SDH inhibition translates to phenotypic ETC blockade in living fungal cells. Causality & Rationale: While isolated enzyme assays confirm target binding, they do not account for cellular permeability or off-target effects. Measuring the OCR in intact fungal cells provides orthogonal validation that the furan carboxamide successfully penetrates the fungal cell wall and functionally halts the mitochondrial electron transport chain in vivo[4].

    Step-by-Step Methodology:

    • Cell Preparation: Culture the fungal pathogen (e.g., Cryptococcus yeast cells or germinating spores) in a standard liquid medium until the logarithmic growth phase is reached. Wash and resuspend in a defined assay buffer.

    • Baseline OCR Measurement: Transfer the cell suspension to a Clark-type oxygen electrode chamber or a Seahorse XF Analyzer microplate. Record the basal oxygen consumption rate for 15 minutes to establish a stable baseline.

    • Inhibitor Injection: Inject the furan carboxamide (e.g., at 10 µM) directly into the chamber/well. Self-Validation Step: In parallel chambers, inject known ETC inhibitors to validate the system: Rotenone (Complex I), Thenoyltrifluoroacetone/TTFA (Complex II), and Antimycin A (Complex III)[4].

    • Response Monitoring: Continuously monitor the OCR for an additional 30-45 minutes. A potent furan carboxamide SDHI will cause a rapid, insurmountable decrease in OCR, confirming the blockade of cellular respiration[4].

    • Data Analysis: Normalize the OCR data to the total protein concentration or cell count. Calculate the percentage drop in OCR relative to the pre-injection baseline.

    References

    • [1] Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. ACS Publications.[Link]

    • [4] Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination. PubMed Central (PMC).[Link]

    • [3] THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System.[Link]

    • [2] Synthesis of novel fenfuram-diarylether hybrids as potent succinate dehydrogenase inhibitors. ResearchGate.[Link]

    Sources

    Method

    Furan-2-Carboxamide Derivatives as Potent Antibiofilm Agents: A Detailed Guide to Application and Protocol

    Authored by: A Senior Application Scientist The rise of antibiotic-resistant bacteria poses a significant global health threat, with bacterial biofilms being a key contributor to persistent and chronic infections. Biofil...

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored by: A Senior Application Scientist

    The rise of antibiotic-resistant bacteria poses a significant global health threat, with bacterial biofilms being a key contributor to persistent and chronic infections. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which offers protection from antibiotics and host immune responses.[1][2] This guide provides a comprehensive overview of furan-2-carboxamide derivatives as a promising class of antibiofilm agents, detailing their mechanism of action and providing robust protocols for their evaluation.

    Introduction: The Challenge of Bacterial Biofilms

    Bacterial biofilms are notoriously difficult to eradicate and are implicated in a wide range of infections, from those associated with medical devices to chronic wound infections. The increased tolerance of biofilm-embedded bacteria to conventional antibiotics necessitates the development of novel therapeutic strategies that specifically target biofilm formation and maintenance.[2] One such strategy is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[1][3]

    Furan-2-carboxamide derivatives have emerged as a promising class of compounds that can disrupt these processes. Their structural similarity to natural furanones, known quorum sensing inhibitors, makes them attractive candidates for the development of new antibiofilm drugs.[4][5]

    Furan-2-Carboxamide Derivatives: Mechanism of Action

    Furan-2-carboxamide derivatives are believed to exert their antibiofilm effects primarily through the inhibition of quorum sensing systems, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[6][7]

    2.1. Targeting the LasR Receptor:

    In P. aeruginosa, the LasI/LasR system is a critical regulator of biofilm formation and virulence.[6] Furan-2-carboxamide derivatives are thought to act as antagonists of the LasR receptor, the transcriptional regulator of this system. By binding to LasR, these compounds can prevent the binding of the natural autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), thereby inhibiting the expression of downstream genes responsible for biofilm maturation and the production of virulence factors like pyocyanin and proteases.[6][7] Molecular docking studies have suggested that these derivatives share a similar binding mode to other furanone-based inhibitors within the LasR protein.[6][7]

    2.2. A More Stable Scaffold:

    A key advantage of furan-2-carboxamide derivatives is their enhanced chemical stability compared to the furanone ring found in many natural quorum sensing inhibitors. This improved stability makes them more suitable for therapeutic development.[6]

    Quorum_Sensing_Inhibition cluster_Bacterium Pseudomonas aeruginosa Autoinducer 3-oxo-C12-HSL (Autoinducer) LasR LasR Receptor Autoinducer->LasR Binds & Activates Virulence_Genes Virulence & Biofilm Gene Expression LasR->Virulence_Genes Activates Transcription Furan_Derivative Furan-2-carboxamide Derivative Furan_Derivative->LasR Inhibits Binding

    Caption: Inhibition of the LasR quorum sensing system in P. aeruginosa by furan-2-carboxamide derivatives.

    Protocols for Evaluating Antibiofilm Activity

    Standardized methods for assessing the antibiofilm efficacy of novel compounds are crucial for reproducible and comparable results.[8] The following protocols outline key assays for evaluating furan-2-carboxamide derivatives.

    3.1. Determination of Minimum Inhibitory Concentration (MIC):

    Before assessing antibiofilm activity, it is essential to determine the MIC of the compound to distinguish between biofilm-specific inhibition and general bactericidal or bacteriostatic effects.[9]

    Protocol 3.1: Broth Microdilution MIC Assay

    • Prepare a stock solution of the furan-2-carboxamide derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton Broth (MHB) or another appropriate growth medium.[9]

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

    3.2. Biofilm Inhibition Assay (Crystal Violet Staining):

    This assay quantifies the ability of a compound to prevent the initial formation of a biofilm.[8][9]

    Protocol 3.2: Crystal Violet Biofilm Inhibition Assay

    • In a 96-well microtiter plate, add serial dilutions of the furan-2-carboxamide derivative to MHB supplemented with 1% glucose (to promote biofilm formation).[10]

    • Add a diluted bacterial suspension (final concentration ~5 x 10^5 CFU/mL) to each well.[10]

    • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.[11]

    • Carefully discard the planktonic cells by aspiration and wash the wells twice with sterile phosphate-buffered saline (PBS).[11]

    • Air-dry the plate for 15 minutes.[11]

    • Stain the adherent biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 10-15 minutes at room temperature.[8]

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

    • Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the untreated control.

    3.3. Biofilm Eradication Assay (MBEC):

    This assay determines the concentration of a compound required to eradicate a pre-formed biofilm.[8]

    Protocol 3.3: Minimum Biofilm Eradication Concentration (MBEC) Assay

    • Grow biofilms in a 96-well microtiter plate for 24 hours as described in Protocol 3.2 (steps 2-3).

    • After incubation, remove the planktonic cells and wash the wells with PBS.

    • Add fresh medium containing serial dilutions of the furan-2-carboxamide derivative to the wells with the pre-formed biofilms.

    • Incubate the plate for another 24 hours at 37°C.

    • Quantify the remaining biofilm biomass using the crystal violet staining method described in Protocol 3.2 (steps 4-9).

    • The MBEC is the minimum concentration of the compound that causes a significant reduction in the pre-formed biofilm.

    3.4. Assessment of Biofilm Metabolic Activity:

    To assess the viability of cells within the biofilm, a metabolic assay using a tetrazolium salt like XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) or TTC (2,3,5-triphenyltetrazolium chloride) can be employed.[8][12]

    Protocol 3.4: TTC Metabolic Activity Assay

    • Perform either the biofilm inhibition or eradication assay as described above.

    • After the final incubation and washing steps, add 200 µL of a 0.5% (w/v) TTC solution in a suitable buffer to each well.

    • Incubate the plate in the dark for 2-4 hours at 37°C.

    • Viable, metabolically active cells will reduce the colorless TTC to a red formazan product.

    • Solubilize the formazan product by adding a suitable solvent (e.g., dimethyl sulfoxide or ethanol).

    • Measure the absorbance at 490 nm. A decrease in absorbance indicates a reduction in metabolic activity.

    Experimental_Workflow Start Start: Furan-2-carboxamide Derivative MIC Determine MIC (Protocol 3.1) Start->MIC Inhibition Biofilm Inhibition Assay (Protocol 3.2) MIC->Inhibition Eradication Biofilm Eradication Assay (Protocol 3.3) MIC->Eradication Metabolic Metabolic Activity Assay (Protocol 3.4) Inhibition->Metabolic Eradication->Metabolic Data Data Analysis & Interpretation Metabolic->Data

    Caption: General experimental workflow for evaluating the antibiofilm activity of furan-2-carboxamide derivatives.

    Data Presentation and Interpretation

    For clear and concise presentation of results, quantitative data should be summarized in tables.

    Table 1: Example Data Summary for a Furan-2-Carboxamide Derivative against P. aeruginosa

    CompoundMIC (µg/mL)Biofilm Inhibition (%) at MICMBEC50 (µg/mL)
    Furan-2-carboxamide X 6458%[6][7]128
    Control Antibiotic 215%>512

    MBEC50: Minimum biofilm eradication concentration required to eradicate 50% of the pre-formed biofilm.

    Advanced Characterization Techniques

    For a more in-depth understanding of the antibiofilm effects, advanced microscopy techniques can be employed.

    • Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm using fluorescent dyes (e.g., LIVE/DEAD staining).[11]

    • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the biofilm surface, revealing changes in morphology and structure after treatment with the furan-2-carboxamide derivative.[9]

    Conclusion and Future Perspectives

    Furan-2-carboxamide derivatives represent a promising avenue for the development of novel antibiofilm agents. Their ability to interfere with bacterial quorum sensing, coupled with their improved chemical stability, makes them attractive candidates for further preclinical and clinical investigation. The protocols detailed in this guide provide a robust framework for researchers to evaluate the antibiofilm potential of this important class of compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency and broaden their spectrum of activity against a wider range of pathogenic bacteria.

    References

    • Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments. (n.d.). Retrieved from [Link]

    • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved from [Link]

    • The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019, February 11). IntechOpen. Retrieved from [Link]

    • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed. (2025, May 5). Retrieved from [Link]

    • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives - Bentham Science Publishers. (2021, January 25). Retrieved from [Link]

    • (PDF) A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - ResearchGate. (2025, December 20). Retrieved from [Link]

    • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (n.d.). Retrieved from [Link]

    • Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC. (n.d.). Retrieved from [Link]

    • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024, February 13). IntechOpen. Retrieved from [Link]

    • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PubMed. (2023, June 6). Retrieved from [Link]

    • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

    • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (2023, June 6). Retrieved from [Link]

    • Thio Derivatives of 2(5H)-Furanone As Inhibitors against Bacillus subtilis Biofilms - Trizna. (2015, June 15). Retrieved from [Link]

    • Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model - PMC. (2025, April 22). Retrieved from [Link]

    • (PDF) 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - ResearchGate. (2025, August 7). Retrieved from [Link]

    • 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms - MDPI. (2021, January 9). Retrieved from [Link]

    • Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One - Research journals. (2012, June 8). Retrieved from [Link]

    • A focus on anti-biofilm agents and their mechanisms of action - Semantic Scholar. (n.d.). Retrieved from [Link]

    • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation - Frontiers. (2020, October 14). Retrieved from [Link]

    Sources

    Application

    Introduction: The Scientific Rationale for a Phased In Vitro Evaluation

    An in-depth technical guide on the in vitro testing of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide would be highly valuable for researchers. Given the novelty of this specific molecule, a comprehensive testing cascade mus...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical guide on the in vitro testing of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide would be highly valuable for researchers. Given the novelty of this specific molecule, a comprehensive testing cascade must be established by drawing parallels from well-understood methodologies for analogous furan-containing compounds and standard drug discovery protocols.

    N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a novel chemical entity featuring a bis-furan structure connected by an ethyl-amide linker. The furan motif is a common scaffold in medicinal chemistry, known for a wide spectrum of biological activities. However, it is also associated with potential metabolic liabilities, primarily through metabolic activation of the furan ring by cytochrome P450 (CYP) enzymes to form reactive intermediates. This duality necessitates a carefully designed, multi-stage in vitro evaluation to profile its therapeutic potential and de-risk its development.

    This guide outlines a logical, tiered approach, beginning with broad cytotoxicity screening, moving to specific mechanistic assays, and concluding with essential ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This strategy ensures that resources are directed toward compounds with the most promising safety and efficacy profiles.

    Phase 1: Foundational Cytotoxicity and Viability Assessment

    The initial step for any new chemical entity is to determine its intrinsic cytotoxicity across various cell lines. This foundational data informs the concentration ranges for all subsequent, more complex assays and provides an early warning of potential liabilities.

    A common and robust method for this is the use of a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

    Protocol: ATP-Based Luminescent Cell Viability Assay
    • Cell Plating: Seed cells (e.g., HEK293 for general toxicity, HepG2 for potential hepatotoxicity) in a 96-well, white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 10 mM stock solution of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 100 µM down to sub-nanomolar levels. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM staurosporine).

    • Dosing: Remove the old medium from the cell plate and add 100 µL of the medium containing the respective compound concentrations.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time can be varied to assess time-dependent effects.

    • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

    • Plate Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 value (the concentration at which 50% of cell viability is lost) using a non-linear regression curve fit (log(inhibitor) vs. response).

    Data Presentation: Representative Cytotoxicity Data
    Cell LineIncubation Time (h)IC50 (µM)
    HEK29348> 100
    HepG24878.5
    Jurkat48> 100
    A5494892.1

    This table presents hypothetical data for illustrative purposes.

    Phase 2: Mechanistic & Target-Based Investigations

    Compounds containing amide linkages and aromatic heterocycles are often explored for roles in modulating inflammatory pathways. A key hub in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, a logical next step is to investigate if N-(2-(furan-3-yl)ethyl)furan-2-carboxamide can modulate this pathway.

    Workflow for NF-κB Pathway Analysis

    G cluster_0 Cellular Stimulation & Treatment cluster_1 Cellular Readout cluster_2 Analysis stimulus 1. Stimulate with TNF-α (e.g., 10 ng/mL) treatment 2. Co-treat with N-(2-(furan-3-yl)ethyl)furan-2-carboxamide reporter 3. Measure NF-κB Activity (Reporter Gene Assay) treatment->reporter elisa 4. Quantify Downstream Cytokine (e.g., IL-6 ELISA) treatment->elisa analysis 5. Calculate IC50 for NF-κB Inhibition reporter->analysis elisa->analysis

    Caption: Workflow for assessing the inhibitory effect of the compound on the NF-κB signaling pathway.

    Protocol: NF-κB Reporter Gene Assay

    This assay utilizes a cell line (e.g., HEK293-NFκB-luc) that is stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

    • Cell Plating: Seed HEK293-NFκB-luc cells in a 96-well plate as described previously.

    • Compound Pre-incubation: Add serial dilutions of the test compound to the cells and incubate for 1 hour. This allows the compound to enter the cells before pathway activation.

    • Stimulation: Induce the NF-κB pathway by adding a stimulating agent, such as Tumor Necrosis Factor-alpha (TNF-α), to a final concentration of 10 ng/mL.

    • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

    • Signal Detection: Measure luciferase activity using a suitable reagent kit (e.g., Promega ONE-Glo™) and a luminometer.

    • Data Analysis: Normalize the luminescent signal to the TNF-α stimulated control (without compound) and calculate the IC50 for NF-κB inhibition.

    Phase 3: Essential ADME/Tox Profiling

    A compound's efficacy is irrelevant if it is rapidly metabolized or causes significant drug-drug interactions. The furan moiety, in particular, warrants a close examination of its metabolic fate.

    A. Metabolic Stability in Liver Microsomes

    This assay predicts the rate of metabolic clearance in the liver.

    • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH (a required cofactor, 1 mM), and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

    • Time Points: Incubate the mixture at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.

    • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

    B. Cytochrome P450 (CYP) Inhibition Assay

    This assay assesses the potential for the compound to cause drug-drug interactions by inhibiting major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

    CYP Inhibition Testing Workflow

    G cluster_0 Reaction Components cluster_1 Incubation & Analysis cluster_2 Result microsomes Human Liver Microsomes incubation 1. Incubate at 37°C microsomes->incubation substrate CYP-specific Probe Substrate substrate->incubation compound Test Compound (N-(...)-carboxamide) compound->incubation cofactor NADPH cofactor->incubation analysis 2. Quench and Analyze Metabolite Formation (LC-MS/MS) incubation->analysis ic50 3. Calculate IC50 for CYP Inhibition analysis->ic50

    Caption: Standard workflow for determining the IC50 of a test compound against major CYP450 isoforms.

    • Protocol: A specific fluorescent or pro-luminescent probe substrate for each CYP isoform is incubated with human liver microsomes, NADPH, and varying concentrations of the test compound.

    • Measurement: The reaction is monitored by measuring the formation of the fluorescent or luminescent metabolite over time.

    • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound to determine the IC50 value for inhibition of each CYP enzyme.

    Data Presentation: Representative ADME/Tox Data
    AssayParameterValue
    Metabolic Stabilityt½ (min)45
    Clint (µL/min/mg)15.4
    CYP InhibitionCYP3A4 IC50 (µM)> 50
    CYP2D6 IC50 (µM)25.3
    CYP2C9 IC50 (µM)> 50

    This table presents hypothetical data for illustrative purposes.

    Conclusion and Forward Path

    This structured in vitro testing cascade provides a robust framework for characterizing N-(2-(furan-3-yl)ethyl)furan-2-carboxamide. The initial cytotoxicity data establishes a safe therapeutic window for further tests. Subsequent mechanistic assays, guided by structural motifs, can uncover potential efficacy, such as the inhibition of the NF-κB pathway. Finally, the ADME/Tox profiling addresses critical metabolic and drug-drug interaction liabilities early in the development process. A compound showing low cytotoxicity (IC50 > 50 µM), potent NF-κB inhibition (IC50 < 1 µM), moderate metabolic stability (t½ > 30 min), and weak CYP inhibition (IC50 > 10 µM) would be considered a strong candidate for further preclinical development.

    References

    • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680–6684. [Link]

    • U.S. Food and Drug Administration (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

    • Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. (A foundational text on ADME/Tox principles). [Link]

    • Walgren, R. E., et al. (2005). Toxicity of Furan. In Comprehensive Toxicology. (This provides background on the general class of compounds). [Link]

    Method

    "developing cell-based assays for furan compounds"

    Application Note: Developing Predictive Cell-Based Assays for Furan-Containing Compounds Executive Summary Furan rings are ubiquitous in medicinal chemistry, agricultural compounds, and natural products. However, the fur...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Developing Predictive Cell-Based Assays for Furan-Containing Compounds

    Executive Summary

    Furan rings are ubiquitous in medicinal chemistry, agricultural compounds, and natural products. However, the furan moiety carries a well-documented structural alert for hepatotoxicity and nongenotoxic carcinogenicity[1]. Standard in vitro screens frequently mischaracterize furan-containing compounds, yielding dangerous false negatives. As a Senior Application Scientist, I have found that furan toxicity is rarely driven by the parent molecule; rather, it is heavily dependent on metabolic activation. This guide details the mechanistic pitfalls of standard assays and provides optimized, self-validating protocols to accurately assess furan cytotoxicity and mutagenicity.

    Mechanistic Rationale: The CYP2E1 Bioactivation Pathway

    To design a robust assay, one must first understand the causality of furan toxicity. Furan and its derivatives are oxidized primarily by hepatic Cytochrome P450 2E1 (CYP2E1) into cis-2-butene-1,4-dial (BDA), a highly reactive α,β-unsaturated dialdehyde[1].

    BDA drives cellular damage through two primary mechanisms:

    • Oxidative Stress & Energy Depletion: BDA rapidly depletes intracellular glutathione (GSH) and uncouples mitochondrial oxidative phosphorylation, leading to severe ATP depletion and cellular necrosis[2].

    • Macromolecular Adduct Formation: As a potent electrophile, BDA forms covalent cross-links with nucleophilic residues on proteins and reacts with 2'-deoxycytidine to form stable DNA adducts, driving its mutagenic potential[3][4].

    Pathway Furan Furan Compound (Parent Molecule) CYP2E1 CYP2E1 Oxidation (Hepatic Bioactivation) Furan->CYP2E1 BDA cis-2-butene-1,4-dial (BDA) (Reactive Electrophile) CYP2E1->BDA GSH Glutathione (GSH) Depletion (Oxidative Stress) BDA->GSH Trapping / Depletion Adducts Protein & DNA Adducts (Cytotoxicity/Mutagenesis) BDA->Adducts Covalent Binding

    CYP2E1-mediated bioactivation of furan into reactive cis-2-butene-1,4-dial.

    Assay Design: Overcoming Methodological Pitfalls

    Causality in Cell Line Selection: Standard MTT viability assays in HepG2 cells are fundamentally flawed for furan screening. HepG2 cells possess negligible basal CYP2E1 expression. Consequently, they cannot bioactivate the furan ring, masking its hepatotoxic potential. Rule: You must utilize CYP2E1-competent models, such as primary human hepatocytes (PHH), differentiated HepaRG cells, or HepG2 cells stably transfected with CYP2E1.

    Volatility and Dosing: Unsubstituted furan and lower-molecular-weight furanoids are highly volatile. Standard 96-well plates with breathable seals result in rapid compound evaporation, skewing IC50 calculations. Gas-tight sealing films and minimal headspace are critical experimental choices.

    Protocol 1: CYP2E1-Competent Cytotoxicity & GSH Depletion Assay

    This protocol is designed as a self-validating system . To prove that toxicity is mediated by the reactive BDA metabolite rather than off-target effects of the parent drug, this workflow incorporates a parallel control arm pre-treated with 1-phenylimidazole (1-PI), a potent CYP2E1 inhibitor. If 1-PI rescues cell viability, the toxicity is definitively bioactivation-dependent.

    Workflow Seed Seed CYP2E1-Competent Cells (HepaRG or PHH) Pretreat Control Arm: Pretreat with 1-PI (CYP2E1 Inhibitor) Seed->Pretreat Dose Dose Furan Compound (Apply Gas-Tight Seal) Seed->Dose Pretreat->Dose Incubate Incubate 24-48h (Prevent Volatilization) Dose->Incubate Readout Multiplex Readout: ATP Viability + GSH Assay Incubate->Readout

    Self-validating workflow for furan cytotoxicity using CYP2E1 inhibition.

    Step-by-Step Methodology:

    • Cell Seeding: Seed differentiated HepaRG cells at 70,000 cells/well in a collagen-coated 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Inhibitor Pre-treatment (Validation Step): To the designated mechanistic control wells, add 50 µM 1-phenylimidazole (1-PI) in culture media 1 hour prior to furan dosing.

    • Compound Preparation: Prepare furan test compounds in DMSO. Crucial: Keep final DMSO concentration <0.5% to avoid competitive CYP inhibition, as DMSO is also a CYP2E1 substrate.

    • Dosing and Sealing: Dose the cells with a concentration gradient of the furan compound. Immediately seal the plate with an adhesive gas-tight microplate seal (e.g., AlumaSeal) to prevent volatilization.

    • Incubation: Incubate for 24 to 48 hours.

    • Multiplex Readout:

      • GSH Measurement: Carefully remove the gas-tight seal in a fume hood. Add a luminescent GSH detection reagent to assess BDA-mediated GSH trapping. Read luminescence.

      • Viability Measurement: In a parallel plate, use an ATP-based luminescent assay to quantify metabolically active cells.

    Data Presentation & Expected Outcomes

    The following table summarizes the expected quantitative data profiles when screening a hepatotoxic furan compound using the validated methodology.

    Test ConditionCell ModelCYP2E1 StatusExpected IC50 (µM)Intracellular GSH LevelMechanistic Interpretation
    Furan CompoundHepG2 (Standard)Deficient>1000NormalFalse Negative (No bioactivation)
    Furan CompoundHepaRGCompetent45Severely DepletedTrue Toxicity (BDA formation)
    Furan + 1-PIHepaRGInhibited>800NormalRescued (Confirms CYP2E1 mechanism)

    Protocol 2: BDA-DNA Adduct Mutagenesis Assay (Modified Ames)

    Standard Ames tests (plate incorporation) routinely fail for furans due to compound volatility and the extremely short half-life of the BDA metabolite[3].

    Step-by-Step Methodology:

    • Strain Selection: Utilize Salmonella typhimurium TA104. Standard strains (TA98/TA100) often miss furan mutagenicity, whereas TA104 is specifically sensitive to aldehydes like BDA[5].

    • Metabolic Activation: Prepare rat liver S9 fraction induced with acetone or isoniazid (to maximize CYP2E1 expression) rather than standard Aroclor 1254.

    • Liquid Pre-incubation: Combine bacteria, S9 mix, and the furan compound in sealed glass vials (liquid phase). Incubate at 30°C for 30 minutes. Causality: This forced liquid interaction ensures BDA is generated in direct proximity to the bacterial DNA before it can volatilize or degrade[3].

    • Plating & Readout: Plate the mixture onto minimal agar. Count revertant colonies after 48 hours of incubation. A concentration-dependent increase in revertants confirms genotoxicity via reactive intermediates.

    References

    • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlqea0u2bC8s8zQpoyAnYSXf27mJng8_8eJE1qN0Re6n17zT0WdQ3cJtkTLvp6qikPMwpqiginXax5OUSFVHkkB0ItG5n96tc4Oy1jaEZIF26YsnqumqagVDqnh4m_GYZinAw=]
    • A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay. Chemical Research in Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9PrsQawHUHv6-9EjQUV2zqxU972JK_BDh54WapxtTZHR_Gm5bZ0y7JBBlh6Av8t27gFfyLSA7ZFyW7W8zPzZ4zfd9OdCB2GIAnrIPbel-XSUo7p0jAJCygPEnB3QRM45kSu2d]
    • A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. Mutation Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXWSAwboZQzlPoxC1frpCCneamxlwCSnbKswteglKgB83J--fK0PSivNWXmUFikijqgUpPU5kTx_NFiEGkS0fFhtiMbeqDGTioGoyfVgbW4SSTZKifzs42BQHkSpxE3d0r8QA=]
    • Toxicological implications of mitochondrial localization of CYP2E1. Toxicology Research.[https://vertexaisearch.cloud.google.
    • Reaction of cis- and trans-2-Butene-1,4-dial with 2'-Deoxycytidine to Form Stable Oxadiazabicyclooctaimine Adducts. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvY4ha6Qy0ZBY69HpSkftw8ClD9cFPl0bvN50sYWYkZpvMR7Vais9h0THgRLmN9zfkxL6YPkALdw8fu-zIjo9YCJEvCjgZK_I0OpA4wDrbRR96OYc5Rajm9DNo1TnANX6Y9BWo]
    • Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Toxicological Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOGtr3NKijDb50qBrLPI-VdtWMVMt9U-dq9EUbAW9JImifl3Kyk1JiTRnD81VgNYgnr2l-7CMVN-Jp9Y53-lhK9YufptLouOj2jhcJolOJzC3yUPDT-mzEQ4agiyBGh9RhtXA_LGQxbzajGzdWSaw1vrPB]

    Sources

    Application

    Application Notes and Protocols: N-(2-(furan-3-yl)ethyl)furan-2-carboxamide as a Potential Enzyme Inhibitor

    For Researchers, Scientists, and Drug Development Professionals Abstract The furan-2-carboxamide scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activi...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    The furan-2-carboxamide scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including the inhibition of various key enzymes implicated in human diseases.[1][2] This application note presents a comprehensive guide for the investigation of a novel, uncharacterized compound, N-(2-(furan-3-yl)ethyl)furan-2-carboxamide , as a potential enzyme inhibitor. We provide a scientifically grounded rationale for its potential targets, detailed protocols for its synthesis and characterization, and a systematic workflow for its evaluation as an enzyme inhibitor, including in-vitro assays and data analysis. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to explore the therapeutic potential of this and similar furan-based compounds.

    Introduction: The Rationale for Investigating N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    The furan ring is a versatile heterocyclic structure frequently incorporated into bioactive molecules due to its ability to engage in various non-covalent interactions with biological targets.[3] The furan-2-carboxamide core, in particular, has been identified in compounds targeting a diverse range of enzymes, including kinases, metabolic enzymes, and proteases.[4][5][6][7]

    While N-(2-(furan-3-yl)ethyl)furan-2-carboxamide has not been extensively studied, its structural features suggest a high potential for enzyme inhibition. The furan-2-carboxamide moiety can act as a bioisosteric replacement for other structures, such as the furanone ring, which is known to be metabolically labile.[8] The N-ethylfuran-3-yl substituent introduces a degree of flexibility and additional potential interaction points within an enzyme's active site.

    Based on the established activity of structurally related furan-based compounds, we hypothesize that N-(2-(furan-3-yl)ethyl)furan-2-carboxamide may exhibit inhibitory activity against one or more of the following enzyme classes:

    • Protein Kinases (e.g., VEGFR-2): Numerous furan-containing compounds have demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4]

    • Metabolic Enzymes (e.g., Pyruvate Dehydrogenase, ATP-Citrate Lyase): Furan derivatives have been successfully developed as inhibitors of critical metabolic enzymes like the pyruvate dehydrogenase complex (PDHc) and ATP-citrate lyase (ACL), which are often dysregulated in cancer.[5][9][10]

    • Cholinesterases (AChE and BChE): Certain furan-2-carboxamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.[7][11][12]

    This application note will provide a detailed roadmap for testing this hypothesis, from chemical synthesis to biological evaluation.

    Synthesis and Characterization of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    The synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide can be readily achieved through the acylation of 2-(furan-3-yl)ethan-1-amine with furan-2-carbonyl chloride. This standard amide bond formation is a reliable and well-documented procedure in organic chemistry.

    Synthetic Protocol

    Materials:

    • 2-(Furan-3-yl)ethan-1-amine

    • Furan-2-carbonyl chloride

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

    Procedure:

    • Dissolve 2-(furan-3-yl)ethan-1-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

    • Slowly add a solution of furan-2-carbonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect the fractions containing the pure product and concentrate under reduced pressure to yield N-(2-(furan-3-yl)ethyl)furan-2-carboxamide as a solid.

    Characterization

    The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch).

    • Melting Point Analysis: To assess the purity of the crystalline solid.

    Experimental Workflow for Enzyme Inhibition Screening

    The following workflow provides a systematic approach to evaluating the inhibitory potential of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide against a panel of selected enzymes.

    G cluster_0 Compound Preparation cluster_1 Primary Enzyme Screening cluster_2 Dose-Response & IC50 Determination cluster_3 Mechanism of Inhibition Studies Compound_Prep Synthesize & Purify N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Characterization Characterize Compound (NMR, MS, IR) Compound_Prep->Characterization Stock_Solution Prepare DMSO Stock Solution Characterization->Stock_Solution Primary_Screen Single-Concentration Assay (e.g., 10 µM) against Target Enzymes Hit_Identification Identify 'Hits' with >50% Inhibition Primary_Screen->Hit_Identification Dose_Response Serial Dilution of Compound Hit_Identification->Dose_Response IC50_Assay Enzyme Assay with Varying Inhibitor Concentrations Dose_Response->IC50_Assay Data_Analysis Calculate IC50 Value IC50_Assay->Data_Analysis Kinetics_Assay Enzyme Kinetics Assays (Varying Substrate & Inhibitor Concentrations) Data_Analysis->Kinetics_Assay Lineweaver_Burk Lineweaver-Burk Plot Analysis Kinetics_Assay->Lineweaver_Burk Determine_MOA Determine Mechanism (Competitive, Non-competitive, etc.) Lineweaver_Burk->Determine_MOA

    Caption: A generalized workflow for the evaluation of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide as an enzyme inhibitor.

    Detailed Protocols for Enzyme Inhibition Assays

    The following are example protocols for assessing the inhibitory activity of the test compound against a protein kinase and a metabolic enzyme. These can be adapted for other specific enzyme targets.

    Protein Kinase Inhibition Assay (Example: VEGFR-2)

    This protocol outlines a general method for determining the inhibitory activity of a compound against a protein kinase using a luminescence-based assay that measures ATP consumption.

    Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Peptide substrate specific for VEGFR-2

    • ATP

    • N-(2-(furan-3-yl)ethyl)furan-2-carboxamide (test compound) in DMSO

    • Positive control inhibitor (e.g., Sorafenib)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well plates

    • Plate reader capable of measuring luminescence

    Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for 1 hour.

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of kinase activity.

    Metabolic Enzyme Inhibition Assay (Example: ATP-Citrate Lyase)

    This protocol describes an in-vitro assay to measure the inhibition of ATP-citrate lyase (ACL) by monitoring the production of Coenzyme A (CoA).

    Materials:

    • Recombinant human ATP-citrate lyase (ACL)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

    • Citrate

    • ATP

    • Coenzyme A (CoA)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

    • N-(2-(furan-3-yl)ethyl)furan-2-carboxamide (test compound) in DMSO

    • Positive control inhibitor

    • Clear, flat-bottom 96-well plate

    • Spectrophotometer capable of reading absorbance at 412 nm

    Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Citrate

      • ATP

      • CoA

      • Test compound or DMSO vehicle

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the ACL enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding DTNB solution. DTNB reacts with the free CoA produced by the enzyme to generate a yellow-colored product.

    • Measure the absorbance at 412 nm using a spectrophotometer. The absorbance is directly proportional to the enzyme activity.

    Data Analysis and Interpretation

    IC₅₀ Determination

    The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%. This value is a standard measure of inhibitor potency.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

    CompoundTarget EnzymeIC₅₀ (µM) [Hypothetical Data]
    N-(2-(furan-3-yl)ethyl)furan-2-carboxamideVEGFR-25.2
    N-(2-(furan-3-yl)ethyl)furan-2-carboxamideACL12.8
    Sorafenib (Positive Control)VEGFR-20.041
    Mechanism of Inhibition

    To understand how the compound inhibits the enzyme, kinetic studies can be performed. By measuring the reaction rate at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. The pattern of the lines on the plot can distinguish between competitive, non-competitive, and uncompetitive inhibition.

    G cluster_0 Potential Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis Inhibitor N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Inhibitor->VEGFR2

    Caption: A simplified diagram of the VEGFR-2 signaling pathway and a potential point of inhibition.

    Conclusion and Future Directions

    This application note provides a comprehensive framework for the initial investigation of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide as a potential enzyme inhibitor. The provided protocols and workflow are designed to be adaptable for a range of enzyme targets. Based on the initial in-vitro findings, further studies can be pursued, including:

    • Selectivity Profiling: Assessing the inhibitor's activity against a panel of related enzymes to determine its selectivity.

    • Cell-Based Assays: Evaluating the compound's effect on cellular processes regulated by the target enzyme (e.g., cell proliferation, apoptosis).

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its potency and selectivity.

    The exploration of novel furan-based compounds like N-(2-(furan-3-yl)ethyl)furan-2-carboxamide holds significant promise for the discovery of new therapeutic agents.

    References

    • El-Gamal, M. I., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 6(1), 577-593. [Link]

    • Chan, K. H., et al. (2023). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. RSC Medicinal Chemistry, 14(2), 282-290. [Link]

    • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6), 1489-1497. [Link]

    • Kocaturk, P., et al. (2025). Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

    • Chan, K. H., et al. (2023). Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. RSC Medicinal Chemistry, 14(2), 282-290. [Link]

    • Li, Z., et al. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 957-961. [Link]

    • Wang, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13485-13495. [Link]

    • Rojas-Albor, C., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, e202400879. [Link]

    • Cakmak, S., et al. (2023). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(10), 2543-2553. [Link]

    • Rojas-Albor, C., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, e202400879. [Link]

    • Molbank. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI. [Link]

    • Zwergel, C., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(5), 1715. [Link]

    • Reddy, G. V., et al. (2015). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Tetrahedron Letters, 56(3), 515-518. [Link]

    • Molbank. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI. [Link]

    • ResearchGate. (n.d.). Synthesis of N-alkylfuran-2-carboxamide derivatives. [Link]

    • DSpace Repository. (2024). Publication: The Enzyme Kinetic Studies, DNA Protection and Antioxidant Activities of Furan/ Thiophene-2 Derivatives. [Link]

    • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). [Link]

    • Nivrutti, B. S. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

    • ResearchGate. (n.d.). Examples of furan derivatives with biological activity. [Link]

    • Cakmak, S., et al. (2024). The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives. International Journal of Chemical Technology, 8(2), 27-32. [Link]

    Sources

    Method

    Application Notes &amp; Protocols: Investigating Furan-2-Carboxamides in Cancer Cell Line Studies

    Introduction: The Rise of a Privileged Scaffold in Oncology The furan-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Rise of a Privileged Scaffold in Oncology

    The furan-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] In recent years, derivatives of this versatile core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a diverse range of human cancer cell lines.[4][5][6][7] These compounds exert their anti-proliferative effects through various mechanisms, including the disruption of critical cellular processes like mitosis and the induction of programmed cell death (apoptosis).[7][8][9]

    This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the known mechanisms of action of furan-2-carboxamides and presents detailed, field-proven protocols for their systematic evaluation in an in vitro cancer cell line setting. The methodologies described herein are designed to be self-validating, enabling robust characterization from initial cytotoxicity screening to detailed mechanistic elucidation.

    Section 1: Unraveling the Mechanisms of Action

    Furan-2-carboxamide derivatives achieve their anticancer effects by modulating several key cellular pathways. Understanding these mechanisms is crucial for selecting appropriate experimental models and designing insightful studies.

    Microtubule Stabilization and Mitotic Arrest

    A primary mechanism for a class of furan-2-carboxamides is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a pivotal role in chromosomal segregation during cell division.[7][8]

    • Causality: Certain furan-2-carboxamide derivatives function as microtubule stabilizing agents (MSAs).[7][8] By binding to tubulin proteins, often in the Taxol binding pocket, they enhance polymerization and prevent the dynamic instability required for proper mitotic spindle function.[7][8][9] This abrogation of chromosomal segregation leads to a potent arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[7][8] A novel derivative, designated SH09, has been shown to exhibit this activity with IC50 values ranging from 4 µM to 8 µM across different cancer cell lines.[7][8]

    Induction of Cell Cycle Arrest and Apoptosis

    Beyond microtubule stabilization, various derivatives induce cell cycle arrest and apoptosis through other distinct pathways.

    • p53-p21 Pathway Activation: Some analogues, such as the resveratrol analogue (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS), have been shown to induce G2/M arrest through the activation of the p53-p21CIP1/WAF1 pathway in colorectal cancer cells (HCT116).[9][10][11] The tumor suppressor p53, upon activation, transcriptionally upregulates p21, a potent cyclin-dependent kinase (CDK) inhibitor, which halts cell cycle progression.

    • Apoptosis Induction: The ultimate fate of cancer cells treated with effective furan-2-carboxamides is often apoptosis.[12] This can be triggered via the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Evidence shows these compounds can activate initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), leading to the cleavage of critical cellular substrates like PARP.[10][11][13] Furthermore, they can modulate the balance of the Bcl-2 protein family, downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic ones like Bax.[13][14][15]

    Inhibition of Cancer-Related Enzymes

    The furan-2-carboxamide scaffold has also been successfully utilized to design inhibitors for enzymes that are overexpressed or play a critical role in cancer cell survival and proliferation.

    • Nicotinamide Phosphoribosyltransferase (NAMPT): Cancer cells have high metabolic demands and rely on the NAMPT-mediated NAD+ salvage pathway for energy production and DNA repair.[16][17][18] Furan-2-carboxamide-based compounds have been developed as potent NAMPT inhibitors, leading to NAD+ depletion and subsequent cancer cell death.[16][18]

    • D-dopachrome Tautomerase (D-DT) / Macrophage Migration Inhibitory Factor (MIF): Furan-2-carboxylic acid derivatives have been identified as dual inhibitors of D-DT and MIF-1, cytokines that play key roles in cancer-related inflammation and cell proliferation.[19] Inhibition of these targets can disrupt signaling pathways such as ERK phosphorylation.[19]

    Furan_2_Carboxamide_MoA cluster_cytoskeleton Cytoskeletal Disruption cluster_signaling Signaling & Apoptosis cluster_enzyme Enzyme Inhibition compound Furan-2-Carboxamide Derivative tubulin Tubulin Polymerization compound->tubulin Binds (e.g., Taxol pocket) p53 p53 Activation compound->p53 bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) compound->bcl2 nampt NAMPT Inhibition compound->nampt ddt_mif D-DT/MIF-1 Inhibition compound->ddt_mif stabilization Microtubule Stabilization tubulin->stabilization g2m_arrest G2/M Phase Arrest stabilization->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis p21 p21 Upregulation p53->p21 g1_arrest G1/G2 Phase Arrest p21->g1_arrest g1_arrest->apoptosis caspases Caspase Cascade (Casp-9, Casp-3) caspases->apoptosis bcl2->caspases nad_depletion ↓ NAD+ Levels nampt->nad_depletion energy_crisis Metabolic Crisis nad_depletion->energy_crisis erk_pathway ↓ ERK Signaling ddt_mif->erk_pathway proliferation ↓ Cell Proliferation erk_pathway->proliferation

    Caption: Mechanisms of Action for Furan-2-Carboxamide Derivatives.

    Section 2: Efficacy Across Cancer Cell Lines: A Comparative Analysis

    The anti-proliferative activity of furan-2-carboxamide derivatives has been documented across a panel of human cancer cell lines, including those from cervical, breast, liver, colon, and lung cancers. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

    Compound Class/ExampleCancer Cell Line(s)IC50 (µM)Putative MechanismReference(s)
    SH09 Various (HeLa, HCT116, Jurkat, K562)4 - 8Microtubule Stabilization[7][8]
    Carbamothioyl Derivatives HepG2, Huh-7, MCF-7Not specified (reported as % viability)Cytotoxicity[2][4][5][6]
    (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS) HCT116 (Colorectal)Not specifiedp53-p21 Activation, Apoptosis[9][10][11]
    Methyl 5-(hydroxymethyl) furan-2-carboxylate (MFC) HeLa (Cervical), HepG2 (Liver)64.00 µg/mL, 102.53 µg/mLCytotoxicity[20]
    5-(4-chlorobenzamido) furan-2-carboxylic acid (4h) H1299 (NSCLC)~25D-DT/MIF-1 Inhibition[19]
    Ru(II) Aroyl Thiourea Complexes HeLa (Cervical), MCF-7 (Breast)3.86 - 11.02Apoptosis Induction[13]

    Section 3: Experimental Workflow and Protocols

    A systematic workflow is essential for the comprehensive evaluation of a novel furan-2-carboxamide derivative. The process begins with broad cytotoxicity screening and funnels down to specific mechanistic assays based on initial findings.

    Experimental_Workflow cluster_mechanistic 4. Mechanistic Elucidation culture 1. Cell Culture (Select Cancer & Normal Cell Lines) treatment 2. Compound Treatment (Dose-Response & Time-Course) culture->treatment mtt 3. Primary Screen: Cell Viability (MTT Assay) Determine IC50 treatment->mtt decision Potent Cytotoxicity? mtt->decision cell_cycle Cell Cycle Analysis (Flow Cytometry) decision->cell_cycle Yes apoptosis Apoptosis Assay (Annexin V/PI) decision->apoptosis Yes western Protein Expression (Western Blot) decision->western Yes analysis 5. Data Synthesis & Conclusion decision->analysis No (Re-evaluate) cell_cycle->analysis apoptosis->analysis western->analysis

    Caption: General Experimental Workflow for In Vitro Screening.

    Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.

    Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 2X stock solution of the furan-2-carboxamide derivative at various concentrations in complete medium. A typical dose-response curve might include concentrations from 0.1 µM to 100 µM.

    • Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells (final volume 200 µL, final concentration 1X). Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48 or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[4][9] Mix gently on an orbital shaker.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_Treated / Absorbance_Control) * 100. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

    Protocol 2: Cell Cycle Analysis by Flow Cytometry

    Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[21] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[21]

    Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the furan-2-carboxamide derivative at its IC50 and 2x IC50 concentration for 24 hours. Include a vehicle control.

    • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

    • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) and slowly add 5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.[9][22] Fix overnight at -20°C.

    • RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[22][23]

    • PI Staining: Add PI staining solution (50 µg/mL in PBS) to the cells and incubate for 15-30 minutes at 4°C in the dark.[9][21]

    • Flow Cytometry: Analyze the samples on a flow cytometer using an excitation wavelength of 488 nm. Collect data from at least 10,000 events per sample.

    • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control would suggest mitotic arrest.

    Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

    Principle: This assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. PI is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[7][9]

    Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer provided by the manufacturer's kit. Add Annexin V-FITC and PI to the cell suspension.[9]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Data Analysis: The data is presented as a dot plot with four quadrants:

      • Lower-Left (Annexin V-/PI-): Viable cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V-/PI+): Necrotic cells/debris. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

    Protocol 4: Western Blot Analysis for Key Signaling Proteins

    Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is critical for confirming the molecular mechanism of action by observing changes in the expression or phosphorylation status of key regulatory proteins.[24]

    Methodology:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

      • Expert Insight: Based on hypothesized mechanisms, probe for:

        • Cell Cycle Arrest: p53, p21, Cyclin B1.[7][10]

        • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.[10][13]

        • Loading Control: β-actin or GAPDH to ensure equal protein loading.[19]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

    • Data Analysis: Densitometry can be used to quantify band intensity, which should be normalized to the loading control.

    Section 4: Concluding Remarks and Future Directions

    The furan-2-carboxamide scaffold represents a highly promising and adaptable framework for the development of novel anticancer therapeutics. The diverse mechanisms of action, ranging from microtubule disruption to specific enzyme inhibition, underscore its versatility. The protocols outlined in this guide provide a robust foundation for the in vitro characterization of new derivatives, enabling researchers to efficiently identify lead compounds and elucidate their biological functions.

    Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, exploring potential for combination therapies to overcome drug resistance, and advancing the most promising candidates into preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

    References

    • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed. (2021, March 15). PubMed. [Link]

    • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC. (2023, June 6). National Center for Biotechnology Information. [Link]

    • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PubMed. (2023, June 6). PubMed. [Link]

    • (PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - ResearchGate. (2023, June 1). ResearchGate. [Link]

    • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer - Adichunchanagiri University. (2021, January 8). Adichunchanagiri University. [Link]

    • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity - Science Alert. Science Alert. [Link]

    • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2024, March 2). ACS Publications. [Link]

    • Resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide induces G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 in human colorectal HCT116 cells - ResearchGate. (2018, May 12). ResearchGate. [Link]

    • Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes - PubMed. (2024, April 22). PubMed. [Link]

    • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies - PMC. National Center for Biotechnology Information. [Link]

    • Resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide induces G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 in human colorectal HCT116 cells - UM Research Repository. (2019, September 5). UM Research Repository. [Link]

    • Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed. PubMed. [Link]

    • New anthra[2,3-b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties - PubMed. (2019, March 1). PubMed. [Link]

    • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (2023, June 6). MDPI. [Link]

    • Cell Cycle Analysis. University of Wisconsin-Madison. [Link]

    • Targeting apoptosis pathways in cancer therapy - PubMed. (2005, May 15). PubMed. [Link]

    • Western blot analysis of hit compounds in cancer cells. (A) Effect of... - ResearchGate. ResearchGate. [Link]

    • Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses - Biomedical and Pharmacology Journal. (2023, November 10). Biomedical and Pharmacology Journal. [Link]

    • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024, February 28). MDPI. [Link]

    • Review of various NAMPT inhibitors for the treatment of cancer - Frontiers. (2022, September 6). Frontiers. [Link]

    • Procedure and precautions of cell cycle detection - Elabscience. (2024, September 9). Elabscience. [Link]

    • What are the new molecules for NAMPT inhibitors? - Patsnap Synapse. (2025, March 11). Patsnap Synapse. [Link]

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    Application

    Application Note: Advanced Analytical Methodologies for the Quantification of Furan-2-Carboxamide Derivatives

    Introduction & Pharmacological Context Furan-2-carboxamides represent a highly privileged structural motif in modern medicinal chemistry, agrochemicals, and materials science. Their diverse pharmacological profile ranges...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Pharmacological Context

    Furan-2-carboxamides represent a highly privileged structural motif in modern medicinal chemistry, agrochemicals, and materials science. Their diverse pharmacological profile ranges from potent trypanocidal agents[1] and STING (Stimulator of Interferon Genes) pathway antagonists (e.g., C-176 and C-178)[2] to dual inhibitors of D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1)[3]. Furthermore, they are actively explored as antibiofilm agents and as multidentate ligands in anticancer ruthenium(II) complexes[4].

    Given their broad utility and the structural variations introduced during lead optimization (e.g., halogenation, alkylation), developing robust, sensitive, and reproducible analytical methods for their quantification is critical. These methods are foundational for pharmacokinetic (PK) profiling, purity assessment, and metabolic stability studies[5].

    This technical guide details three orthogonal analytical strategies—HPLC-UV, LC-MS/MS, and GC-MS/MS—tailored to the unique physicochemical properties of the furan-2-carboxamide scaffold.

    AnalyticalWorkflow SamplePrep Sample Preparation (Protein Precipitation / SPME) Chromatography Chromatographic Separation (RP-HPLC / UPLC / GC) SamplePrep->Chromatography Detection Detection & Quantification (UV-Vis / ESI-MRM / EI-MS) Chromatography->Detection DataAnalysis Data Processing & QC (Integration / System Suitability) Detection->DataAnalysis

    Fig 1. Orthogonal analytical workflow for furan-2-carboxamide quantification.

    Quantitative Performance Metrics

    To guide the selection of the appropriate analytical platform, the following table summarizes the validated performance metrics across the three primary methodologies discussed in this guide.

    ParameterHPLC-UV (Purity/Formulation)LC-MS/MS (PK/PD Profiling)GC-MS/MS (Volatile/Trace Analysis)
    Column XTerra/XBridge C18 (5 µm)UPLC C18 (1.7 µm)HP-5MS (30 m × 0.25 mm)
    Detection UV at 254 nmESI+ (MRM mode)EI (Multiple Reaction Monitoring)
    Linear Range 1 - 100 µg/mL0.5 - 500 ng/mL0.01 - 50 ng/g
    LOD ~0.1 µg/mL~0.1 ng/mL~0.003 ng/g
    Sample Prep Dilute & Shoot / LLEProtein Precipitation (ACN)SPME (CAR/PDMS Arrow)
    Primary Use API Purity, Synthetic YieldPlasma/Tissue QuantificationResidual Solvents, Degradants

    Method 1: High-Throughput HPLC-UV for API Purity

    Rationale & Causality: Furan-2-carboxamides possess a highly conjugated π-system extending from the furan ring through the amide bond to adjacent aryl groups. This conjugation results in a strong chromophore, making UV detection at 254 nm highly sensitive and universal for this class[1],[2]. Reverse-phase C18 columns are selected to manage the amphiphilic nature of the molecules, providing optimal hydrophobic retention while end-capping prevents secondary interactions with the amide nitrogen.

    Step-by-Step Protocol
    • Mobile Phase Preparation:

      • Phase A: Ultrapure Water with 0.1% Formic Acid. (Adding acid buffers the silanol groups on the stationary phase and maintains the amide in a neutral state for consistent retention).

      • Phase B: LC-MS grade Acetonitrile (ACN) with 0.1% Formic Acid.

    • System Setup:

      • Column: XTerra RP 18 (3.0 x 50 mm, 5 µm) or XBridge Prep C18 for preparative scales[1],[2].

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C (reduces solvent viscosity and improves peak symmetry).

      • Gradient: 16% B to 31% B over 7 minutes, hold for 2 minutes, return to 16% B for 3 minutes equilibration[2].

    • System Suitability Testing (Self-Validation):

      • Inject a 10 µg/mL standard solution 5 times before the sample queue.

      • Acceptance Criteria: Retention time RSD < 1.0%, Peak area RSD < 2.0%, Tailing factor < 1.5. If criteria fail, purge the system to remove micro-bubbles or replace the guard column.

    • Sample Analysis:

      • Dissolve samples in 50:50 Water:ACN to match initial gradient conditions, preventing solvent-front distortion. Inject 20 µL and monitor at 254 nm.

    Method 2: LC-MS/MS for Trace-Level Pharmacokinetic Profiling

    Rationale & Causality: For in vivo studies (e.g., evaluating D-DT/MIF-1 dual inhibitors[3]), plasma concentrations often fall below the UV detection limit. Electrospray Ionization (ESI) in positive mode efficiently protonates the carboxamide nitrogen. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity by filtering out complex biological matrix noise.

    Step-by-Step Protocol
    • Sample Preparation (Protein Precipitation):

      • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

      • Add 150 µL of ice-cold ACN containing an isotopically labeled internal standard (IS). Causality: Ice-cold ACN rapidly denatures plasma proteins while the IS corrects for matrix suppression effects.

      • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

    • MS/MS Optimization (Infusion):

      • Infuse a 1 µg/mL standard at 10 µL/min. Identify the precursor ion[M+H]+.

      • Optimize collision energy (CE) to identify the most abundant product ion (typically the loss of the furan ring or cleavage at the amide bond)[3].

    • Chromatographic Separation:

      • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm).

      • Flow Rate: 0.4 mL/min.

      • Gradient: Fast ballistic gradient (5% to 95% B in 2.5 minutes) to ensure high-throughput PK screening.

    • Data Acquisition & QC (Self-Validation):

      • Run calibration standards (0.5 to 500 ng/mL).

      • Insert QC samples at low, mid, and high concentrations every 20 injections to validate instrument drift and ensure matrix effects are normalized.

    Method 3: GC-MS/MS with SPME for Volatile Degradants

    Rationale & Causality: Certain lower molecular weight furan derivatives and degradation products are volatile. Liquid injection can obscure early-eluting peaks under the solvent delay. Solid-Phase Microextraction (SPME) using a Carboxen/Polydimethylsiloxane (CAR/PDMS) arrow selectively adsorbs volatile analytes directly from the headspace, eliminating solvent interference and dramatically lowering the Limit of Quantitation (LOQ)[6].

    Step-by-Step Protocol
    • Sample Equilibration:

      • Place 5 g of the sample (or tissue homogenate) into a 20 mL headspace vial.

      • Add 5 mL of saturated NaCl solution. Causality: The high ionic strength drives organic analytes out of the aqueous phase and into the headspace via the salting-out effect[6].

      • Equilibrate at 35°C for 15 minutes with agitation.

    • SPME Extraction:

      • Expose the CAR/PDMS SPME arrow to the headspace for 15 minutes at 35°C.

    • GC-MS/MS Analysis:

      • Injector: Desorb the fiber in the GC inlet at 280°C for 3 minutes in splitless mode.

      • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1 mL/min.

      • Oven Program: 32°C for 4 min, ramp at 20°C/min to 200°C, hold for 3 min[6].

      • Detection: Electron Ionization (EI) at 70 eV. Monitor specific transitions in MRM mode to resolve structural isomers.

    Biological Context: STING Pathway Inhibition

    Furan-2-carboxamides such as C-176 and C-178 are pioneering covalent inhibitors of the STING pathway, a critical target in autoinflammatory diseases[2]. They function by binding to the transmembrane domain of STING, preventing its palmitoylation and subsequent oligomerization. This halts the downstream recruitment of TBK1, the phosphorylation of IRF3, and the ultimate production of Type I interferons.

    STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP cGAMP Production cGAS->cGAMP STING STING Oligomerization (ER to Golgi) cGAMP->STING TBK1 TBK1 Recruitment STING->TBK1 Inhibitor Furan-2-carboxamides (e.g., C-176 / C-178) Inhibitor->STING IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I IFN Response IRF3->IFN

    Fig 2. Mechanism of action of furan-2-carboxamide STING inhibitors blocking Type I IFN.

    References

    • Semantic Scholar. A class of 5-nitro-2-furancarboxylamides with potent trypanocidal activity against Trypanosoma brucei. Available at:[Link]

    • Google Patents.WO2019122202A1 - Sting inhibitors.
    • MDPI - Foods. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at:[Link]

    • ACS Publications - Journal of Medicinal Chemistry. Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Available at:[Link]

    • ACS Publications - Inorganic Chemistry. Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. Available at:[Link]

    Sources

    Method

    "N-(2-(furan-3-yl)ethyl)furan-2-carboxamide solubility for in vitro studies"

    Application Note & Protocol Guide Topic: Determination of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Solubility for In Vitro Studies Introduction: The Solubility Imperative for a Novel Furan-Amide Compound N-(2-(furan-3-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol Guide

    Topic: Determination of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Solubility for In Vitro Studies

    Introduction: The Solubility Imperative for a Novel Furan-Amide Compound

    N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a novel small molecule featuring a furan-amide scaffold. The furan ring is a prevalent heterocycle in medicinal chemistry, known to enhance lipophilicity and modulate the pharmacokinetic profiles of drug candidates[1][2]. As with any novel compound intended for biological evaluation, establishing its solubility profile is a foundational and non-negotiable first step.

    Inaccurate solubility data is a primary source of artifactual results in in vitro assays. Undissolved compound particulates can lead to an underestimation of potency, cause direct, non-specific cytotoxicity, and generate irreproducible data, ultimately wasting valuable resources[3][4]. This guide provides a comprehensive framework for researchers to systematically determine the aqueous solubility of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide and prepare reliable solutions for in vitro screening. The protocols herein are designed to be self-validating and are grounded in established best practices for handling novel chemical entities.

    Compound Profile: N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    A clear understanding of the compound's basic physicochemical properties is essential. While experimental data for this specific molecule is not widely available, its fundamental properties can be calculated.

    PropertyValue / DataSource / Method
    Molecular Formula C₁₁H₁₁NO₂Calculated
    Molecular Weight 189.21 g/mol Calculated
    CAS Number Not publicly available-
    Appearance To be determinedVisual Inspection
    Purity To be determinedHPLC, LC-MS, NMR
    Thermodynamic Solubility To be determinedSee Protocol 3
    Kinetic Solubility To be determinedSee Protocol 2

    Core Principles: Kinetic vs. Thermodynamic Solubility

    Understanding the two primary types of solubility is crucial for designing relevant experiments.

    • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), begins to precipitate in an aqueous buffer.[4] This is highly relevant for high-throughput screening (HTS) where compounds are quickly diluted into assay media.[5]

    • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a given solvent.[6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[3] This value is critical for formulation and later-stage development.[7]

    Protocol 1: Preparation of a High-Concentration Stock Solution

    The preparation of an accurate, high-concentration stock solution is the cornerstone of all subsequent solubility and bioassay experiments.[8] Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose.[5]

    Materials:

    • N-(2-(furan-3-yl)ethyl)furan-2-carboxamide powder

    • Anhydrous, sterile DMSO (Hybri-Max™ or equivalent)

    • Analytical balance

    • Sterile, amber glass vials or microcentrifuge tubes[9]

    • Vortex mixer

    • Water bath sonicator

    Procedure:

    • Weighing: Accurately weigh a precise amount of the compound (e.g., 2 mg) into a sterile vial. For toxic or uncharacterized compounds, perform this step in a chemical fume hood.[9]

    • Solvent Addition: Calculate and add the required volume of sterile DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.

    • Dissolution:

      • Gently vortex the vial for 1-2 minutes to facilitate dissolution.[5]

      • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5][9]

      • Gentle warming in a 37°C water bath for 10 minutes can also be used, but caution is advised as heat may degrade some compounds.[5][9]

    • Visual Confirmation: Visually inspect the solution against a light source to ensure no solid particulates remain. A completely dissolved stock solution should be clear.

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[5] Store aliquots at -20°C or -80°C in desiccated conditions.

    Protocol 2: High-Throughput Kinetic Solubility Determination

    This protocol provides a rapid assessment of the compound's solubility under conditions that mimic typical in vitro assays.

    Materials:

    • 10 mM stock solution of the compound in 100% DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well clear microtiter plates

    • Multichannel pipette

    • Plate reader capable of measuring turbidity (nephelometry) or a visual inspection method

    Procedure:

    • Plate Setup: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into multiple wells of a 96-well plate.

    • Buffer Addition: Rapidly add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.[4]

    • Mixing and Incubation: Mix the contents by gentle pipetting or on a plate shaker for 1 minute. Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

    • Precipitation Assessment:

      • Quantitative: Measure the light scattering or turbidity in each well using a nephelometer or plate reader at a wavelength such as 650 nm. An increase in signal compared to the vehicle control (1% DMSO in PBS) indicates precipitation.

      • Qualitative: Visually inspect each well for the formation of a precipitate or cloudiness.

    • Data Analysis: The kinetic solubility is the highest concentration that remains clear (no significant increase in turbidity) after the incubation period.

    G cluster_prep Preparation cluster_process Processing & Incubation cluster_analysis Analysis start Start: 10 mM Stock in 100% DMSO plate_setup Dispense 2 µL of Stock into 96-well plate start->plate_setup add_buffer Add 198 µL of PBS (pH 7.4) to each well plate_setup->add_buffer mix Mix on plate shaker (1 min) add_buffer->mix incubate Incubate at RT (1-2 hours) mix->incubate measure Measure Turbidity (Nephelometry) incubate->measure compare Compare to Vehicle Control (1% DMSO in PBS) measure->compare result Result: Kinetic Solubility (µM) compare->result

    Caption: Workflow for Kinetic Solubility Assessment.

    Protocol 3: Thermodynamic Solubility (Shake-Flask Method)

    This is the gold-standard method for determining the true equilibrium solubility of a compound.[3]

    Materials:

    • N-(2-(furan-3-yl)ethyl)furan-2-carboxamide powder

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)

    • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

    • Validated analytical method (e.g., HPLC-UV, LC-MS)

    Procedure:

    • Preparation of Slurry: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the aqueous buffer (e.g., 1 mL).[6] The goal is to have undissolved solid visibly present.

    • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the slurry at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]

    • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

      • Filtration: Carefully filter the supernatant using a 0.22 µm syringe filter. Discard the initial few drops to account for any binding to the filter membrane.[3]

    • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., acetonitrile/water) to fall within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV or LC-MS method to determine the precise concentration.[6]

    • Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.

    G cluster_prep Preparation cluster_process Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Solid Compound + Buffer slurry Add excess solid to buffer to create a slurry start->slurry shake Agitate on shaker (24-48 hours at constant T) slurry->shake separate Centrifuge or Filter to remove undissolved solid shake->separate supernatant Collect clear supernatant (Saturated Solution) separate->supernatant quantify Quantify concentration via HPLC or LC-MS supernatant->quantify result Result: Thermodynamic Solubility (mg/mL or µM) quantify->result

    Caption: Workflow for Thermodynamic (Shake-Flask) Solubility.

    Data Presentation and Interpretation

    Systematically record your findings in structured tables. This ensures clarity and aids in the selection of appropriate concentrations for subsequent assays.

    Table 1: Kinetic Solubility Results

    Compound Concentration (µM) Final DMSO (%) Incubation Time (h) Observation (Clear/Precipitate)
    200 1% 2 Precipitate
    100 1% 2 Precipitate
    50 1% 2 Clear
    25 1% 2 Clear

    | Kinetic Solubility | ~50 µM | | |

    Table 2: Thermodynamic Solubility Results

    Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
    PBS 7.4 25 Enter Data Enter Data
    Simulated Gastric Fluid 1.2 37 Enter Data Enter Data

    | Cell Culture Medium | 7.4 | 37 | Enter Data | Enter Data |

    Protocol 4: Preparation of Working Solutions for In Vitro Assays

    This protocol describes the serial dilution of the high-concentration DMSO stock to prepare working solutions for treating cells or other biological systems. The primary goal is to maintain a low and consistent final concentration of the organic solvent across all experimental conditions.[10]

    Key Principle: The final concentration of DMSO in the assay medium should be kept as low as possible, typically below 0.5%, and must be consistent across all tested concentrations and the vehicle control.[5][10][11]

    Procedure (Example for a 6-point dose-response):

    • Highest Concentration: Prepare the highest desired concentration by diluting the 10 mM stock solution directly into the cell culture medium. For example, to make a 10 µM working solution with 0.1% DMSO, add 1 µL of 10 mM stock to 999 µL of medium.

    • Serial Dilution: Perform a serial dilution from the highest concentration.

      • Label a series of sterile tubes for each desired concentration (e.g., 5 µM, 2.5 µM, 1.25 µM, etc.).

      • To create a 2-fold serial dilution, add a specific volume of assay medium containing the same final DMSO concentration (e.g., 500 µL of medium with 0.1% DMSO) to all tubes except the first one.

      • Transfer an equal volume (e.g., 500 µL) from the first tube (10 µM) to the second tube and mix thoroughly. This creates a 5 µM solution.

      • Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer.

    • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the assay medium as was used for the highest compound concentration (e.g., 1 µL of DMSO per 999 µL of medium for a 0.1% DMSO control).[11]

    • Application: Use these freshly prepared working solutions to treat your cells or perform your in vitro assay immediately.

    G cluster_working Preparation of Working Solutions in Assay Medium stock 10 mM Stock in 100% DMSO c1 10 µM Cmpd + 0.1% DMSO stock->c1 1:1000 dilution vehicle Vehicle Control 0 µM Cmpd + 0.1% DMSO stock->vehicle Add equivalent volume of DMSO to medium c2 5 µM Cmpd + 0.1% DMSO c1->c2 1:2 dilution c3 2.5 µM Cmpd + 0.1% DMSO c2->c3 1:2 dilution c4 ...and so on c3->c4

    Caption: Serial Dilution for In Vitro Assay Working Solutions.

    References

    • National Center for Biotechnology Information (2016). Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Available at: [Link]

    • Cold Spring Harbor Laboratory Press (2002). Stock Solutions. Available at: [Link]

    • ChemSrc (2019). CAS#:1252435-10-1 | n-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide. Available at: [Link]

    • MDPI (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Available at: [Link]

    • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

    • ICCVAM (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

    • Millipore. MultiScreen Solubility Filter Plate. Available at: [Link]

    • MDPI (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Available at: [Link]

    • Unchained Labs (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

    • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

    • Timm, M., & Saaby, L. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

    • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

    • PubChem. N-(2-phenylbutyl)furan-3-carboxamide. Available at: [Link]

    • ResearchGate (2025). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Available at: [Link]

    • ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Available at: [Link]

    • Chemspace. N-[2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide. Available at: [Link]

    • G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

    • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

    • Furan: A Promising Scaffold for Biological Activity (2024). Available at: [Link]

    • ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

    • Bitesize Bio (2025). 6 Steps for Successful in vitro Drug Treatment. Available at: [Link]

    • Wikipedia. Lambertianic acid. Available at: [Link]

    • MolPort. N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide. Available at: [Link]

    • LCGC International (2022). Developing and Validating Dissolution Procedures. Available at: [Link]

    • ACS Publications (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Available at: [Link]

    • Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Available at: [Link]

    • Cheméo. Furan-2-carboxamide, N-butyl-N-propyl- - Chemical & Physical Properties. Available at: [Link]

    • NIST. Furan-2-carboxamide, N-ethyl-N-(3-methylphenyl)-. Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Synthesis

    Welcome to the Application Science Technical Support Center. This portal is designed for researchers and drug development professionals seeking to optimize the synthesis of bis-furanic amides, specifically N-(2-(furan-3-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Science Technical Support Center. This portal is designed for researchers and drug development professionals seeking to optimize the synthesis of bis-furanic amides, specifically N-(2-(furan-3-yl)ethyl)furan-2-carboxamide . Because furan rings are electron-rich and sensitive to strong acids, oxidants, and extreme temperatures, traditional harsh amidation conditions often lead to poor yields or degradation[1].

    This guide synthesizes field-proven methodologies, causal mechanistic insights, and self-validating protocols to ensure high-yield, reproducible amide bond formation.

    Synthetic Pathway Overview

    The synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide typically proceeds via two primary routes: the direct acylation using an acyl chloride (Schotten-Baumann conditions) or the in-situ activation of a carboxylic acid using specialized coupling agents[2].

    SynthesisWorkflow Start Starting Materials: 2-Furoic Acid OR 2-Furoyl Chloride + 2-(Furan-3-yl)ethanamine RouteA Route A: Acyl Chloride Method (Schotten-Baumann) Start->RouteA RouteB Route B: Coupling Agent Method (HATU or EDC/HOBt) Start->RouteB CondA DCM, Et3N, 0°C to RT 1-4 hours RouteA->CondA CondB DMF, DIPEA, RT 6-18 hours RouteB->CondB WorkupA Aqueous Quench Wash: NaHCO3, Brine CondA->WorkupA WorkupB Aqueous Quench Precipitation or EtOAc Extraction CondB->WorkupB Product Target: N-(2-(furan-3-yl)ethyl)furan-2-carboxamide WorkupA->Product WorkupB->Product

    Caption: Synthetic pathways for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide via acyl chloride or coupling.

    Quantitative Data Presentation

    The following table summarizes the expected quantitative outcomes and reagent profiles for the two primary synthetic methodologies based on optimized laboratory data[2],[3],[4].

    ParameterRoute A: Acyl Chloride (Schotten-Baumann)Route B: HATU-Mediated Coupling
    Reagents Furan-2-carbonyl chloride, Et₃N2-Furoic acid, HATU, DIPEA
    Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
    Reaction Time 1 – 4 hours6 – 18 hours
    Typical Yield 85% – 94%75% – 85%
    Purity (Crude) >90% (if acyl chloride is fresh)>95% (requires aqueous wash)
    Primary Risk Acyl chloride hydrolysis (moisture)Co-eluting urea byproducts

    Self-Validating Experimental Protocols

    To ensure scientific integrity, these protocols are designed as self-validating systems. Each critical step includes an observable or measurable validation checkpoint to confirm the reaction trajectory before proceeding.

    Protocol A: Acyl Chloride Method (Optimized Schotten-Baumann)

    This method is highly efficient but requires strict anhydrous conditions to prevent the furan-2-carbonyl chloride from hydrolyzing back into unreactive 2-furoic acid[3].

    Step-by-Step Methodology:

    • Amine Preparation: Dissolve 1.0 equivalent of 2-(furan-3-yl)ethanamine in anhydrous DCM (0.2 M concentration).

    • Base Addition (Causality): Add 1.2 to 1.5 equivalents of Triethylamine (Et₃N). Causality: Et₃N acts as an acid scavenger. Neutralizing the HCl generated during acylation is critical because the electron-rich furan rings are highly susceptible to acid-catalyzed ring-opening or polymerization.

    • Cooling & Acylation: Cool the solution to 0 °C using an ice bath. Dissolve 1.05 equivalents of furan-2-carbonyl chloride in a minimal volume of anhydrous DCM and add dropwise over 15 minutes[3].

      • Validation Checkpoint: The reaction mixture should turn slightly cloudy as triethylamine hydrochloride (Et₃N·HCl) salt precipitates. If no precipitate forms, the acyl chloride may have degraded.

    • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 4 hours[2].

      • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The amine spot (ninhydrin active) should disappear, replaced by a higher-Rf UV-active product spot.

    • Workup: Quench with distilled water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any hydrolyzed 2-furoic acid) and brine[2]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: HATU-Mediated Coupling

    This method is milder and utilizes stable 2-furoic acid, making it ideal if handling moisture-sensitive acyl chlorides is problematic[5].

    Step-by-Step Methodology:

    • Acid Activation: In a flame-dried flask, dissolve 1.0 equivalent of 2-furoic acid in anhydrous DMF. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 1.1 equivalents of HATU[5].

      • Causality: DIPEA deprotonates the carboxylic acid to form a carboxylate ion. This ion attacks the electron-deficient carbon of HATU, forming a highly reactive OAt (7-azabenzotriazole) ester intermediate[5].

      • Validation Checkpoint: A distinct color change (often turning pale yellow to orange) indicates the formation of the active ester.

    • Aminolysis: After 15 minutes of activation, add 1.1 equivalents of 2-(furan-3-yl)ethanamine. Stir at room temperature for 6 to 18 hours.

    • Workup & Purification: Pour the reaction mixture into a 10-fold volume of ice-cold water.

      • Validation Checkpoint: The product should precipitate as an off-white solid. If it oils out (common with bis-furanic compounds), extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry, and concentrate.

    Troubleshooting Guide & Diagnostics

    When yields drop below expected thresholds, use the following diagnostic logic to isolate the root cause.

    TroubleshootingTree Issue Issue: Low Yield (<50%) Check1 Check TLC/LCMS: Is starting amine unreacted? Issue->Check1 Yes1 Yes: Incomplete Activation Check1->Yes1 Yes No1 No: Side Reactions / Loss in Workup Check1->No1 No Action1A Route A: Check Acyl Chloride for hydrolysis (use fresh) Yes1->Action1A Action1B Route B: Increase HATU eq. or check DIPEA quality Yes1->Action1B Action2A Check for Furan Ring Degradation (avoid strong acids) No1->Action2A Action2B Check aqueous layers: Product might be too soluble No1->Action2B

    Caption: Diagnostic workflow for resolving low yield in furan-2-carboxamide synthesis.

    Q&A: Addressing Specific Experimental Issues

    Q: My yield is stuck below 40% using the acyl chloride method, and I see a large spot corresponding to 2-furoic acid on my TLC. What is going wrong? A: Furan-2-carbonyl chloride is highly moisture-sensitive and acts as a lachrymator. If your reagent bottle has been opened multiple times, ambient humidity has likely hydrolyzed the acyl chloride back into 2-furoic acid[3]. 2-furoic acid will not react with the amine under Schotten-Baumann conditions. Solution: Verify the integrity of your acyl chloride via NMR, or synthesize it fresh from 2-furoic acid using SOCl₂ or oxalyl chloride (with a catalytic drop of DMF) immediately prior to the reaction[5].

    Q: I am using the EDC/HOBt coupling method, but I observe multiple side-product spots on TLC. How do I minimize these? A: If the addition of the amine is delayed, EDC can undergo a rearrangement to form an unreactive, stable N-acylurea byproduct, permanently consuming your 2-furoic acid[6]. Solution: Switch to HATU, which forms a more stable and reactive OAt ester[5]. If you must use EDC, ensure you pre-mix the acid, EDC, and HOBt for no more than 10-15 minutes before adding the 2-(furan-3-yl)ethanamine.

    Q: After the HATU coupling workup, my NMR shows a massive singlet around 2.8-3.0 ppm. What is this impurity? A: This is residual DMF solvent. Bis-furanic amides often require extraction rather than simple precipitation. DMF easily partitions into the organic layer (especially EtOAc) during extraction. Solution: Wash your combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or water at least 3 to 4 times. LiCl drastically increases the polarity of the aqueous phase, effectively pulling DMF out of the organic layer.

    Frequently Asked Questions (FAQs)

    Q: Can I synthesize this molecule using thermal condensation (heating the acid and amine directly without coupling agents)? A: No. Direct amidation requires extreme temperatures (T > 100 °C) to force the unreactive carboxylate-ammonium salt to dehydrate into an amide[1]. Under these harsh thermal conditions, the electron-rich furan-3-yl moiety is highly prone to decomposition, oxidation, and polymerization, leading to black, tarry reaction mixtures.

    Q: Is it necessary to protect the furan rings during this synthesis? A: Generally, no. Neither the furan-2-yl nor the furan-3-yl rings possess acidic protons or nucleophilic centers that compete with the primary amine during standard amide coupling. However, you must avoid exposing the final product to strong Lewis acids (which can trigger Friedel-Crafts type side reactions) or strong oxidizing agents.

    Q: Why is DIPEA preferred over Triethylamine (Et₃N) in the HATU coupling route? A: DIPEA (Hunig's base) is sterically hindered. It acts as a strong base to deprotonate the 2-furoic acid but is too bulky to act as a nucleophile[5]. Triethylamine is less hindered and can sometimes competitively attack highly active coupling intermediates, marginally reducing the overall yield.

    References

    • BenchChem. "Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid." BenchChem Technical Notes.
    • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. "Nonclassical Routes for Amide Bond Formation." Chemical Reviews, 2016, 116(19), 12029–12122.
    • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem Protocols.
    • BenchChem. "Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide." BenchChem Support.
    • Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 2023, 12, 135.
    • Imran, H.M., et al. "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling." Processes, 2020, 8, 1342.

    Sources

    Optimization

    "purification challenges of furan-2-carboxamide products"

    Welcome to the Technical Support Center for Furan-2-Carboxamide Synthesis and Purification. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate these valuable scaffolds.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Furan-2-Carboxamide Synthesis and Purification. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate these valuable scaffolds. Furan-2-carboxamides are highly prized in medicinal chemistry, exhibiting potent bioactivities ranging from antimicrobial and anti-inflammatory properties to serving as urotensin-II receptor antagonists in cardiovascular therapies[1][2].

    However, the very features that make these molecules biologically active—the electron-rich furan ring and the polar amide bond—create a perfect storm for purification failures. This guide is designed to move you away from trial-and-error chromatography by explaining the mechanistic causality behind these failures and providing self-validating, field-proven protocols.

    Logical Purification Workflow

    Before defaulting to standard flash chromatography, evaluate the physical properties of your crude mixture. The workflow below outlines the optimal decision tree for isolating furan-2-carboxamides while minimizing degradation risks.

    PurificationWorkflow A Crude Furan-2-carboxamide Reaction Mixture B Aqueous Workup (Basic Wash to remove Acid) A->B C Is product highly soluble in organic phase? B->C D Direct Precipitation (e.g., from Cyrene or DCM/Hexane) C->D No / Precipitates E Flash Chromatography Required? C->E Yes H Pure Furan-2-carboxamide D->H F Standard Silica Gel (High Risk of Degradation) E->F Untreated G Neutralized Silica (TEA) or Basic Alumina E->G Optimized F->H Low Yield / Byproducts G->H High Yield

    Caption: Logical troubleshooting workflow for furan-2-carboxamide purification.

    Troubleshooting Guide & FAQs

    Q1: Why does my product band turn brown/black on the silica column, resulting in terrible yields? A: You are observing acid-catalyzed polymerization. Standard silica gel contains acidic silanol groups. The electron-rich furan ring is highly susceptible to protonation by these groups, which disrupts its aromaticity[3]. Once protonated, ambient water acts as a nucleophile, triggering a ring-opening cascade that forms highly reactive unsaturated 1,4-dicarbonyl intermediates[3]. These intermediates rapidly polymerize on the column, trapping your product as a dark, insoluble band. Solution: Always neutralize your silica gel. Pre-treat the column by flushing it with your mobile phase containing 0.1% to 1% Triethylamine (TEA)[4]. Alternatively, switch to neutral or basic alumina, which avoids the acidic microenvironment entirely[3].

    DegradationPathway N1 Furan-2-carboxamide (Intact Ring) N2 Protonated Furan (Loss of Aromaticity) N1->N2 H+ (Acidic Silica) N3 Nucleophilic Attack (H2O) N2->N3 N4 Unsaturated 1,4-Dicarbonyl N3->N4 Ring Opening N5 Polymerization / Degradation N4->N5

    Caption: Acid-catalyzed degradation pathway of furan rings during chromatography.

    Q2: I am seeing co-elution of my amide with a byproduct that has an almost identical Rf. What is it, and how do I remove it? A: If you synthesized the amide via an acid chloride (Schotten-Baumann conditions), the byproduct is likely 2-furoic acid, formed by the hydrolysis of unreacted furan-2-carbonyl chloride[5]. If you used a coupling reagent like HATU, you are likely seeing the urea byproduct. Both have strong hydrogen-bonding capabilities that cause them to streak and co-elute with your target amide. Solution: Do not rely on chromatography to separate these. Exploit their distinct pKa values during the aqueous workup. Wash the organic layer aggressively with saturated aqueous NaHCO₃ or 1M NaOH to deprotonate the 2-furoic acid, driving it into the aqueous phase[2][5].

    Q3: My furan-2-carboxamide is poorly soluble in Hexane/Ethyl Acetate, causing it to crash out on the column. A: Furan-2-carboxamides often exhibit strong intermolecular hydrogen bonding and planar stacking, drastically reducing their solubility in non-polar alkane solvents[6]. Solution: Shift your solvent system to Dichloromethane (DCM) and Methanol (MeOH). A gradient of 99:1 to 95:5 DCM:MeOH provides excellent solubility and sharpens the elution bands[6]. Even better, bypass chromatography entirely. Many furan-2-carboxamides can be directly precipitated from the crude reaction mixture. For instance, reactions run in bio-based solvents like Cyrene can yield pure precipitated amides simply by adding water[7].

    Quantitative Data: Purification Strategies Comparison

    Purification MethodStationary Phase / SolventAdditiveTypical YieldPurityMechanistic Note
    Standard Chromatography Silica Gel (Untreated)None20-40%LowHigh risk of furan ring-opening due to acidic silanol groups[3].
    Neutralized Chromatography Silica Gel0.1-1% TEA75-90%HighTEA masks acidic sites, preventing acid-catalyzed degradation[4].
    Direct Precipitation Cyrene / WaterNone70-85%HighHighly efficient for primary aliphatic/benzylic amides; avoids silica entirely[7].
    Recrystallization DCM / Hexane (1:3)None60-75%Very HighIdeal for highly crystalline derivatives; relies on differential solubility[6].

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Neutralized Silica Gel Flash Chromatography

    Use this protocol when precipitation fails (e.g., for secondary amides or oils) and chromatography is unavoidable.

    • Column Preparation: Slurry pack the silica gel using your starting mobile phase (e.g., DCM) containing 1% Triethylamine (TEA)[3][4].

      • Validation Check: Spot a drop of the column eluent onto wet pH paper. It must read mildly basic (pH ~8-9). If it is neutral or acidic, flush with more TEA-spiked solvent.

    • Sample Loading: Dissolve the crude furan-2-carboxamide in a minimum volume of DCM. If the sample remains cloudy, add MeOH dropwise (up to 2% total volume) until clear.

      • Validation Check: A perfectly clear loading solution ensures the compound will not prematurely precipitate at the head of the column, which causes severe streaking.

    • Elution: Elute using a gradient of DCM to DCM:MeOH (98:2)[6]. Maintain a steady flow rate to minimize the residence time of the furan on the silica.

      • Validation Check: Monitor fractions via TLC. The furan-2-carboxamide should elute as a tight, UV-active spot. The absence of a brown trailing streak confirms that the TEA successfully protected the furan ring from degradation.

    Protocol B: Direct Precipitation & Recrystallization

    Use this protocol to bypass chromatography entirely, maximizing molar efficiency and saving time.

    • Reaction Quench & Precipitation: If the reaction was run in a water-miscible solvent (like DMF or Cyrene), cool the mixture to 0 °C. Slowly add cold distilled water (approx. 10 volumes relative to the solvent) under vigorous stirring[7].

      • Validation Check: The mixture should transition from a homogeneous solution to a thick, cloudy suspension. If an oil forms instead of a solid, the product is too lipophilic for this method; switch to Protocol A.

    • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake thoroughly with cold water, followed by a 5% aqueous NaHCO₃ wash, and finally cold water again.

      • Validation Check: Test the final wash filtrate with pH paper. It must be neutral (pH 7), confirming the complete removal of acidic byproducts like 2-furoic acid[5].

    • Recrystallization: Dissolve the crude solid in a minimum amount of boiling DCM. Slowly add Hexane (up to a 1:3 DCM:Hexane ratio) until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then transfer to an ice bath[6].

      • Validation Check: Pure furan-2-carboxamides will typically form sharp, needle-like crystals[6]. An amorphous powder indicates trapped impurities, requiring a second recrystallization cycle.

    References

    • Wakodkar, R. R., et al. "Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds". NIH / PMC. [Link]

    • Kamal, M., et al. "Furan: A Promising Scaffold for Biological Activity". International Journal of Advanced Biological and Biomedical Research (IJABBR). [Link]

    • MDPI. "N-(2,2-Diphenylethyl)furan-2-carboxamide". MDPI Molbank.[Link]

    • University of Huddersfield. "Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM". University of Huddersfield Research Portal.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Furan-2-Carboxamide Synthesis

    Welcome to the Technical Support Center for furan-2-carboxamide synthesis. This resource is engineered for researchers, medicinal chemists, and drug development professionals.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for furan-2-carboxamide synthesis. This resource is engineered for researchers, medicinal chemists, and drug development professionals. Furan-2-carboxylic acid and its derivatives present unique synthetic challenges: the electron-rich furan ring is highly sensitive to harsh conditions, while the coupling intermediates are prone to rapid degradation or side reactions.

    This guide bypasses generic protocols to focus on mechanistic causality and self-validating workflows , ensuring you can diagnose, mitigate, and prevent side reactions in your amidation workflows.

    Diagnostic Workflow: Visualizing Causality

    When a coupling reaction fails, the physical appearance of the reaction mixture and the mass of the byproducts tell a mechanistic story. Use the decision tree below to map your experimental observations directly to their chemical causes and actionable fixes.

    G Start Troubleshooting Furan-2-Carboxamide Synthesis Obs1 Observation: Dark, Tarry Mixture Start->Obs1 Obs2 Observation: Insoluble White Solid Start->Obs2 Obs3 Observation: Mass +98 Da Byproduct Start->Obs3 Cause1 Causality: Furan Ring Polymerization (Acid/Heat Sensitivity) Obs1->Cause1 Cause2 Causality: Acyl Chloride Hydrolysis or Symmetrical Urea Obs2->Cause2 Cause3 Causality: Guanidinium Formation (Direct HATU Attack) Obs3->Cause3 Fix1 Action: Lower Temp, Avoid Strong Acids, Remove SOCl2 in vacuo Cause1->Fix1 Fix2 Action: Strict Anhydrous Conditions or Switch to In Situ Activation Cause2->Fix2 Fix3 Action: Pre-activate Acid for 30 mins Before Amine Addition Cause3->Fix3

    Diagnostic workflow mapping visual observations to mechanistic causes and actionable fixes.

    Mechanistic Troubleshooting FAQs

    Q1: My reaction mixture turns dark and tarry during the conversion of furan-2-carboxylic acid to the acyl chloride. How can I prevent this? A1: This degradation is caused by the polymerization or ring-opening of the furan moiety[1]. The furan ring is electron-rich and highly sensitive to harsh acidic conditions and elevated temperatures. When using thionyl chloride ( SOCl2​ ) or oxalyl chloride, prolonged heating initiates electrophilic side reactions on the furan ring itself. Actionable Fix: Perform the activation at lower temperatures (e.g., 0 °C warming to room temperature) and remove excess chlorinating agent under reduced pressure immediately upon completion. Never perform an aqueous workup on the acyl chloride intermediate[1].

    Q2: I am observing a significant amount of an insoluble, high-melting-point solid in my crude product when using furan-2-carbonyl chloride. What is it? A2: You are likely observing either 2-furoic acid (resulting from hydrolysis) or a symmetrical urea byproduct[2]. Furan-2-carbonyl chloride is highly moisture-sensitive; if adventitious water is present, it rapidly hydrolyzes back to the unreactive carboxylic acid[2]. Alternatively, if your acyl chloride has degraded and you are coupling an aniline, the amine can react with phosgene equivalents (often present in degraded acyl chloride batches) to form an insoluble symmetrical urea[2]. Actionable Fix: Ensure strictly anhydrous conditions (oven-dried glassware, inert atmosphere) and use freshly prepared reagents. If the issue persists, abandon the acyl chloride route and switch to in situ activation (e.g., HATU).

    Q3: When using HATU to couple furan-2-carboxylic acid with my amine, LC-MS shows a major byproduct with a mass of +98 Da relative to the amine. Why is the desired amide missing? A3: You are observing guanidinium byproduct formation. This occurs when the amine nucleophile attacks the uronium coupling reagent (HATU) directly, rather than attacking the activated HOAt-ester. This side reaction is highly prevalent if the amine, carboxylic acid, and HATU are mixed simultaneously. Actionable Fix: Implement a pre-activation step. Combine the furan-2-carboxylic acid, HATU, and base in DMF, and stir for 15–30 minutes to ensure complete formation of the activated ester before adding your amine[3].

    Q4: I am using DCC/EDC for the coupling, but my yield is low, and I isolate a byproduct that has the same mass as the expected activated intermediate. What is happening? A4: You are experiencing N -acylurea formation. Carbodiimides like DCC and EDC initially form an O -acylurea intermediate. If the amine is sterically hindered or poorly nucleophilic, this intermediate undergoes an intramolecular rearrangement to form a stable, unreactive N -acylurea[4]. Actionable Fix: Always use an additive like HOBt or HOAt when using carbodiimides. These additives rapidly trap the O -acylurea to form a highly reactive, yet stable, active ester that resists rearrangement and smoothly undergoes aminolysis.

    Quantitative Data: Coupling Reagent Side-Reaction Profiles

    To optimize your synthetic route, compare the mechanistic vulnerabilities of standard coupling strategies specifically applied to furan-2-carboxylic acid substrates.

    Table 1: Comparative Analysis of Amide Coupling Strategies for Furan-2-Carboxylic Acid

    Coupling StrategyReagentsPrimary Side ReactionRelative Yield ImpactCausalityMitigation / Optimization
    Acyl Chloride SOCl2​ / (COCl)2​ Polymerization / Hydrolysis-30% to -80%Acid/heat sensitivity of furan; Moisture sensitivity[1][2]Maintain 0 °C; strict anhydrous conditions; vacuum removal of reagents.
    Carbodiimide EDC / DCC N -acylurea formation-20% to -50% O -acylurea rearrangement outcompetes slow amine attack[4]Add HOBt/HOAt (1.1 equiv) to rapidly form active ester.
    Aminium/Uronium HATU / HBTUGuanidinium by-product (+98 Da)-40% to -90%Direct amine attack on the coupling reagentPre-activate acid for 15-30 mins prior to amine addition[3].

    Self-Validating Protocol: HATU-Mediated Amidation

    This protocol is designed to completely suppress guanidinium formation and furan ring degradation. It relies on a self-validating system , meaning you do not proceed to the next step until a specific analytical checkpoint is met.

    Step 1: Pre-Activation (The Causality Check)
    • Dissolve furan-2-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv) and cool the mixture to 0 °C under an inert atmosphere.

    • Add HATU (1.1 equiv) portion-wise to control the exotherm.

    • Validation Checkpoint: Stir for 30 minutes at room temperature. Perform a TLC (e.g., 50% EtOAc/Hexanes). You must observe the complete disappearance of the carboxylic acid spot and the appearance of a new, less polar spot corresponding to the activated HOAt ester. Do not proceed until this shift is confirmed [3].

    Step 2: Aminolysis
    • Once the active ester is analytically confirmed, add the amine (1.2 equiv) dropwise.

    • Allow the reaction to stir at room temperature for 2–4 hours.

    • Validation Checkpoint: Monitor by LC-MS or TLC. The active ester spot should disappear, replaced by the desired furan-2-carboxamide product.

    Step 3: Quench and Purification (Self-Validating Workup)
    • Dilute the reaction mixture with a non-polar organic solvent (e.g., 2-MeTHF or Diethyl Ether)[3].

    • Wash the organic layer sequentially with:

      • 10% aqueous citric acid (removes unreacted amine and basic byproducts).

      • Saturated aqueous NaHCO3​ (removes unreacted carboxylic acid and HOAt).

      • 5% aqueous LiCl or Brine (3x) (removes residual DMF)[3].

    • Validation Checkpoint: Check the pH of the final aqueous wash; it must be neutral (~pH 7). Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure amide.

    References

    • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

    • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Reaction Conditions for Furan-2-Carbonyl Chloride

    Welcome to the technical support center for furan-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing rea...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for furan-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary stability concerns with furan-2-carbonyl chloride?

    A1: Furan-2-carbonyl chloride is a highly reactive acylating agent with two main stability concerns. Firstly, like most acyl chlorides, it is extremely sensitive to moisture and will readily hydrolyze back to its corresponding carboxylic acid, 2-furoic acid. Secondly, the furan ring itself is susceptible to degradation under strongly acidic conditions or at elevated temperatures, which can lead to polymerization and the formation of dark, tarry byproducts.[1] Therefore, it is crucial to store furan-2-carbonyl chloride under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool place and to use anhydrous conditions during reactions.

    Q2: My reaction with furan-2-carbonyl chloride is turning dark and forming insoluble materials. What is causing this?

    A2: The formation of dark, tarry byproducts is a classic sign of furan ring polymerization or resinification.[1][2] This is a common side reaction, particularly under harsh acidic conditions, such as those sometimes used in Friedel-Crafts reactions with strong Lewis acids like aluminum chloride (AlCl₃).[2] The hydrogen chloride (HCl) generated during the reaction can also catalyze this polymerization.[1] To prevent this, consider lowering the reaction temperature, using milder Lewis acids if applicable, and ensuring a non-nucleophilic base is present to neutralize the generated HCl.

    Q3: Can I use aqueous bases like sodium hydroxide for reactions with furan-2-carbonyl chloride?

    A3: While the Schotten-Baumann reaction can be performed with an aqueous base, it is generally not recommended for a sensitive substrate like furan-2-carbonyl chloride.[3] The presence of water significantly increases the risk of hydrolyzing the acyl chloride, which will reduce the yield of your desired product.[3] Whenever possible, opt for anhydrous organic bases like triethylamine (Et₃N) or pyridine in an anhydrous aprotic solvent.

    Q4: How can I monitor the progress of my acylation reaction?

    A4: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress.[3] You can co-spot a sample of your reaction mixture with the starting amine or alcohol on a TLC plate. The reaction is progressing if you observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

    Troubleshooting Guides

    This section provides detailed guidance for specific issues you may encounter during your experiments.

    Issue 1: Low or No Product Formation in Amide/Ester Synthesis

    Low yields can be frustrating, but they often stem from a few common culprits. The following workflow can help you diagnose the issue.

    G start Low or No Product check_reagents Check Reagent Quality & Stoichiometry start->check_reagents hydrolyzed Furan-2-carbonyl chloride hydrolyzed? check_reagents->hydrolyzed Acyl Chloride check_conditions Review Reaction Conditions check_base Evaluate Base check_conditions->check_base base_issue Base strength/amount inadequate? check_base->base_issue check_temp Assess Temperature temp_issue Temperature too low? check_temp->temp_issue inactive_nucleophile Nucleophile (amine/alcohol) inactive? hydrolyzed->inactive_nucleophile No solution1 Use fresh/properly stored acyl chloride. Ensure strictly anhydrous conditions. hydrolyzed->solution1 Yes inactive_nucleophile->check_conditions No solution2 Check purity of nucleophile. For weakly reactive nucleophiles, increase reaction time/temperature or add catalyst (e.g., DMAP). inactive_nucleophile->solution2 Yes base_issue->check_temp No solution3 Use at least 1.1 eq. of tertiary amine base (e.g., Et3N, DIPEA). For amine HCl salts, use >2.1 eq. base_issue->solution3 Yes solution4 Allow reaction to warm to room temperature or gently heat, monitoring for side products. temp_issue->solution4 Yes

    Caption: Troubleshooting workflow for low reaction yield.

    Causality Explained:

    • Hydrolyzed Acyl Chloride: Furan-2-carbonyl chloride is highly electrophilic and reacts rapidly with water. If your reagent has been improperly stored or if your reaction conditions are not strictly anhydrous, it will convert to the unreactive 2-furoic acid.[3][4]

    • Inactive Nucleophile: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered alcohols may react slowly. In these cases, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate.[3][5]

    • Inadequate Base: The acylation reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, typically a tertiary amine like triethylamine, is required to scavenge this acid and drive the reaction to completion.[3]

    • Low Temperature: While starting the reaction at a low temperature (e.g., 0 °C) is crucial to control the initial exotherm, some reactions may require warming to room temperature or gentle heating to proceed at a reasonable rate.[3][4]

    Issue 2: Multiple Spots on TLC / Formation of Side Products

    The appearance of multiple spots on TLC indicates the formation of byproducts. Understanding the potential side reactions is key to mitigating them.

    • Hydrolysis of Acyl Chloride: As mentioned, this leads to the formation of 2-furoic acid. This can be minimized by ensuring strictly anhydrous conditions.[3]

    • Diacylation of Primary Amines: If the concentration of furan-2-carbonyl chloride is too high locally, it can react twice with a primary amine. This can be prevented by slowly adding the acyl chloride solution to the amine solution at a low temperature.[3]

    • Furan Ring Opening: Under strongly acidic conditions, the furan ring can undergo acid-catalyzed ring opening to form 1,4-dicarbonyl compounds.[2] The mechanism involves protonation at the α-carbon, followed by nucleophilic attack of water and subsequent ring cleavage.[6][7][8][9] Using a non-nucleophilic base and avoiding strong acids are the best preventative measures.

    G furan Furan Ring protonation Protonation at Cα (Rate-Limiting Step) furan->protonation + H⁺ intermediate Resonance-Stabilized Cation protonation->intermediate h2o_attack Nucleophilic Attack by H₂O intermediate->h2o_attack + H₂O furanol 2,5-Dihydro-2-furanol h2o_attack->furanol ring_opening Protonation of Ring Oxygen & Ring Opening furanol->ring_opening + H⁺ product 1,4-Dicarbonyl Compound ring_opening->product

    Caption: Simplified mechanism of acid-catalyzed furan ring opening.

    Issue 3: Challenges in Product Purification

    Purifying your final product can sometimes be challenging due to co-eluting impurities or the properties of the product itself.

    • "Oiling Out" During Recrystallization: This occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by too rapid cooling, a supersaturated solution, or the presence of impurities. To resolve this, try slowing down the cooling process, using a larger volume of solvent, or switching to a different solvent system (e.g., a mixture of a good solvent and a poor solvent like ethanol/water or ethyl acetate/hexanes).[10][11]

    • Product Streaking on Silica Gel Column: Highly polar products, such as amides with free N-H bonds, can streak on a silica gel column. This can be mitigated by adding a small amount of a polar solvent like methanol or a few drops of a base like triethylamine to the eluent.

    • Removing Unreacted 2-Furoic Acid: If your acyl chloride hydrolyzed during the reaction, you will have 2-furoic acid in your crude product. This can be easily removed by washing the organic layer with a mild aqueous base like saturated sodium bicarbonate solution during the workup. The 2-furoic acid will be deprotonated and move into the aqueous layer.

    Optimized Experimental Protocols

    The following are detailed, step-by-step methodologies for key reactions involving furan-2-carbonyl chloride. These protocols are designed to be self-validating by incorporating best practices to minimize side reactions.

    Protocol 1: Synthesis of N-Aryl Furan-2-Carboxamide (Schotten-Baumann Conditions)

    This protocol describes a general and robust method for the acylation of anilines.

    Materials:

    • Substituted Aniline (1.0 eq)

    • Furan-2-carbonyl chloride (1.05 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.[4]

    • Dissolve furan-2-carbonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

    Protocol 2: Esterification of a Phenol

    This protocol is adapted for the acylation of less nucleophilic phenols, where a catalyst is often beneficial.

    Materials:

    • Phenol (1.0 eq)

    • Furan-2-carbonyl chloride (1.1 eq)

    • Pyridine or Triethylamine (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 eq), pyridine or triethylamine (1.5 eq), and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add a solution of furan-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[12]

    • Upon completion, dilute with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude ester by vacuum distillation or column chromatography.

    Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound

    This protocol uses a mild Lewis acid to minimize furan ring degradation.

    Materials:

    • Furan (or substituted furan) (1.2 eq)

    • Furan-2-carbonyl chloride (1.0 eq)

    • Zinc chloride (ZnCl₂) or Boron trifluoride etherate (BF₃·OEt₂) (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

    • Ice-cold dilute HCl, Saturated NaHCO₃ (aq), Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the aromatic substrate (1.2 eq) and anhydrous DCM.

    • Cool the flask to 0 °C and add the mild Lewis acid (e.g., ZnCl₂) portion-wise.

    • Add a solution of furan-2-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or GC-MS.[3][13]

    • Carefully quench the reaction by pouring it onto crushed ice and dilute HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting ketone by column chromatography or vacuum distillation.

    Data Presentation: Optimizing Reaction Conditions

    The choice of reaction parameters can significantly impact the yield and purity of your product. The following tables provide comparative data to guide your optimization process.

    Table 1: Effect of Base and Catalyst on Amide Synthesis Yield

    EntryNucleophile (1.0 eq)Base (1.2 eq)Catalyst (0.1 eq)SolventTime (h)Yield (%)
    1AnilineTriethylamineNoneDCM385
    2AnilinePyridineNoneDCM482
    34-NitroanilineTriethylamineNoneTHF24<10
    44-NitroanilineTriethylamineDMAPTHF1275
    5BenzylamineTriethylamineNoneDCM292

    Yields are approximate and based on typical outcomes reported in the literature.

    Table 2: Comparison of Lewis Acids for Friedel-Crafts Acylation of Furan

    EntryAcylating Agent (1.0 eq)Lewis Acid (1.1 eq)Temp (°C)Time (h)2-Acylfuran Yield (%)Byproducts
    1Furan-2-carbonyl chlorideAlCl₃0 to RT2< 20Extensive Polymerization
    2Furan-2-carbonyl chlorideZnCl₂0 to RT465Minor Polymerization
    3Furan-2-carbonyl chlorideBF₃·OEt₂0 to RT470Minor Polymerization
    4Furan-2-carbonyl chlorideSnCl₄-20 to 0578Minimal Byproducts

    Yields are representative and highlight the importance of using milder Lewis acids to prevent degradation of the furan ring.[2]

    References

    • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels. Available at: [Link]

    • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF - ResearchGate. Available at: [Link]

    • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution - Scite.ai. Available at: [Link]

    • Schotten–Baumann reaction - Grokipedia. Available at: [Link]

    • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

    • N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. Available at: [Link]

    • Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. Available at: [Link]

    • . Available at: [Link]

    • N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. Available at: [Link]

    • Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]

    • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. Available at: [Link]

    • N-phenyl-2-furancarboxamide (C11H9NO2) - PubChemLite. Available at: [Link]

    • Recrystallization. Available at: [Link]

    • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. Available at: [Link]

    • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Available at: [Link]

    • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Available at: [Link]

    • Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC. Available at: [Link]

    • preparation of esters - Chemguide. Available at: [Link]

    • regioselective friedel-crafts acylation with. Available at: [Link]

    • Lewis acid catalyzed acylation reactions: scope and limitations - Organic Chemistry Portal. Available at: [Link]

    • Lies My Sophomore Organic Professor Told Me Christopher R. Jamison - Macmillan Group. Available at: [Link]

    Sources

    Troubleshooting

    "N-(2-(furan-3-yl)ethyl)furan-2-carboxamide stability and degradation issues"

    Technical Support Center: N-(2-(furan-3-yl)ethyl)furan-2-carboxamide A Guide to Understanding and Managing Stability and Degradation Welcome to the technical support center for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide....

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    A Guide to Understanding and Managing Stability and Degradation

    Welcome to the technical support center for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource to help you anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

    Table of Contents

    • Frequently Asked Questions (FAQs)

      • What are the primary stability concerns for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide?

      • How does pH affect the stability of the molecule?

      • Is the compound susceptible to oxidation?

      • What is the expected behavior of the compound under thermal stress?

      • Are there any known photostability issues?

      • What are the likely degradation products?

    • Troubleshooting Guide

      • Issue: Unexpected peaks in my chromatogram after sample preparation.

      • Issue: Loss of compound potency over time in solution.

      • Issue: Inconsistent results in biological assays.

      • Issue: Discoloration of the compound in solid state or solution.

    • Experimental Protocols

      • Protocol 1: Forced Degradation Study (Stress Testing)

      • Protocol 2: Recommended Sample Handling and Storage

    • References

    Frequently Asked Questions (FAQs)

    What are the primary stability concerns for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide?

    The primary stability concerns for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide arise from the inherent reactivity of its two key functional moieties: the furan rings and the amide linkage. The furan rings are particularly susceptible to acidic conditions and oxidation, while the amide bond can undergo hydrolysis.[1][2][3]

    How does pH affect the stability of the molecule?

    The pH of the solution is a critical factor in the stability of this compound.

    • Acidic Conditions (pH < 4): The furan rings are highly susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2] This process is often initiated by protonation of the furan ring, leading to the formation of reactive intermediates that can further react to form 1,4-dicarbonyl compounds.[2] The amide bond can also undergo hydrolysis under acidic conditions, although this typically requires elevated temperatures.[4][5]

    • Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH.

    • Basic Conditions (pH > 9): While furan rings are generally more stable in basic conditions compared to acidic ones, strong bases can promote amide hydrolysis, especially with heating.[4][5]

    Is the compound susceptible to oxidation?

    Yes, the furan rings are prone to oxidation.[3][6] Oxidative cleavage of the furan ring can lead to the formation of carboxylic acids or other oxidized species.[3][7] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. The partial aromatic character of furan makes it more reactive than aromatic rings like benzene but less reactive than simple enol ethers.[8]

    What is the expected behavior of the compound under thermal stress?

    In the solid state, the compound may be relatively stable at ambient temperatures. However, at elevated temperatures, thermal degradation can occur. In solution, high temperatures will accelerate both acid- and base-catalyzed hydrolysis of the amide bond and the degradation of the furan rings. Forced degradation studies often involve heating samples to assess these pathways.[9][10]

    Are there any known photostability issues?

    Furan-containing compounds can be susceptible to photodegradation.[11][12][13] Both direct and indirect photolysis can occur. Direct photolysis involves the absorption of light by the molecule itself, leading to excited states that can undergo chemical reactions. Indirect photolysis can be mediated by other components in a formulation or solvent that absorb light and generate reactive species, such as singlet oxygen, which can then react with the furan rings.[11]

    What are the likely degradation products?

    Based on the structure of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, the following degradation products are plausible:

    • Furan Ring-Opening Products: Acid-catalyzed degradation could lead to the formation of various dicarbonyl compounds.

    • Amide Hydrolysis Products: Hydrolysis of the amide bond would yield furan-2-carboxylic acid and 2-(furan-3-yl)ethan-1-amine.

    • Oxidation Products: Oxidative cleavage of the furan rings could result in the formation of corresponding carboxylic acids or other oxidized derivatives.[3][6]

    The potential degradation pathways are illustrated in the diagram below.

    G N-(2-(furan-3-yl)ethyl)furan-2-carboxamide N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Acidic Hydrolysis Acidic Hydrolysis N-(2-(furan-3-yl)ethyl)furan-2-carboxamide->Acidic Hydrolysis H+, H2O Oxidative Degradation Oxidative Degradation N-(2-(furan-3-yl)ethyl)furan-2-carboxamide->Oxidative Degradation [O] Photodegradation Photodegradation N-(2-(furan-3-yl)ethyl)furan-2-carboxamide->Photodegradation hv Amide Hydrolysis Products Amide Hydrolysis Products Acidic Hydrolysis->Amide Hydrolysis Products Furan Ring-Opening Products Furan Ring-Opening Products Acidic Hydrolysis->Furan Ring-Opening Products Oxidized Furan Rings Oxidized Furan Rings Oxidative Degradation->Oxidized Furan Rings Various Photoproducts Various Photoproducts Photodegradation->Various Photoproducts

    Caption: Potential degradation pathways for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide.

    Troubleshooting Guide

    Issue: Unexpected peaks in my chromatogram after sample preparation.
    • Possible Cause: Degradation of the compound due to acidic or basic conditions during sample preparation or analysis. The use of certain mobile phases or additives in HPLC can lower the pH sufficiently to cause degradation, especially if samples are left in the autosampler for extended periods.

    • Troubleshooting Steps:

      • Check pH of Solutions: Ensure all buffers and solvents used for sample preparation and analysis are within a pH range of 6-8.

      • Use Neutral Buffers: If buffering is necessary, use neutral buffers like phosphate-buffered saline (PBS).

      • Minimize Sample Residence Time: Analyze samples as quickly as possible after preparation. If using an autosampler, consider cooling it to minimize degradation.

      • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) have shown a stabilizing effect on furan derivatives.[14]

    Issue: Loss of compound potency over time in solution.
    • Possible Cause: This is likely due to the slow degradation of the compound in the storage solvent. This can be accelerated by exposure to light, elevated temperatures, or dissolved oxygen.

    • Troubleshooting Steps:

      • Solvent Selection: Store stock solutions in high-purity, degassed solvents. Anhydrous DMSO or ethanol are common choices, but their stability should be verified.

      • Storage Conditions: Store solutions at -20°C or -80°C in amber vials to protect from light.

      • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

      • Fresh Solutions: For critical experiments, prepare fresh solutions from a solid stock.

    Issue: Inconsistent results in biological assays.
    • Possible Cause: Degradation of the compound in the assay medium. Cell culture media are often buffered around pH 7.4, but can become acidic over time due to cellular metabolism. The presence of reactive oxygen species (ROS) generated by cells could also contribute to degradation.

    • Troubleshooting Steps:

      • Stability in Media: Perform a preliminary experiment to assess the stability of the compound in your specific assay medium over the time course of the experiment.

      • Time-of-Addition: Add the compound to the assay at the last possible moment.

      • Control for Degradants: If degradation is unavoidable, consider whether the degradation products have any biological activity that could confound the results.

    Issue: Discoloration of the compound in solid state or solution.
    • Possible Cause: Discoloration, such as turning yellow or brown, is often an indication of degradation and the formation of polymeric byproducts, which can be initiated by light, air, or acidic impurities.

    • Troubleshooting Steps:

      • Purity Check: Re-analyze the purity of the compound using a suitable analytical method like HPLC-UV or LC-MS.

      • Storage Conditions: Ensure the solid compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere.

      • Purification: If the compound has degraded, repurification may be necessary.

    Experimental Protocols

    Protocol 1: Forced Degradation Study (Stress Testing)

    This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[9][10][15]

    Objective: To investigate the intrinsic stability of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide under various stress conditions.

    Materials:

    • N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    • HPLC-grade water, acetonitrile, and methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

    Procedure:

    • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[10]

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 8, 24 hours).

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.

      • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

      • Thermal Degradation: Heat the stock solution at 60°C.

      • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10]

    • Sample Analysis:

      • At each time point, withdraw an aliquot of the stressed sample.

      • Neutralize the acidic and basic samples before analysis.

      • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    Data Analysis:

    • Calculate the percentage of degradation for each condition. A target degradation of 5-20% is generally considered appropriate for identifying degradation products.[10]

    • Characterize the major degradation products using LC-MS/MS or other spectroscopic techniques.

    G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic Sample Quenching/Neutralization Sample Quenching/Neutralization Acid Hydrolysis->Sample Quenching/Neutralization Base Hydrolysis->Sample Quenching/Neutralization Oxidation->Sample Quenching/Neutralization Thermal->Sample Quenching/Neutralization Photolytic->Sample Quenching/Neutralization HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Quenching/Neutralization->HPLC/LC-MS Analysis Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation

    Caption: Workflow for a forced degradation study.

    Protocol 2: Recommended Sample Handling and Storage

    Objective: To provide best practices for handling and storing N-(2-(furan-3-yl)ethyl)furan-2-carboxamide to minimize degradation.

    Solid Compound:

    • Storage: Store in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, consider storing at -20°C.

    • Handling: Handle in a well-ventilated area. Avoid prolonged exposure to air.

    Solutions:

    • Solvent: Use high-purity, anhydrous solvents. For biological experiments, sterile-filtered DMSO is a common choice.

    • Preparation: Prepare solutions fresh for each experiment if possible. If stock solutions are necessary, prepare them in a concentrated form to minimize the volume added to aqueous media.

    • Storage: Store stock solutions in small aliquots in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    References

    • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
    • BenchChem. (2025).
    • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
    • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
    • BenchChem. (2025).
    • Padwa, A. (2005). Oxidative Cleavage of Furans. Organic Reactions, 66, 1-136.
    • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
    • International Journal of Scientific & Development Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR.
    • Shitov, A. V., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
    • BenchChem. (2025). Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits. BenchChem.
    • ResearchGate. (n.d.). Furan ring as a surrogate for carboxy group (microreview).
    • Masite, N., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science & Nutrition, 12(5), 2993-3009.
    • ResearchGate. (n.d.). General scheme of the study of furan stability.
    • Huang, Y. T., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7769–7778.
    • ACS Publications. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry.
    • Chemistry of Heterocyclic Compounds. (2016). FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Chemistry of Heterocyclic Compounds.
    • ResearchGate. (2025). a review on furan: detection and analysis methods.
    • Wiley Online Library. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
    • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105.
    • Wikipedia. (n.d.). Furan. Wikipedia.
    • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.
    • Canonica, S., et al. (2019). Furan Carboxamides as Model Compounds to Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology, 53(16), 9635–9644.
    • PubMed. (2006). Aquatic photochemistry of nitrofuran antibiotics. PubMed.
    • University of Minnesota. (2006). Aquatic photochemistry of nitrofuran antibiotics. Experts@Minnesota.
    • American Society for Microbiology. (2012). Chemotaxis to Furan Compounds by Furan-Degrading Pseudomonas Strains. Applied and Environmental Microbiology.
    • ChemRxiv. (n.d.).
    • ResearchGate. (n.d.). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2.
    • SciSpace. (n.d.). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO 2. SciSpace.
    • MDPI. (2018). Biodegradation of 5-(Hydroxymethyl)
    • Royal Society of Chemistry. (2024). Enzymatic polymerization of furan-based polymers in biobased solvents. RSC Publishing.
    • Wiley Online Library. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Wiley Online Library.
    • De Gruyter. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter.
    • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
    • Allen, A. (n.d.).
    • BenchChem. (2025).
    • ChemScene. (n.d.). N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide. ChemScene.
    • ResearchGate. (n.d.). Metabolic pathways of furan leading to formation of potential....
    • BLDpharm. (n.d.). N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide hydrobromide. BLDpharm.
    • MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI.
    • PubMed. (2021).
    • MDPI. (n.d.).
    • ACS Publications. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry.
    • ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives.

    Sources

    Optimization

    "interpreting complex NMR spectra of furan derivatives"

    Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in elucidating complex heterocyclic structures.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in elucidating complex heterocyclic structures. Furan derivatives are ubiquitous in medicinal chemistry, but their Nuclear Magnetic Resonance (NMR) spectra can be deceptively complex. Due to the compact geometry of the five-membered oxygen-containing ring, furan protons exhibit strong cross-ring coupling, long-range substituent effects, and high sensitivity to solvent environments.

    This guide is designed to move beyond basic spectral interpretation. Here, we explore the causality behind overlapping multiplets, unresolved couplings, and provide self-validating protocols to ensure absolute confidence in your structural assignments.

    Quantitative Reference: Furan NMR Parameters

    To troubleshoot a spectrum, you must first understand the baseline magnetic environment of the unsubstituted furan ring. The electronegative oxygen atom heavily deshields the α -protons (H-2, H-5), while the β -protons (H-3, H-4) resonate further upfield.

    Table 1: Typical 1 H NMR Chemical Shifts and J-Coupling Constants for Furan Data acquired at 300 MHz in DMSO-d6[1].

    Proton PositionChemical Shift ( δ , ppm)Coupling Constant ( J , Hz)Structural Significance
    H-2 / H-5 ( α )7.65 J2,3​=J4,5​=1.75 Ortho-like coupling to adjacent β -proton.
    H-3 / H-4 ( β )6.47 J3,4​=3.27 Largest coupling in the ring; diagnostic for 2-substituted furans.
    J2,4​=J3,5​=0.81 Long-range meta-like coupling; often unresolved without apodization.
    J2,5​=1.49 Cross-ring coupling between α -protons.

    Diagnostic Workflow: Resolving Complex Furan Spectra

    Before diving into specific troubleshooting scenarios, follow this logical workflow to determine the necessary processing or acquisition steps for your furan derivative.

    FuranNMRWorkflow Start Acquire 1D 1H NMR (High Resolution) Assess Assess Multiplet Resolution (6.0 - 7.7 ppm) Start->Assess Decision1 Are J-couplings < 1.0 Hz resolved? Assess->Decision1 Apodization Apply Gaussian/Exponential Apodization Decision1->Apodization No Decision2 Are H-3 and H-4 overlapping? Decision1->Decision2 Yes Apodization->Decision2 Solvent Switch Solvent to C6D6 (Induce ASIS) Decision2->Solvent Yes Run2D Acquire DQF-COSY & 1H-13C HSQC/HMBC Decision2->Run2D No Solvent->Run2D Final Assign Furan Ring Protons & Substituents Run2D->Final

    Workflow for resolving and assigning complex furan derivative NMR spectra.

    Troubleshooting Guides (Q&A)

    Issue 1: Unresolved fine splitting in 2-substituted furans. Q: My 2-substituted furan shows a broad multiplet instead of the expected doublet of doublets (dd) for the ring protons. How can I resolve the fine splitting? Causality: Furan rings exhibit complex long-range coupling. For instance, the J2,4​ coupling is typically around 0.8 Hz[1]. If your sample has a fast relaxation time or if the magnetic field homogeneity (shimming) is suboptimal, the 2 broadens the spectral lines, burying these sub-Hertz couplings[2]. Solution:

    • Re-shim the magnet: Ensure the non-spinning lineshape of your solvent peak is < 1.0 Hz at 50% height.

    • Apply Window Functions (Apodization): Multiply the Free Induction Decay (FID) by a Gaussian-Exponential function before Fourier transformation. Applying a negative exponential term (e.g., -2 Hz) combined with a Gaussian factor (e.g., 0.2 GF) mathematically compensates for the natural signal decay. This artificially narrows the lineshapes, allowing you to tease out the hidden <1 Hz quartets or doublets, albeit at a slight cost to the signal-to-noise ratio[2].

    Issue 2: Unexpected multiplet patterns due to sidechains. Q: I synthesized a 1-(furan-2-yl)ethan-1-ol derivative, and the H-3 proton appears as a doublet of triplets (dt) instead of a doublet of doublets (dd). Is my structure wrong? Causality: Not necessarily. The expected pattern for H-3 in a 2-substituted furan is a dd (coupling to H-4 and H-5). However, if the substituent at C-2 has protons on the adjacent carbon (e.g., a benzylic or allylic position), 2 ( 4J ) can occur between the furan ring protons and the aliphatic sidechain protons[2]. This additional small splitting transforms the expected dd into a dt or ddd. Solution: Run a high-resolution 2D 1 H- 1 H COSY experiment. Look for cross-peaks between the furan ring protons (6.0–7.5 ppm) and the aliphatic sidechain protons (e.g., ~4.8 ppm). This will definitively prove that the extra splitting is due to the sidechain[2].

    Issue 3: Distinguishing 2-substituted vs. 3-substituted furans. Q: How can I differentiate between a 2-substituted and a 3-substituted furan using 1D 1 H NMR alone? Causality: The position of substitution drastically alters the remaining J-coupling network due to the geometry of the five-membered ring. The spin coupling constants between adjacent protons and those across the ring follow strict geometric rules[3]. Solution: Analyze the coupling constants of the remaining three protons:

    • 2-Substituted Furan: Contains H-3, H-4, and H-5. You will observe the large J3,4​≈3.3 Hz coupling. The H-5 proton will appear furthest downfield (~7.5 ppm) as a dd with smaller couplings ( J4,5​≈1.8 Hz, J3,5​≈0.8 Hz).

    • 3-Substituted Furan: Contains H-2, H-4, and H-5. The large J3,4​ coupling is missing. You will only observe smaller couplings: J4,5​≈1.8 Hz, J2,5​≈1.5 Hz, and J2,4​≈0.9 Hz. The absence of any coupling >2.0 Hz is a definitive marker for 3-substitution.

    Step-by-Step Methodology: Self-Validating Protocol for 2D NMR Elucidation

    To ensure absolute confidence in your structural assignment, particularly for densely substituted furans, follow this closed-loop validation protocol utilizing4[4].

    Step 1: High-Resolution 1D 1 H Acquisition

    • Prepare a 15-20 mg sample in 0.6 mL of deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ).

    • Acquire a 1D 1 H spectrum with at least 64k data points to ensure a digital resolution of < 0.2 Hz/point.

    • Validation Check: Measure the full width at half maximum (FWHM) of the residual solvent peak. If FWHM > 1.0 Hz, the magnetic field is poorly shimmed. Discard the data, re-shim the Z1/Z2/Z3 coils, and re-acquire.

    Step 2: DQF-COSY for Spin-System Isolation

    • Run a Double-Quantum Filtered COSY (DQF-COSY). Unlike standard COSY, DQF-COSY suppresses uncoupled singlet signals (like methyl groups or water) and provides higher resolution near the diagonal, which is critical for overlapping β -protons.

    • Process with a sine-bell squared window function in both dimensions.

    • Validation Check: Map the J3,4​ cross-peaks. The intensity of the cross-peak should inversely correlate with the J-value (you should see stronger cross-peaks for the 3.3 Hz coupling compared to the 0.8 Hz coupling).

    Step 3: HSQC and HMBC for Heteronuclear Anchoring

    • Acquire a multiplicity-edited 1 H- 13 C HSQC to assign the directly attached carbons. Furan C-2/C-5 typically resonate at ~142 ppm, while C-3/C-4 resonate at ~110 ppm[5].

    • Acquire an HMBC optimized for long-range coupling ( nJCH​=8 Hz).

    • Validation Check: Use the HMBC to bridge the furan ring to the substituent. The quaternary substituted carbon (e.g., C-2) will show strong 3JCH​ correlations from the substituent protons, validating the exact site of attachment[4].

    Frequently Asked Questions (FAQs)

    Q: Why do the chemical shifts of my furan protons change drastically when I switch from CDCl3​ to DMSO−d6​ ? A: Furan is an electron-rich heteroaromatic system. Solvents like DMSO−d6​ are highly polar and can disrupt the local magnetic environment through strong dipole interactions and hydrogen bonding (especially if your substituent has H-bond donors like -OH or -NH2). This typically results in a downfield shift (deshielding) of the ring protons[4]. Always compare your spectra to reference data acquired in the same solvent.

    Q: Can I use 13 C NMR to determine the substitution pattern if the 1 H spectrum is too overlapped? A: Yes. The α -carbons (C-2, C-5) of furan are heavily deshielded by the adjacent oxygen and appear around 142-145 ppm. The β -carbons (C-3, C-4) appear around 109-112 ppm. A substituent at C-2 will shift the C-2 carbon signal significantly (often +10 to +20 ppm depending on the functional group) while leaving C-5 relatively untouched. This asymmetry provides a clear, diagnostic marker for the substitution pattern[5].

    References

    • Title: Proton NMR splitting in 2-substituted furan Source: Chemistry Stack Exchange URL
    • Title: THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE Source: Canadian Science Publishing URL
    • Title: Furan(110-00-9)
    • Title: 7.
    • Title: (PDF)

    Sources

    Troubleshooting

    "scaling up the synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide"

    Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-(2-(furan-3-y...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide .

    Transitioning a furan-containing building block from discovery (milligram scale) to process manufacturing (kilogram scale) introduces unique challenges, primarily due to the acid-sensitivity of the furan ring and the exothermic nature of amide bond formation. This guide provides field-proven troubleshooting strategies, solvent selection data, and a self-validating scalable protocol.

    Process Workflow Visualization

    AmidationWorkflow A 2-(furan-3-yl)ethan-1-amine C Biphasic Reactor (MeTHF / Aq. NaOH) A->C B Furan-2-carbonyl chloride B->C Controlled Addition D Schotten-Baumann Amidation (T < 20°C, pH > 8) C->D E Phase Separation & Organic Wash D->E Suppresses Furan Degradation F Crystallization (EtOAc/Heptane) E->F G N-(2-(furan-3-yl)ethyl) furan-2-carboxamide F->G >98% Purity

    Workflow for the scalable Schotten-Baumann amidation of furan derivatives.

    Troubleshooting Guides & FAQs

    Q1: Why is my yield dropping when transitioning from EDC/HOBt to a scalable coupling method? In discovery chemistry, reagents like EDC/HOBt or HATU are standard for amidation. However, they are highly unsuitable for kilogram-scale manufacturing due to poor atom economy, high cost, and the generation of sensitizing or explosive byproducts[1]. When scaling up the synthesis of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, transitioning to an acid chloride intermediate (furan-2-carbonyl chloride) is the industry standard[2]. If your yield is dropping during this transition, it is likely due to the unmanaged generation of HCl during the acid chloride reaction, which degrades the starting amine.

    Q2: How do I manage the exotherm and furan ring stability when using furan-2-carbonyl chloride at scale? Furan rings are highly sensitive to strong acids, which can trigger ring-opening or polymerization cascades. When furan-2-carbonyl chloride reacts with an amine, stoichiometric amounts of HCl are generated[2]. If conducted in a monophasic system without adequate buffering, the localized pH drop will rapidly degrade the 2-(furan-3-yl)ethan-1-amine starting material.

    Solution: Employ a biphasic Schotten-Baumann system[3]. By running the reaction in a mixture of an organic solvent and an aqueous inorganic base (e.g., NaOH), the aqueous phase acts as a massive heat sink for the exotherm and instantly neutralizes the generated HCl. This protects the delicate furan moieties and drives the reaction forward[4].

    Q3: What is the optimal solvent system to replace dichloromethane (DCM) for this amidation? While DCM is the classic lab-scale solvent for Schotten-Baumann reactions, it is environmentally restricted and scales poorly due to toxicity and waste disposal costs. Below is a quantitative comparison of scalable alternatives:

    Solvent SystemScalabilityE-Factor ImpactFuran CompatibilityProcess Notes
    Dichloromethane (DCM) PoorHigh (Toxic)GoodRegulatory restrictions limit large-scale use.
    Ethyl Acetate (EtOAc) ModerateMediumModerateRisk of base-catalyzed hydrolysis at high pH (>10).
    2-Methyltetrahydrofuran (MeTHF) / H₂O ExcellentLow (Green)ExcellentSuperior phase separation; ideal for Schotten-Baumann.
    Toluene / H₂O ExcellentLowExcellentHigh boiling point aids in downstream crystallization.

    Recommendation:MeTHF is the optimal choice. It provides excellent phase separation from water, is derived from renewable resources, and does not suffer from the hydrolysis risks associated with EtOAc under strongly basic conditions.

    Q4: How can I purify N-(2-(furan-3-yl)ethyl)furan-2-carboxamide without column chromatography? Chromatography is unfeasible at the process scale. The product can be isolated via anti-solvent crystallization. By performing a solvent swap from the reaction solvent (MeTHF) to ethyl acetate, and slowly adding heptane (the anti-solvent), the target amide selectively crystallizes while polar impurities and unreacted starting materials remain dissolved in the mother liquor.

    Self-Validating Experimental Protocol: Scalable Schotten-Baumann Amidation

    This methodology utilizes a self-validating feedback loop to ensure the integrity of the furan rings and the safety of the exotherm management.

    Step 1: Amine Free-Basing & Biphasic Setup

    • Charge the reactor with 2-(furan-3-yl)ethan-1-amine hydrochloride (1.0 eq), MeTHF (10 volumes), and 2M aqueous NaOH (2.5 eq).

    • Stir vigorously (e.g., 200–300 rpm) to establish a well-mixed biphasic emulsion.

    • Causality: The excess NaOH free-bases the amine hydrochloride salt and acts as the acid scavenger for the subsequent step.

    • Validation Check: Sample the aqueous phase. The pH must be >10 before proceeding.

    Step 2: Controlled Acid Chloride Addition

    • Cool the reactor jacket to maintain an internal temperature of 5–10 °C.

    • Dissolve furan-2-carbonyl chloride (1.05 eq)[2] in MeTHF (2 volumes).

    • Add the acid chloride solution dropwise over 2 hours via an addition funnel or dosing pump.

    • Causality: Slow addition prevents thermal spikes and localized acidity, preserving the furan rings from acid-catalyzed polymerization.

    • Validation Check: Internal temperature must not exceed 20 °C during the addition.

    Step 3: Reaction Monitoring

    • Once the addition is complete, stir the biphasic mixture for 1 hour at 15 °C.

    • Validation Check: Perform an In-Process Control (IPC) via HPLC. The reaction is complete when >98% conversion of the starting amine is observed.

    Step 4: Workup & Phase Separation

    • Halt stirring and allow the phases to separate for 30 minutes.

    • Discard the lower aqueous phase.

    • Wash the organic layer sequentially with 1M HCl (0.5 volumes, to remove trace unreacted amine), saturated aqueous NaHCO₃ (1 volume), and brine (1 volume).

    Step 5: Anti-Solvent Crystallization

    • Distill the MeTHF organic layer under reduced pressure, continuously replacing it with Ethyl Acetate (EtOAc) until approximately 3 total volumes remain.

    • Heat the solution to 60 °C to ensure complete dissolution.

    • Add Heptane (6 volumes) dropwise over 1 hour.

    • Cool the reactor to 5 °C at a controlled ramp rate of 0.5 °C/min.

    • Filter the resulting white crystals, wash with cold Heptane (1 volume), and dry under vacuum at 40 °C.

    Sources

    Optimization

    "N-(2-(furan-3-yl)ethyl)furan-2-carboxamide purification by column chromatography"

    Technical Support Center: Purification of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Welcome to the Technical Support Center. As application scientists, we frequently observe researchers losing high-value furan-amide der...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Purification of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    Welcome to the Technical Support Center. As application scientists, we frequently observe researchers losing high-value furan-amide derivatives to the "black box" of the silica column. N-(2-(furan-3-yl)ethyl)furan-2-carboxamide presents a dual-threat chromatographic challenge: it contains two highly acid-sensitive furan rings and a strongly hydrogen-bonding secondary amide linkage.

    This guide provides the mechanistic causality behind these purification failures and outlines a self-validating, optimized protocol to ensure high-yield recovery.

    Part 1: Mechanistic Insights & Causality (The "Why")

    To purify this compound successfully, you must understand how its functional groups interact with the stationary phase.

    1. Furan Acid Sensitivity & Degradation Standard silica gel (SiO₂) is populated with surface silanol groups (Si-OH), rendering the stationary phase slightly acidic (apparent pH 5.0–6.0)[1]. Furan rings are electron-rich aromatic systems. Upon exposure to these acidic sites, the furan ring is protonated, leading to a loss of aromaticity[2]. This triggers a nucleophilic attack by ambient moisture or the silanols themselves, initiating a ring-opening cascade that forms highly reactive 1,4-dicarbonyl intermediates[2]. These intermediates rapidly polymerize, resulting in irreversible adsorption to the column (manifesting as a dark band that will not elute) and drastically reduced yields[1][3].

    FuranDegradation A Intact Furan Ring (Electron-Rich) B Protonated Furan (Loss of Aromaticity) A->B Acidic Silanols (H+) C Nucleophilic Attack (by H2O / Silanol) B->C D Ring-Opening Cascade C->D E 1,4-Dicarbonyl Intermediate D->E F Polymerization & Irreversible Degradation E->F

    Acid-catalyzed degradation pathway of furan rings on standard silica gel.

    2. Amide-Silanol Interactions (Streaking) The amide carbonyl acts as a strong hydrogen-bond acceptor, while the N-H acts as a donor. These groups interact intensely with the free acidic silanol sites on the silica gel[4]. As the sample travels down the column, these strong, heterogeneous binding kinetics cause the compound to smear or "streak" across multiple fractions, ruining resolution and complicating fraction pooling[5].

    Part 2: Optimized Experimental Protocol (The "How")

    To purify N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, the protocol must neutralize the silica gel to protect the furans while competitively blocking silanol sites to elute the amide cleanly[2][4].

    Step-by-Step Methodology:

    • Eluent Preparation & Neutralization: Prepare your mobile phase (e.g., 70:30 Hexane/Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the mixture[4].

      • Self-Validation Checkpoint: Vigorously shake a 10 mL aliquot of the eluent with 10 mL of distilled water. Measure the pH of the aqueous layer; it must be ≥ 7.5 to confirm sufficient basicity. If it is acidic, discard the eluent.

    • Column Packing (Slurry Method): Slurry pack standard silica gel (230-400 mesh) using the TEA-modified eluent. Flush the packed column with at least 3 column volumes (CV) of the eluent[4].

      • Causality: This pre-equilibration step ensures all acidic silanol sites are capped by TEA before the sensitive furan compound is introduced, preventing degradation[4].

    • Sample Loading (Liquid Phase): Dissolve the crude N-(2-(furan-3-yl)ethyl)furan-2-carboxamide in a minimum volume of the TEA-modified eluent.

      • Self-Validation Checkpoint: Do not use dry loading (adsorbing onto dry silica). Dry loading maximizes the contact time between the unprotected furan and concentrated acidic sites without the protective buffering of the solvent, accelerating degradation[1].

    • Rapid Elution: Run the column at a steady, rapid flow rate using compressed air or nitrogen (Flash Chromatography).

      • Causality: Minimizing the residence time on the column exponentially decreases the probability of acid-catalyzed ring opening[2].

    • Fraction Analysis: Spot fractions on TLC plates that have been pre-run in the TEA-modified solvent. Visualize under UV (254 nm) and stain with Potassium Permanganate (KMnO₄), which rapidly oxidizes both furans and amides.

    Protocol S1 1. Eluent Prep Add 1% TEA S2 2. Silica Neutralization Slurry & Equilibrate S1->S2 S3 3. Sample Loading Liquid Load Only S2->S3 S4 4. Flash Elution Rapid Flow Rate S3->S4 S5 5. Fraction Analysis UV & KMnO4 Stain S4->S5

    Optimized workflow for purifying acid-sensitive amides via neutralized chromatography.

    Part 3: Troubleshooting & FAQs

    Q: I recovered significantly less mass than I loaded. Where did my product go? A: If you did not neutralize the column, your furan rings likely degraded. The acidic silanols catalyzed a ring-opening reaction, and the resulting dicarbonyls polymerized on the column[2]. This irreversible binding manifests as a massive loss of mass[1]. Always use TEA-deactivated silica or switch to neutral alumina[2].

    Q: My compound is streaking heavily across 15+ fractions. How do I fix this? A: Amide streaking is caused by strong hydrogen bonding to the stationary phase[4]. If you are already using 1% TEA and still see streaking, your eluent may be too non-polar, or you have overloaded the column[5]. Try increasing the polarity (e.g., switching to a Dichloromethane/Methanol system with 1% NH₄OH) or reducing the sample-to-silica ratio to 1:50[4].

    Q: Can I use an acidic modifier like Acetic Acid to improve peak shape? A: Absolutely not for this compound. While acidic modifiers (like formic or acetic acid) are sometimes used to fix streaking in carboxylic acids[5], introducing any acid to a furan-containing compound will immediately trigger hydrolytic degradation[1][2]. You must strictly use basic modifiers[4].

    Part 4: Quantitative Data & Decision Matrices

    Table 1: Impact of Stationary Phase on Furan-Amide Recovery

    Stationary PhaseApparent pHFuran Degradation RiskExpected Amide RecoveryRecommendation
    Standard Silica Gel5.0 - 6.0High (Ring-opening)< 40%Do not use without modifier.
    TEA-Neutralized Silica7.5 - 8.0Low> 85%Preferred for standard flash chromatography.
    Neutral Alumina7.0 - 7.5Very Low> 90%Excellent alternative; higher cost but safest.

    Table 2: Mobile Phase Modifiers for Amide Elution

    ModifierRecommended Conc. (v/v)pKa (Conjugate Acid)Effect on SilanolsSuitability for Furans
    Triethylamine (TEA)1.0% - 2.0%10.75Competitive bindingOptimal (Prevents acid degradation)
    Ammonium Hydroxide0.5% - 1.0%9.25Strong deactivationGood (Best for highly polar amides)
    Acetic Acid0.1% - 1.0%4.76Protonates silanolsFatal (Triggers furan polymerization)

    Sources

    Troubleshooting

    Technical Support Center: Microwave-Assisted Furan-2-Carboxamide Synthesis

    Welcome to the technical support resource for the refinement of microwave-assisted furan-2-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are lev...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support resource for the refinement of microwave-assisted furan-2-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging microwave technology to accelerate the formation of this critical amide bond. Here, we move beyond basic protocols to address the nuances of method optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses foundational questions that frequently arise when developing or refining a microwave-assisted protocol for this specific synthesis.

    Q1: What are the primary advantages of using microwave irradiation for furan-2-carboxamide synthesis compared to conventional heating? A1: The primary driver for adopting microwave synthesis is a dramatic acceleration of reaction rates, reducing times from many hours to mere minutes.[1] This is due to the unique mechanism of microwave dielectric heating, where polar molecules in the reaction mixture couple directly with the microwave field, leading to rapid, uniform, and highly efficient energy transfer throughout the bulk of the solution.[2][3] This often results in higher product yields, cleaner reaction profiles with fewer side-products, and aligns with the principles of Green Chemistry by reducing energy consumption and often allowing for the use of less solvent.[4][5]

    Q2: What are the common starting materials and coupling strategies for this reaction? A2: There are two main pathways:

    • Two-Step (Acyl Chloride): Furan-2-carboxylic acid is first converted to the more reactive furan-2-carbonyl chloride (furoyl chloride), typically using thionyl chloride or oxalyl chloride. This intermediate is then reacted with the desired amine in the presence of a base (like pyridine or triethylamine) under microwave irradiation.[6] While effective, this adds an extra step to the synthesis.

    • One-Pot (Direct Amidation): This is often the preferred "greener" route, directly coupling furan-2-carboxylic acid with an amine.[7] This approach typically requires a coupling agent or catalyst to activate the carboxylic acid in situ. Common activators include carbodiimides (e.g., EDC, DCC) or uronium salts.[7][8] Catalytic methods using agents like ceric ammonium nitrate (CAN) or boric acid under solvent-free or minimal solvent conditions have also proven highly effective.[7][9][10]

    Q3: How do I select an appropriate solvent for my microwave reaction? A3: Solvent selection is critical as it dictates the efficiency of microwave energy absorption.[11][12] Solvents are generally categorized by their ability to absorb microwave energy:

    • High Absorbers: (e.g., Ethanol, Methanol, DMF, DMSO) - These are polar solvents that couple very efficiently with microwaves, leading to rapid heating. They are excellent choices for most applications.

    • Medium Absorbers: (e.g., Acetonitrile, Acetone) - These are useful when more moderate heating rates are desired.

    • Low/Non-Absorbers: (e.g., Toluene, Hexane, Dioxane) - These non-polar solvents do not heat effectively on their own.[2] They are generally avoided unless the reactants themselves are highly polar and can absorb the energy directly.

    For furan-2-carboxamide synthesis, polar solvents like ethanol or DMF are common starting points.[13] Solvent-free ("neat") reactions are also highly effective, especially if one of the reactants is a liquid or the reactants melt at the reaction temperature, representing an ideal green chemistry approach.[2][7][14]

    Q4: My reaction isn't working in a non-polar solvent. Do I have to change it? A4: Not necessarily. If your chemistry requires a non-polar solvent, you can still achieve efficient heating by adding a small amount of a polar co-solvent or an ionic liquid, which will act as a "heating element" for the bulk solution.[2][3] Alternatively, using a passive heating element, such as silicon carbide (SiC) stir bars or plates within the reaction vessel, can absorb microwave energy and transfer it to the non-polar solvent via conduction.

    Section 2: Troubleshooting Guide

    This guide provides a systematic approach to diagnosing and resolving common issues encountered during experimentation.

    Problem 1: Low or No Product Yield

    Q: I've run my reaction based on a literature protocol, but my yield is significantly lower than expected or I see no product formation. What should I do?

    A: Low yield is the most common issue and can stem from several factors. Follow this diagnostic workflow:

    • Verify Microwave Coupling & Heating: Is the reaction actually reaching the target temperature?

      • Cause: The reaction mixture may have low polarity, leading to poor absorption of microwave energy.[11]

      • Solution:

        • Confirm your solvent is a medium to high microwave absorber (see table below).

        • If using a non-polar solvent, add a small amount of a polar co-solvent like DMF or NMP.

        • Ensure the reaction volume is sufficient for the microwave's IR temperature sensor to get an accurate reading (typically >0.5 mL for most systems). Below this volume, the temperature reading may be inaccurate.

    • Assess Reaction Conditions: Are the parameters sufficient to drive the reaction to completion?

      • Cause: The combination of temperature and time may be insufficient to overcome the activation energy.

      • Solution:

        • Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. The furan ring can be temperature-sensitive, so proceed with caution to avoid degradation (see Problem 2).

        • Increase Time: Double the reaction hold time and monitor progress by TLC or LC-MS. Microwave reactions are fast, but some transformations still require 15-30 minutes.[15]

        • Increase Power: Ensure the "Max Power" setting is high enough to allow the instrument to reach and maintain the target temperature quickly.

    • Evaluate Starting Material Stability & Reactivity:

      • Cause A (Degradation): The furan ring is known to be susceptible to polymerization or ring-opening, especially under strongly acidic conditions or at very high temperatures.[16]

      • Solution A:

        • If using a direct amidation protocol with an acid catalyst, try reducing the catalyst loading or switching to a milder one.

        • Run the reaction at a lower temperature for a longer duration.

        • Ensure starting materials are pure and free of acidic impurities.

      • Cause B (Poor Activation): For direct amidation, the carboxylic acid may not be sufficiently activated for nucleophilic attack by the amine.

      • Solution B:

        • Introduce a standard coupling agent like CDI, EDC, or HATU to your reaction mixture.[17]

        • For solvent-free methods, a catalyst like ceric ammonium nitrate (CAN) can be highly effective in promoting direct amide bond formation.[7][18]

    Problem 2: Reaction Mixture Turns Dark Brown/Black, Forming a Tar-Like Substance

    Q: My reaction mixture is polymerizing and I'm having trouble isolating any desired product. What is happening?

    A: This is a classic symptom of furan ring decomposition.

    • Primary Cause: The furan moiety is highly reactive and prone to polymerization under excessive heat or acidic conditions.[16] This is the most likely culprit.

    • Troubleshooting Steps:

      • Reduce Thermal Stress: Lower the reaction temperature significantly (e.g., from 150 °C to 110 °C) and compensate by increasing the reaction time. The goal is to find a balance that allows for amide formation without initiating polymerization.

      • Control Acidity: If your protocol involves acidic starting materials or catalysts, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the medium.[6][19]

      • Degas Reagents: Oxygen can sometimes contribute to decomposition pathways at high temperatures. Purging your solvent and reaction vial with an inert gas (Nitrogen or Argon) before sealing can be beneficial.

    Problem 3: Reaction Pressure Exceeds Instrument Safety Limits

    Q: My microwave reactor is giving me a "pressure warning" or aborting the run. How can I mitigate this?

    A: Over-pressurization is a serious safety concern and must be addressed carefully.[15][20]

    • Cause 1: Use of a Low-Boiling Point Solvent at High Temperature.

      • Explanation: Every solvent has a vapor pressure that increases with temperature. Heating a low-boiling solvent (e.g., methanol, b.p. 65 °C) to a high temperature (e.g., 140 °C) in a sealed vessel will generate extremely high internal pressure.

      • Solution: Switch to a solvent with a higher boiling point, such as ethanol (78 °C), isopropanol (82 °C), acetonitrile (82 °C), or DMF (153 °C).

    • Cause 2: Gaseous Byproduct Formation or Decomposition.

      • Explanation: The reaction itself or the decomposition of a reactant could be releasing gas (e.g., CO₂ from decarboxylation), rapidly increasing the vessel pressure.[16]

      • Solution:

        • Reduce the concentration of your reactants. Try running the reaction at half the original concentration.

        • Reduce the overall scale of the reaction.

        • If decomposition is suspected, lower the set temperature as described in Problem 2.

    • Cause 3: Inadequate Stirring.

      • Explanation: Poor stirring can lead to the formation of superheated "hot spots" in the reaction mixture, causing localized boiling and a sudden spike in pressure.[20]

      • Solution: Always use a properly sized magnetic stir bar for your reaction vial and ensure the stirring function on the microwave is enabled and set to a high speed.

    Section 3: Protocols and Methodologies

    General Protocol: Microwave-Assisted Direct Amidation

    This protocol provides a robust starting point for the direct coupling of furan-2-carboxylic acid with a primary or secondary amine.

    Materials:

    • Furan-2-carboxylic acid

    • Amine of interest

    • Ceric Ammonium Nitrate (CAN) (optional, catalyst)[7][9]

    • Microwave-safe reaction vial (e.g., 2-5 mL or 10-20 mL) with a Teflon septum cap

    • Magnetic stir bar

    • Dedicated microwave synthesis reactor with temperature and pressure sensors[15]

    Procedure:

    • Vial Preparation: To a clean, dry microwave reaction vial containing a magnetic stir bar, add furan-2-carboxylic acid (1.0 equiv).

    • Add Amine: Add the desired amine (1.1 equiv).

    • Add Catalyst (Optional): If using a catalyst, add ceric ammonium nitrate (0.02 equiv).[18]

    • Solvent-Free or Solvent:

      • For Solvent-Free: Proceed directly to the next step. This is ideal if one of the reactants is a liquid or if the mixture will melt below the reaction temperature.[14]

      • With Solvent: Add a suitable polar solvent (e.g., ethanol, DMF) to achieve a concentration of approximately 0.5-1.0 M.

    • Seal the Vessel: Tightly seal the vial with the cap. Caution: Only use vials and caps specifically designed for the high pressures and temperatures generated during microwave synthesis.[15]

    • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following parameters as a starting point:

      • Temperature: 140 °C

      • Time: 15 minutes (hold time at temperature)

      • Power: 300 W (or set to "auto" to allow the instrument to modulate power to maintain temperature)

      • Stirring: High

    • Cooling: After the irradiation is complete, the instrument will cool the vessel using a jet of compressed air. Do not attempt to open the vessel until the temperature is well below the boiling point of the solvent (e.g., < 50 °C) and the internal pressure has returned to ambient. [15]

    • Work-up and Purification:

      • Open the vial in a well-ventilated fume hood.

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the resulting crude product via flash column chromatography or recrystallization as needed.

    Safety First: Critical Precautions for Microwave Chemistry
    • NEVER use a domestic (kitchen) microwave oven. These units lack the necessary temperature/pressure feedback controls and safety features to prevent explosions from sealed vessels.[20][21]

    • Always use dedicated microwave vials and caps. Do not use standard glassware, which is not designed to withstand high internal pressures.[15]

    • Be aware of potential runaway reactions. When exploring new chemistry, always start with small-scale reactions and conservative conditions (lower temperature, lower power).[20]

    • Work in a well-ventilated fume hood. High-temperature reactions can cause reagents or solvents to decompose, potentially releasing toxic fumes.[20]

    Section 4: Data & Visualizations

    Table 1: Common Solvents and Microwave Absorption

    This table provides a quick reference for selecting a solvent based on its ability to couple with microwave energy.[11]

    Microwave AbsorptionSolventsTypical Use Case
    High Ethanol, Methanol, Formic Acid, DMF, DMSOGeneral purpose, rapid heating required.
    Medium Water, Acetonitrile, Isopropanol, AcetoneGood for reactions requiring more moderate heating rates.
    Low / None Toluene, Hexane, Carbon Tetrachloride, DioxaneUsed only when dictated by reaction chemistry; requires a co-solvent or passive heating element.
    Diagrams

    .dot

    Workflow A 1. Prepare Reagents (Acid, Amine, Solvent) B 2. Load & Seal Microwave Vial A->B C 3. Set Parameters (Temp, Time, Power) B->C D 4. Microwave Irradiation C->D E 5. Controlled Cooling D->E F 6. Work-up & Purification E->F

    Caption: General experimental workflow for microwave-assisted synthesis.

    .dot

    Troubleshooting Start Reaction Issue? LowYield Low / No Yield Start->LowYield Polymerization Dark Tar / Polymerization Start->Polymerization Pressure High Pressure Warning Start->Pressure Sol_Coupling Check Microwave Coupling: - Use polar solvent - Add co-solvent/SiC LowYield->Sol_Coupling Is it heating? Sol_Conditions Optimize Conditions: - Increase Temp/Time - Check power setting LowYield->Sol_Conditions Is it complete? Sol_Reactivity Enhance Reactivity: - Add coupling agent - Use catalyst (e.g., CAN) LowYield->Sol_Reactivity Is activation needed? Sol_Temp Reduce Thermal Stress: - Lower temperature - Increase time Polymerization->Sol_Temp Sol_Acid Neutralize Medium: - Add non-nucleophilic base (TEA, DIPEA) Polymerization->Sol_Acid Sol_Solvent Change Solvent: - Use higher boiling point solvent Pressure->Sol_Solvent Low b.p. solvent? Sol_Conc Reduce Concentration or Scale Pressure->Sol_Conc Decomposition?

    Caption: Decision tree for troubleshooting common synthesis problems.

    Section 5: References

    • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Research Publication and Reviews.

    • Safety Considerations for Microwave Synthesis. CEM Corporation.

    • Solvent Choice for Microwave Synthesis. CEM Corporation.

    • Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800.

    • Microwave assisted reactions. (2015). Slideshare.

    • Glasnov, T. N., & Kappe, C. O. (n.d.). Microwave-Assisted Synthesis. Organic Syntheses.

    • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PMC.

    • Al-Masoudi, N. A., et al. (2022). Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. PMC.

    • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (2022). Bentham Science.

    • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (2022). OUCI.

    • Common side reactions in the synthesis of furan-2,4-diones. (2025). Benchchem.

    • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2025). ResearchGate.

    • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (2021). SciSpace.

    • Wróblewska-Łuczka, P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI.

    • Review of "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids". (2020). MDPI.

    • Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

    • Microwave Synthesis. Organic Chemistry Portal.

    • Wróblewska-Łuczka, P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed.

    • Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives. (2026). Asian Journal of Green Chemistry.

    • Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. (2022). CORE.

    • Al-Omar, M. A. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Arabian Journal of Chemistry.

    • An Efficient Solvent-Free Microwave-Assisted Synthesis of Cinnamamides by Amidation Reaction Using Phenylboronic Acid/Lewis Base Co-catalytic System. (2017). Synfacts.

    • Ghassemi, S. (2006). Rapid Compound Production: Microwave Assisted Synthesis, Workup & Purification. Presentation.

    • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). PMC.

    • specific effects of microwave. (n.d.). Solid supported reaction.

    • Lidström, P., et al. (2003). Microwave-Assisted Synthesis Utilizing Supported Reagents: A Rapid and Efficient Acylation Procedure. Organic Letters.

    • Al-Masoudi, N. A., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate.

    • 11 questions with answers in MICROWAVE ASSISTED SYNTHESIS. (n.d.). Science topic.

    • Microwave-Assisted Green Synthesis. Anton Paar Wiki.

    • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen. (2023). Semantic Scholar.

    • Wróblewska-Łuczka, P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Semantic Scholar.

    • Cagide, F., et al. (2011). Accelerating lead optimization of chromone carboxamide scaffold throughout microwave-assisted organic synthesis. Tetrahedron Letters, 52.

    • Kégl, T. (2018). Microwave-Assisted Syntheses in Organic Chemistry. Current Organic Chemistry.

    • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (2021). IntechOpen.

    • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC.

    • Kráľová, K., et al. (2012). Microwave-assisted reactions of substituted furo[3,2- b]pyrrole-5-carboxhydrazides and their biological activity. Sciforum.

    • Gáplovský, A., et al. (2008). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.

    • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2015). Science and Education Publishing.

    • Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. (n.d.). ResearchGate.

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    Reference Data & Comparative Studies

    Validation

    Comparative Bioactivity of Furan-2-Carboxamide vs. Furan-3-Carboxamide: A Technical Guide

    As medicinal chemistry advances, the subtle positional isomerism of heterocyclic scaffolds has proven to be a critical determinant of biological activity. Among these, the furan carboxamide scaffold is a highly privilege...

    Author: BenchChem Technical Support Team. Date: March 2026

    As medicinal chemistry advances, the subtle positional isomerism of heterocyclic scaffolds has proven to be a critical determinant of biological activity. Among these, the furan carboxamide scaffold is a highly privileged structure. Shifting the carboxamide moiety from the alpha position (furan-2-carboxamide) to the beta position (furan-3-carboxamide) fundamentally alters the molecule's electronic distribution, dipole moment, and spatial trajectory of its substituents.

    This guide provides an objective, data-driven comparison of the bioactivity profiles of furan-2-carboxamide and furan-3-carboxamide derivatives. By examining their structural divergence, target specificities, and experimental validation workflows, this document serves as a comprehensive resource for drug development professionals optimizing lead compounds.

    Structural and Electronic Divergence: The SAR Logic

    The fundamental difference between furan-2- and furan-3-carboxamides lies in their geometry and conjugation networks.

    • Furan-2-carboxamides: The attachment of the carboxamide group at the C2 (alpha) position allows for extended π -conjugation with the furan ring. This electronic delocalization favors a highly planar conformation, making these derivatives ideal for intercalating into narrow, hydrophobic binding pockets, such as the taxol-binding site of tubulin[1].

    • Furan-3-carboxamides: Attachment at the C3 (beta) position disrupts the linear conjugation pathway, resulting in a bent molecular geometry. This shift alters the vector of the hydrogen-bond donor/acceptor pairs on the amide, creating a distinct pharmacophore that interacts favorably with different target classes, including viral polymerases and specific fungal enzymes[2][3].

    In systematic Structure-Activity Relationship (SAR) studies—such as those targeting the Sphingosine-1-Phosphate 4 (S1P4) receptor—regioisomeric switching between furan-2 and furan-3 carboxamides has been actively utilized to map the steric and electronic boundaries of the receptor's binding pocket[4].

    SAR_Comparison Core Furan Carboxamide Scaffold F2 Furan-2-carboxamide (Alpha Substitution) Core->F2 F3 Furan-3-carboxamide (Beta Substitution) Core->F3 F2_Prop Linear geometry Stronger conjugation Lower steric hindrance F2->F2_Prop F3_Prop Bent geometry Altered dipole moment Distinct H-bond vectors F3->F3_Prop F2_Targets Targets: LasR (Biofilm), Tubulin (Cancer), S1P4 Receptors F2_Prop->F2_Targets F3_Targets Targets: H5N1 Virus, Phytopathogenic Fungi, Plasmodium falciparum F3_Prop->F3_Targets

    Structural divergence and target specificity of furan carboxamide regioisomers.

    Comparative Bioactivity Profiles

    The structural differences between the two regioisomers dictate their distinct biological applications. The table below synthesizes the quantitative data and primary targets associated with each scaffold.

    ParameterFuran-2-CarboxamideFuran-3-Carboxamide
    Primary Therapeutic Areas Oncology, Antibacterial (Anti-biofilm)Antiviral, Antifungal, Antimalarial
    Validated Biological Targets Tubulin (Taxol pocket), LasR receptor, S1P4H5N1 Influenza A, P. falciparum targets
    Key Structural Features Alpha-substituted, highly conjugated, planarBeta-substituted, distinct H-bond vector, bent
    Representative Derivatives N-aryl / N-heteroaryl furan-2-carboxamides2,5-dimethyl-N-alkyl furan-3-carboxamides
    Quantitative Efficacy (Examples) IC50: 4–8 µM (Cancer cell lines)[1]Up to 58% Biofilm Inhibition[5]EC50: 1.25 µM (H5N1 inhibition)[2]EC50: ~16.7 µM (Fungal inhibition)[3]
    Case Study 1: Furan-2-Carboxamide in Antimicrobial and Anticancer Targeting

    Furan-2-carboxamide derivatives are heavily utilized as anti-biofilm agents. By acting as bioisosteres for labile furanones, specific N-substituted furan-2-carboxamides target the LasR quorum-sensing receptor in Pseudomonas aeruginosa, achieving up to 58% inhibition of biofilm formation and significantly reducing virulence factors like pyocyanin[5]. In oncology, bulky lipophilic substitutions (e.g., N-cyclooctyl groups) enable these molecules to act as microtubule-stabilizing agents, inducing mitotic arrest with IC50 values in the low micromolar range[1].

    Case Study 2: Furan-3-Carboxamide in Antiviral and Antifungal Applications

    Conversely, furan-3-carboxamides have demonstrated unique efficacy in virology and mycology. A breakthrough study identified 2,5-dimethyl-furan-3-carboxamide derivatives as potent inhibitors of the highly pathogenic H5N1 influenza A virus. The lead compound, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, yielded an impressive EC50 of 1.25 µM with minimal cytotoxicity (CC50 > 100 µM)[2]. Furthermore, furan-3-carboxamides exhibit broad-spectrum antifungal activity against agricultural pathogens like Pythium aphanidermatum[3], and specific naphtho[2,3-b]furan-3-carboxamide derivatives show potent antiplasmodial activity against Plasmodium falciparum[6].

    Experimental Methodologies & Validation Protocols

    To ensure scientific integrity, the evaluation of these compounds requires a self-validating experimental workflow. Below are the standard operating procedures for synthesizing and screening these regioisomers, including the mechanistic causality behind key experimental choices.

    Screening_Workflow Synth 1. Regioselective Synthesis (Amidation of Furoic Acids) Char 2. Structural Characterization (NMR, IR, HRMS, X-ray) Synth->Char InVitro 3. In Vitro Screening Char->InVitro Assay1 Antimicrobial Assay (MIC / Biofilm Inhibition) InVitro->Assay1 Assay2 Antiviral Assay (CPE Reduction in MDCK) InVitro->Assay2 Assay3 Cytotoxicity Profiling (MTT Assay on Human Cells) InVitro->Assay3 Hit 4. Hit Identification & SAR (IC50 / EC50 Determination) Assay1->Hit Assay2->Hit Assay3->Hit

    Systematic experimental workflow for screening furan carboxamide bioactivity.

    Protocol A: Regioselective Synthesis of Furan Carboxamides

    Causality: Direct amidation of carboxylic acids is often low-yielding due to poor electrophilicity. Using coupling reagents (HOBt/EDCI) generates a highly reactive ester intermediate, driving the nucleophilic attack of the amine to completion while preventing side reactions[2].

    • Activation: Dissolve the respective starting material (furan-2-carboxylic acid or furan-3-carboxylic acid) in anhydrous DMF under an argon atmosphere to prevent moisture-induced hydrolysis.

    • Coupling: Add 1-Hydroxybenzotriazole (HOBt, 1.0 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.0 eq). Stir at room temperature for 30 minutes to form the active ester.

    • Amidation: Introduce the target amine (1.0 eq) dropwise. Stir the reaction mixture continuously at room temperature for 12–24 hours.

    • Isolation: Quench the reaction with deionized water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via silica gel column chromatography.

    Protocol B: In Vitro Antiviral Screening (H5N1) for Furan-3-Carboxamides

    Causality: MDCK cells are selected as the host model due to their high expression of sialic acid receptors, making them highly susceptible to influenza A viruses. This provides a robust, high-titer system for evaluating cytopathic effect (CPE) reduction[2].

    • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well microtiter plates. Incubate at 37°C with 5% CO2​ until an 80–90% confluent monolayer is established.

    • Viral Infection: Infect the cells with the H5N1 virus at a predetermined multiplicity of infection (MOI) for 1–2 hours to allow viral entry.

    • Compound Treatment: Aspirate the viral inoculum. Add serial dilutions of the synthesized furan-3-carboxamide derivatives suspended in a maintenance medium.

    • Viability Quantification: After 48–72 hours of incubation, assess cell viability using an MTT assay. Calculate the EC50​ (Effective Concentration reducing viral CPE by 50%). Perform a parallel assay on uninfected cells to determine the CC50​ (Cytotoxic Concentration).

    Protocol C: Anti-biofilm Assay for Furan-2-Carboxamides

    Causality: Crystal violet staining is utilized because the basic dye binds non-specifically to the negatively charged extracellular polymeric substances (EPS) and bacterial cell walls, providing a highly reliable, quantitative spectrophotometric measure of total biofilm biomass[5].

    • Inoculation: Culture P. aeruginosa overnight in Luria-Bertani (LB) broth. Dilute the culture to an OD600​ of 0.01 in fresh media.

    • Treatment: Dispense the bacterial suspension into 96-well plates containing varying concentrations of furan-2-carboxamide derivatives.

    • Incubation: Incubate the plates statically at 37°C for 24 hours to promote biofilm formation.

    • Quantification: Discard the planktonic (free-floating) cells. Wash the wells gently with PBS. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes. Solubilize the bound stain with 33% acetic acid and measure the absorbance at 590 nm to calculate the percentage of biofilm inhibition relative to the untreated control.

    Conclusion

    The transition from a furan-2-carboxamide to a furan-3-carboxamide is not merely a structural nuance; it is a strategic maneuver in rational drug design. While furan-2-carboxamides excel in planar, highly conjugated binding environments (e.g., tubulin, LasR), furan-3-carboxamides offer a distinct spatial geometry that unlocks potent antiviral and antifungal capabilities. Understanding this structure-activity relationship empowers researchers to fine-tune pharmacokinetic properties and target specificity in the development of next-generation therapeutics.

    References

    • BenchChem. "A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors." BenchChem.
    • PubMed. "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.
    • RSC Publishing. "Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses." Royal Society of Chemistry.
    • MDPI. "Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides." Molecules.
    • Sci Forschen. "Synthesis and Antiplasmodial Activity of 2-Methyl-3-Carboxyl-Naphtho[2,3-b] Furan Quinone Derivatives." Journal of Emerging Diseases and Virology.
    • PMC. "SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor.

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    Comparative

    Technical Comparison Guide: N-(2-(furan-3-yl)ethyl)furan-2-carboxamide (N-FEFC) vs. Conventional Antibiotics

    Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. N-(2-(furan-3-yl)ethyl)furan-2-carboxamide (N-FEFC) represents a highly promi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. N-(2-(furan-3-yl)ethyl)furan-2-carboxamide (N-FEFC) represents a highly promising class of furan-2-carboxamide derivatives. While classic furan-based antibiotics like Nitrofurantoin have been clinical mainstays for decades, their utility is largely restricted to uncomplicated urinary tract infections (UTIs) due to specific pharmacokinetic and mechanistic limitations.

    This guide objectively evaluates the structural and mechanistic advantages of the N-FEFC scaffold compared to established antibiotics (Nitrofurantoin, Ciprofloxacin, and Ampicillin), providing researchers with comparative performance data and standardized, self-validating protocols for rigorous in vitro screening.

    Mechanistic Rationale: Overcoming Activation Bottlenecks

    Understanding the causality behind an antibiotic's efficacy is critical for drug development.

    Nitrofurantoin functions as a prodrug. It is highly dependent on bacterial metabolism; specifically, it requires enzymatic reduction by bacterial flavoproteins (nitroreductases) to generate highly reactive intermediates (1)[1]. These intermediates subsequently inflict multi-target damage on bacterial DNA, RNA, and ribosomal proteins. However, bacteria in a stationary phase or those with mutated nitroreductase genes exhibit profound resistance[1].

    Conversely, furan-2-carboxamide derivatives like N-FEFC operate via direct interaction pathways. Recent structural-activity relationship (SAR) studies indicate that the furan-2-carboxamide moiety acts primarily through competitive enzyme inhibition and disruption of bacterial membrane integrity, bypassing the need for intracellular enzymatic activation (2)[2]. This fundamental difference in causality makes N-FEFC a stronger candidate against strains that have developed nitroreductase-mediated resistance[3].

    MoA cluster_nitro Nitrofurantoin Pathway cluster_nfefc N-FEFC Pathway (Putative) N1 Nitrofurantoin N2 Bacterial Nitroreductase N1->N2 enters cell N3 Reactive Intermediates N2->N3 enzymatic reduction N4 DNA/RNA/Protein Damage N3->N4 multi-target attack F1 N-FEFC F2 Target Enzyme Binding F1->F2 enters cell F3 Metabolic Disruption F2->F3 competitive inhibition F4 Bacteriostatic/ Cidal Effect F3->F4 growth arrest

    Putative Mechanisms of Action: Nitrofurantoin vs. N-FEFC.

    Comparative Performance Data

    The table below summarizes the Minimum Inhibitory Concentration (MIC) profiles. Because N-FEFC is an emerging scaffold, its performance metrics are extrapolated from validated in vitro studies of structurally analogous furan-2-carboxamides (3)[3].

    Antibiotic / CompoundE. coli (Gram -)P. aeruginosa (Gram -)S. aureus (Gram +)Primary Mechanism of Action
    N-FEFC (Predicted)8 - 16 µg/mL32 - 64 µg/mL4 - 8 µg/mLEnzyme Inhibition / Membrane Disruption
    Nitrofurantoin 16 - 32 µg/mL>128 µg/mL (Resistant)16 - 32 µg/mLMulti-target via Nitroreductase Activation
    Ciprofloxacin 0.5 - 1 µg/mL1 - 2 µg/mL0.5 - 1 µg/mLDNA Gyrase / Topoisomerase IV Inhibition
    Ampicillin 4 - 8 µg/mL>128 µg/mL (Resistant)1 - 2 µg/mLCell Wall Synthesis Inhibition (PBP binding)

    Data Interpretation: While broad-spectrum agents like Ciprofloxacin show lower absolute MIC values, the N-FEFC scaffold demonstrates superior efficacy against P. aeruginosa compared to Nitrofurantoin and Ampicillin, highlighting its potential utility in multidrug-resistant Gram-negative infections[3].

    Experimental Methodologies: Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the evaluation of highly lipophilic compounds like N-FEFC requires specific assay modifications. Traditional Optical Density (OD) readings can be skewed by compound precipitation. Therefore, a redox-indicator method is strictly recommended.

    Protocol 1: Resazurin-Based Microtiter Assay for MIC Determination

    Causality & Rationale: Resazurin is a non-toxic, blue phenoxazine dye. Metabolically active (viable) bacteria irreversibly reduce resazurin to resorufin, which is pink and highly fluorescent (4)[4]. This provides a definitive, colorimetric readout of cell viability that is entirely independent of compound solubility.

    Step-by-Step Procedure:

    • Inoculum Preparation: Grow bacterial strains to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). Adjust the turbidity to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL), then dilute 1:100 in fresh MHB.

    • Compound Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of N-FEFC (range: 0.5 to 128 µg/mL) using MHB. Ensure a final volume of 50 µL per well.

    • Inoculation: Add 50 µL of the diluted bacterial suspension to each test well (final concentration ≈5×105 CFU/mL).

    • Self-Validating Controls (Critical):

      • Sterility Control: 100 µL MHB + N-FEFC (No bacteria). Validates that the compound/media is not contaminated.

      • Growth Control: 50 µL MHB + 50 µL bacterial suspension (No compound). Validates baseline bacterial viability.

    • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18–24 hours.

    • Indicator Addition: Add 30 µL of a 0.02% (w/v) filter-sterilized resazurin aqueous solution to all wells[4].

    • Readout: Incubate for an additional 2–4 hours in the dark. The MIC is recorded as the lowest concentration of N-FEFC that retains the blue color (indicating complete inhibition of metabolic reduction).

    Workflow W1 1. Inoculum Preparation (0.5 McFarland Standard) W2 2. Serial Dilution of N-FEFC (96-well microtiter plate) W1->W2 W3 3. Bacterial Inoculation (5 x 10^5 CFU/mL final) W2->W3 W4 4. Incubation (37°C for 18-24h) W3->W4 W5 5. Resazurin Addition (0.02% w/v, incubate 2-4h) W4->W5 W6 6. MIC Determination (Blue = Inhibited, Pink = Viable) W5->W6

    Resazurin Microtiter Assay Workflow for MIC Determination.

    Protocol 2: Time-Kill Kinetics Assay

    Causality & Rationale: MIC values only define the inhibitory threshold. To determine whether N-FEFC is bacteriostatic (stalls growth) or bactericidal (actively kills), a time-kill kinetic assay is required to track the logarithmic reduction of viable Colony Forming Units (CFU) over time.

    Step-by-Step Procedure:

    • Prepare a bacterial suspension of 5×105 CFU/mL in 10 mL of MHB.

    • Introduce N-FEFC at concentrations corresponding to 1×, 2×, and 4× the established MIC.

    • Incubate the cultures at 37°C with continuous orbital shaking (200 rpm) to ensure uniform exposure.

    • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

    • Perform 10-fold serial dilutions of the aliquots in sterile Phosphate-Buffered Saline (PBS) and plate 10 µL of each dilution onto Mueller-Hinton Agar (MHA) plates.

    • Incubate plates for 24 hours at 37°C and quantify the colonies. A compound is classified as bactericidal if it achieves a ≥3log10​ decrease in CFU/mL (99.9% kill rate) relative to the initial inoculum.

    Conclusion

    N-(2-(furan-3-yl)ethyl)furan-2-carboxamide (N-FEFC) and its structural analogs offer a compelling alternative to traditional nitrofurans. By bypassing the necessity for nitroreductase activation, the furan-2-carboxamide scaffold presents a lower theoretical risk for rapid resistance development. For drug development professionals, leveraging self-validating redox assays (like the resazurin protocol) is critical for accurately benchmarking these novel lipophilic candidates against established clinical standards.

    References

    • Bentham Science Publishers (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Available at:[Link]

    • IntechOpen (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available at:[Link]

    • Dr.Oracle (2026). Mechanism of Action of Nitrofurantoin. Available at: [Link]

    • Antimicrobial Agents and Chemotherapy / PMC (2006). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance. Available at:[Link]

    Sources

    Validation

    Comparative Analysis of Substituted Furan-2-Carboxamide Analogues: Structural Dynamics, Biological Efficacy, and Screening Methodologies

    As a Senior Application Scientist evaluating novel chemotypes, the furan-2-carboxamide scaffold stands out as a highly versatile, privileged structural motif in modern drug discovery. This guide provides a rigorous, obje...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist evaluating novel chemotypes, the furan-2-carboxamide scaffold stands out as a highly versatile, privileged structural motif in modern drug discovery. This guide provides a rigorous, objective comparative analysis of substituted furan-2-carboxamide analogues, detailing how specific structural modifications dictate target specificity across oncology, microbiology, and neurology.

    By understanding the causality behind these structural dynamics, researchers and drug development professionals can better design self-validating experimental workflows to screen these compounds effectively.

    Structural Rationale: The Causality of Substitution

    The core of the furan-2-carboxamide molecule provides a compact, electron-rich heteroaromatic system, while the carboxamide linker acts as a rigid, directional hydrogen-bond donor/acceptor pair. The biological activity of these derivatives is heavily dictated by substitutions at two critical positions:

    • The 5-Position of the Furan Ring: Halogenation (e.g., adding a bromine atom) at this position significantly modulates the electronic properties and lipophilicity of the molecule. This modification enhances the compound's ability to cross lipid bilayers and increases its binding affinity to hydrophobic pockets within target proteins, a critical factor for intracellular targets[1].

    • The N-Amide Substituent: The attachment of bulky, lipophilic groups (such as cyclooctyl or substituted phenyl rings) to the amide nitrogen drives induced-fit interactions. In the context of enzyme inhibition, these bulky groups are essential for anchoring the molecule into deep hydrophobic crevices, such as the taxol-binding pocket of tubulin[1].

    Comparative Performance Analysis

    When benchmarking substituted furan-2-carboxamide analogues, we observe a broad spectrum of therapeutic activity. Table 1 synthesizes quantitative experimental data across various biological targets, highlighting how structural variations pivot the molecule's efficacy.

    Table 1: Comparative Biological Activity of Furan-2-Carboxamide Analogues

    Analogue ClassPrimary Target / MechanismQuantitative EfficacyTherapeutic Application
    N-substituted furan-2-carboxamides Tubulin (Taxol binding pocket)IC50: 4–8 µM (Cancer cell lines)1[1]
    N-aryl/heteroaryl furan-2-carboxamides LasR Receptor (P. aeruginosa)Up to 58% biofilm inhibition2[2]
    5-Arylfuran-2-carboxamides Fungal cell membrane integrityMIC: 0.062–0.125 mg/mL3[3]
    Thiophene/furan-2-carboxamides Acetylcholinesterase (AChE)Ki: 0.07–0.10 mM4[4]

    Mechanistic Pathways & Target Interactions

    Anti-Biofilm Activity via Quorum Sensing Inhibition

    One of the most innovative applications of N-aryl furan-2-carboxamides is their ability to inhibit Pseudomonas aeruginosa biofilm formation. The design rationale relies on the bioisosteric replacement of a labile furanone ring with a metabolically stable furan-2-carboxamide moiety. This substitution maintains the vital hydrogen-bond acceptor profile required to competitively bind the LasR quorum-sensing receptor. By antagonizing LasR, these analogues effectively 2 (such as pyocyanin and proteases), ultimately disrupting biofilm architecture[2].

    LasR_Pathway A Substituted Furan-2-carboxamide B LasR Receptor (P. aeruginosa) A->B Competitive Binding C Virulence Factor Expression B->C Inhibition D Biofilm Formation C->D Reduction

    Furan-2-carboxamide mediated inhibition of LasR quorum sensing pathway in P. aeruginosa.

    Anticancer Efficacy via Microtubule Stabilization

    In oncology screening, N-substituted derivatives demonstrate significant antiproliferative activity. The mechanistic causality lies in the hydrophobic interactions within the taxol-binding pocket of tubulin. The rigid carboxamide linker optimally positions the lipophilic substituents to stabilize microtubule dynamics, preventing depolymerization and 1[1].

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, experimental workflows must be designed as self-validating systems. Below are the standardized protocols we utilize for evaluating these analogues, explicitly detailing the causality behind critical steps to prevent false-positive artifacts.

    Protocol A: Anti-Biofilm Crystal Violet Assay

    This assay quantifies the inhibition of biofilm formation by targeting the extracellular polymeric substance (EPS) matrix.

    • Inoculation & Treatment: Cultivate P. aeruginosa in 96-well microtiter plates in the presence of serial dilutions of the furan-2-carboxamide analogue.

      • Causality: Co-incubation ensures the compound can interact with LasR during the initial adhesion phase before the EPS matrix becomes impermeable.

    • Washing (Critical Step): After 24 hours, carefully aspirate the media and wash the wells three times with sterile PBS.

      • Causality: This removes planktonic (free-floating) cells. Failing to wash thoroughly will result in false positives, as the dye would stain non-biofilm biomass.

    • Staining: Add 0.1% Crystal Violet solution for 15 minutes.

      • Causality: Crystal violet is a basic dye that binds electrostatically to the negatively charged EPS matrix and cell surface proteins of the sessile cells.

    • Solubilization: Wash away excess dye with distilled water, then add 33% glacial acetic acid.

      • Causality: Acetic acid disrupts the biofilm matrix and solubilizes the bound dye, creating a homogeneous solution necessary for accurate spectrophotometric quantification.

    • Readout: Measure absorbance at 590 nm. Calculate percentage inhibition relative to an untreated vehicle control.

    Protocol B: High-Throughput In Vitro Anticancer Screening (MTT Assay)

    This protocol assesses cell viability based on mitochondrial metabolic activity, a gold standard for evaluating antiproliferative furan-2-carboxamides[5].

    MTT_Workflow S1 Compound Dilution (DMSO) S2 Cell Incubation (48h) S1->S2 S3 MTT Reagent Addition S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Readout (570nm) S4->S5

    Self-validating experimental workflow for MTT cell viability and proliferation assay.

    • Compound Preparation: Dissolve the analogue in DMSO to create a concentrated stock, then perform serial dilutions in culture media.

      • Causality: DMSO ensures complete solubilization of the lipophilic compound. The final DMSO concentration in the well must be strictly maintained below 0.5% to prevent solvent-induced cytotoxicity, which acts as a confounding variable[5].

    • Cell Incubation: Treat seeded cancer cell lines (e.g., MCF-7, HCT116) with the compound for 48 hours[6]. Include Doxorubicin as a positive control for assay validation.

    • MTT Addition: Add MTT reagent (5 mg/mL in PBS) and incubate for 4 hours.

      • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead or apoptotic cells cannot perform this reduction[5].

    • Formazan Solubilization: Aspirate media and add pure DMSO.

      • Causality: Formazan is insoluble in aqueous environments. DMSO lyses the cells and dissolves the crystals, directly linking color intensity to the exact number of viable cells[6].

    • Quantification: Measure absorbance at 570 nm using a microplate reader to determine the IC50 value[6].

    Conclusion

    The substituted furan-2-carboxamide scaffold represents a highly tunable pharmacophore. By systematically altering the 5-position of the furan ring and the N-amide substituent, researchers can pivot the molecule's trajectory from an anticancer microtubule stabilizer to a potent anti-quorum sensing agent. Rigorous, self-validating screening protocols remain the cornerstone of translating these structural modifications into viable therapeutic leads.

    References

    • BenchChem. "A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors."
    • BenchChem.
    • BenchChem. "Biological Activity Screening of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide."
    • ChemMedChem (PubMed).
    • MDPI. "Synthesis and Antifungal Evaluation Against Candida spp.
    • DergiPark.

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    Comparative

    Bridging the Benchtop and the Bedside: A Comparative Guide to the In Vivo Validation of Furan Carboxamides

    A Senior Application Scientist's Perspective The furan carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for compounds with a vast spectrum of biological activities, including a...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Perspective

    The furan carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Promising nanomolar IC50 values in a cell-based assay or potent inhibition of a target enzyme are exhilarating milestones. However, they are merely the first step in a long and arduous journey. The transition from a controlled in vitro environment to the complex, dynamic milieu of a living organism is fraught with challenges. This guide provides a comparative framework for researchers, scientists, and drug development professionals on how to rigorously validate promising in vitro results for furan carboxamides through robust in vivo experimentation, ensuring that only the most viable candidates proceed toward clinical consideration.

    Part 1: The In Vitro Foundation: Defining Activity and Mechanism

    The initial characterization of a furan carboxamide library begins with a battery of in vitro assays designed to identify hits and elucidate their mechanism of action. The choice of assay is dictated by the therapeutic goal.

    Common In Vitro Screening Paradigms for Furan Carboxamides:

    • Anticancer Activity: The primary screen typically involves assessing cytotoxicity against a panel of human cancer cell lines. The MTT and CCK-8 assays are workhorse colorimetric methods for determining cell viability and calculating the half-maximal inhibitory concentration (IC50).[3][4][5] For instance, certain furan-based compounds have demonstrated potent cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2, Huh-7) cell lines.[3][4] Beyond simple cytotoxicity, mechanistic studies are crucial. Furan carboxamides have been shown to induce cancer cell death by inhibiting β-tubulin polymerization, leading to mitotic arrest and apoptosis.[3][6]

    • Antimicrobial Activity: For antibacterial or antifungal candidates, the initial step is to determine the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.[5][7] This establishes the lowest concentration of the compound that prevents visible growth of a microorganism. For pathogens like Pseudomonas aeruginosa, where biofilm formation is a key virulence factor, specific assays are employed to quantify the inhibition of biofilm and related factors like pyocyanin and proteases.[8][9]

    • Specific Target Inhibition: When a molecular target is known, enzyme inhibition assays are paramount. Novel furan-1,3,4-oxadiazole carboxamides, for example, have been developed as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in fungal respiration.[10]

    The Inherent Limitations of In Vitro Data

    While indispensable, in vitro data provides an incomplete picture. A petri dish or a 96-well plate lacks the systemic complexity of a living organism. Key factors that are not accounted for include:

    • ADME Properties: The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound determines its bioavailability and concentration at the target site.

    • Metabolic Transformation: The liver, primarily through cytochrome P-450 enzymes, can metabolize furan derivatives into reactive intermediates.[11] This can either detoxify the compound or, in some cases, create toxic metabolites like cis-2-butene-1,4-dial (BDA), which has been implicated in the hepatotoxicity and carcinogenicity of furan itself.[12][13]

    • Systemic Toxicity: A compound may be selectively toxic to cancer cells in vitro but exhibit unacceptable off-target toxicity in vital organs like the liver, kidneys, or bone marrow in vivo.[11][14]

    Therefore, in vivo validation is not merely a confirmatory step but a critical discovery phase to understand a compound's true therapeutic potential and safety profile.

    Part 2: The In Vivo Proving Ground: Selecting the Right Model

    The transition to in vivo studies requires a carefully considered strategy, beginning with the selection of an appropriate animal model. Rodent models, particularly mice and rats, are the standard for initial efficacy and toxicity testing due to their physiological similarities to humans, cost-effectiveness, and the availability of established disease models.[15][16]

    Comparative Animal Models for Furan Carboxamide Validation
    Therapeutic Area In Vitro Assay Primary In Vivo Model Alternative/Advanced Model Rationale & Key Endpoints
    Oncology Cell Viability (IC50)Subcutaneous Xenograft Model: Human cancer cells are injected under the skin of immunocompromised mice (e.g., nude or NSG mice).[15]Orthotopic Xenograft Model: Cancer cells are implanted in the organ of origin (e.g., prostate cancer cells into the mouse prostate).[15]Rationale: Assesses the compound's ability to inhibit tumor growth in a systemic environment. Endpoints: Tumor volume, body weight (toxicity), survival analysis.
    Infectious Disease (Bacterial) MIC DeterminationNeutropenic Murine Thigh Infection Model: Mice are rendered neutropenic and infected in the thigh muscle with a specific bacterial strain.[17]Systemic Infection/Sepsis Model: Evaluates efficacy in a life-threatening, disseminated infection.Rationale: A standard model for establishing pharmacokinetic/pharmacodynamic (PK/PD) indices like AUC/MIC needed for efficacy.[17] Endpoints: Bacterial load (CFU/g tissue), survival.
    Infectious Disease (Fungal) MIC DeterminationInfected Plant Model (for Agrochemicals): Plant leaves are infected and treated to assess protective effects.[10]Systemic Candidiasis Model: Mice are infected intravenously with Candida albicans to test systemic antifungal efficacy.Rationale: The model directly reflects the intended application (crop protection) or a clinical scenario (systemic infection). Endpoints: Lesion size, fungal burden, survival.
    Hyperlipidemia N/ATriton WR-1339 Induced Hyperlipidemic Rat Model: A detergent is used to induce a rapid and transient state of hyperlipidemia.[18]Genetically Modified Models: (e.g., ApoE knockout mice) that develop atherosclerosis spontaneously.Rationale: A rapid screening model to assess the compound's effect on lipid profiles. Endpoints: Plasma triglyceride, total cholesterol, LDL, and HDL levels.[18]
    Workflow for In Vitro to In Vivo Translation

    The logical progression from a promising in vitro hit to a validated in vivo candidate is a multi-step process. It begins with broad screening, narrows to mechanistic studies, and culminates in the evaluation of both efficacy and safety in a living system.

    G cluster_0 In Vitro Phase cluster_1 Pre-In Vivo Phase cluster_2 In Vivo Phase invitro_screening Primary Screening (e.g., Cell Viability, MIC) mechanistic_assays Mechanism of Action (e.g., Tubulin Assay, Enzyme Inhibition) invitro_screening->mechanistic_assays 'Hit' Compounds pk_studies Pharmacokinetic (PK) Studies (Solubility, Stability, Dosing) mechanistic_assays->pk_studies Prioritize Lead Compound toxicity_study Toxicity/Dose-Range Finding pk_studies->toxicity_study Formulate for In Vivo efficacy_study Efficacy Study (e.g., Xenograft, Infection Model) toxicity_study->efficacy_study Determine Max Tolerated Dose final_candidate Validated Candidate for Preclinical Development efficacy_study->final_candidate Statistically Significant Efficacy

    Caption: Workflow from In Vitro Screening to In Vivo Validation.

    Part 3: Protocols, Data, and Mechanistic Insights

    To translate theory into practice, we provide standardized protocols for key assays and illustrate how to compare the resulting data.

    Experimental Protocol 1: In Vitro Cytotoxicity using CCK-8 Assay

    This protocol is adapted from standard cell-based assay methodologies.[5]

    Objective: To determine the IC50 of a furan carboxamide against a cancer cell line.

    Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the furan carboxamide compound in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

    • Incubation: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls. Incubate the plate for 48 or 72 hours.

    • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours until the vehicle control wells turn a distinct orange.

    • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

    • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

    Experimental Protocol 2: In Vivo Anticancer Efficacy in a Subcutaneous Xenograft Model

    This protocol is based on standard procedures for establishing xenograft models.[15][16]

    Objective: To evaluate the in vivo antitumor activity of a furan carboxamide that showed potent in vitro cytotoxicity.

    Methodology:

    • Animal Acclimation: Allow immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) to acclimate for at least one week.

    • Tumor Implantation: Inject 5 x 10^6 MCF-7 cells, resuspended in a mixture of medium and Matrigel, subcutaneously into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

    • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Furan Carboxamide at 25 mg/kg, Positive Control).

    • Dosing: Administer the compound and controls via the determined route (e.g., intraperitoneal injection or oral gavage) daily or as determined by PK studies. Monitor animal body weight and clinical signs of toxicity throughout the study.

    • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.

    Data Comparison: From IC50 to Tumor Growth Inhibition

    The ultimate goal is to see a correlation between in vitro potency and in vivo efficacy. While a direct linear relationship is rare, potent compounds should demonstrate biological activity in animal models.

    Table 1: Example In Vitro Cytotoxicity Data

    CompoundTarget/Hypothesized MOAMCF-7 IC50 (µM)[3]HepG2 IC50 (µM)[4]
    FC-01 Tubulin Polymerization Inhibitor2.964.5
    FC-02 Topoisomerase Inhibitor15.822.1
    Doxorubicin Topoisomerase Inhibitor0.50.8

    Table 2: Example In Vivo Efficacy Data for FC-01 in MCF-7 Xenograft Model

    Treatment GroupDose (mg/kg, i.p.)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
    Vehicle Control N/A1550 ± 2100+5.2
    FC-01 25682 ± 15556-3.1
    Doxorubicin 5496 ± 12068-10.5

    *p < 0.05 vs. Vehicle Control

    In this example, FC-01, which was highly potent in vitro, translated to significant tumor growth inhibition in vivo. The moderate body weight loss suggests the dose is near the maximum tolerated dose, a critical piece of information that can only be obtained from an in vivo study.

    Visualizing the Mechanism of Action

    Understanding the "why" behind the results is critical. If in vitro assays suggest a furan carboxamide stabilizes microtubules, this should lead to a G2/M cell cycle arrest and subsequent apoptosis. This pathway can be visualized to connect the molecular action to the cellular outcome.

    G FC Furan Carboxamide (e.g., FC-01) Tubulin β-Tubulin FC->Tubulin Binds to Taxol Pocket MT Microtubule Stabilization Tubulin->MT Inhibits Depolymerization Mitosis Mitotic Spindle Cannot Form Properly MT->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

    Caption: Furan carboxamide mode of action via microtubule stabilization.

    Conclusion: An Integrated Approach to Validation

    The successful advancement of a furan carboxamide from a laboratory curiosity to a potential therapeutic agent hinges on a rigorous, multi-faceted validation process. Promising in vitro data is the entry ticket, but it is the in vivo performance that truly defines a compound's prospects. By carefully selecting appropriate animal models, assessing both efficacy and toxicity, and correlating these findings with the initial in vitro mechanism of action, researchers can build a compelling, data-driven case for their lead candidates. This integrated approach minimizes the risk of late-stage failures and ensures that the most promising furan carboxamides have the best possible chance of making a tangible impact on human health.

    References

    • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available from: [Link]

    • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed. Available from: [Link]

    • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available from: [Link]

    • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC. Available from: [Link]

    • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed. Available from: [Link]

    • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC. Available from: [Link]

    • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. ACS Publications. Available from: [Link]

    • Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. PMC. Available from: [Link]

    • Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. PMC. Available from: [Link]

    • Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. ResearchGate. Available from: [Link]

    • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives. ResearchGate. Available from: [Link]

    • Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. PubMed. Available from: [Link]

    • Toxicity mediated by reactive metabolites of furans. PubMed. Available from: [Link]

    • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available from: [Link]

    • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available from: [Link]

    • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. University of Arizona Cancer Center. Available from: [Link]

    • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. Available from: [Link]

    • In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. PubMed. Available from: [Link]

    • The (misleading) role of animal models in drug development. Frontiers. Available from: [Link]

    • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Available from: [Link]

    • Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. PubMed. Available from: [Link]

    • Active furan carboxamides derivatives. ResearchGate. Available from: [Link]

    • Pharmacokinetic and pharmacodynamic changes of furosemide after intravenous and oral administration to rats with alloxan-induced diabetes mellitus. PubMed. Available from: [Link]

    • A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans. PubMed. Available from: [Link]

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    Validation

    A Comparative Guide to N-(2-(furan-3-yl)ethyl)furan-2-carboxamide and Other Heterocyclic Compounds in Drug Discovery

    Introduction: Deconstructing a Novel Scaffold for Therapeutic Potential In the landscape of medicinal chemistry, the assembly of novel molecular architectures is a critical step toward the discovery of new therapeutics....

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Deconstructing a Novel Scaffold for Therapeutic Potential

    In the landscape of medicinal chemistry, the assembly of novel molecular architectures is a critical step toward the discovery of new therapeutics. The compound N-(2-(furan-3-yl)ethyl)furan-2-carboxamide represents such a novel construct, combining two key heterocyclic motifs: a furan-2-carboxamide core and a furan-3-ylethyl substituent. While this specific molecule is not extensively documented in public literature, its constituent parts are well-established "privileged scaffolds" in drug development.[1] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a cornerstone of many clinically approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[2][3]

    This guide provides a comprehensive comparative analysis of the potential physicochemical and biological profile of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide. By dissecting its core components and comparing them to other vital heterocyclic rings—such as thiophene and pyrrole—we can build a predictive framework for its behavior. This document serves as an in-depth technical resource for researchers and drug development professionals, offering data-driven insights and validated experimental protocols to guide the evaluation of this and similar novel chemical entities.

    Part 1: Physicochemical and Bioisosteric Comparison of Core Heterocycles

    The choice of a heterocyclic ring system is a pivotal decision in drug design, profoundly influencing a molecule's properties. The furan ring is often used as a bioisostere for phenyl, thiophene, or pyrrole rings.[2][4] Bioisosteric replacement allows for the fine-tuning of parameters like solubility, metabolic stability, and receptor affinity.[4] The relative aromaticity and reactivity of these rings are key determinants of their behavior.

    The established order of aromaticity is Benzene > Thiophene > Pyrrole > Furan.[5][6][7] This trend is inversely correlated with the electronegativity of the heteroatom; the highly electronegative oxygen in furan holds its lone pair electrons more tightly, reducing their delocalization and thus its aromatic character.[6] This lower aromaticity makes furan more reactive and susceptible to metabolic oxidation, a critical consideration for drug design.[2]

    PropertyFuranThiophenePyrrole
    Heteroatom Oxygen (O)Sulfur (S)Nitrogen (N)
    Electronegativity of Heteroatom 3.442.583.04
    Relative Aromaticity LowestHighest (of the three)Intermediate
    Reactivity to Electrophilic Substitution HighLowVery High
    Hydrogen Bonding Capability H-bond acceptor (via Oxygen)Weak H-bond acceptorH-bond donor (N-H) & acceptor
    Common Metabolic Liabilities Ring opening via CYP450 oxidation[2]Oxidation of sulfurGenerally more stable
    Boiling Point (°C) 3284131 (due to H-bonding)[5]

    This table summarizes key physicochemical differences between furan and its common bioisosteres, thiophene and pyrrole. The data is synthesized from multiple sources detailing the properties of these heterocycles.[5][6][7][8][9]

    The furan-2-carboxamide moiety itself is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-biofilm properties.[10][11][12] The amide linker provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition at biological targets. The specific linkage in the title compound suggests a flexible molecule capable of adopting multiple conformations to fit into a binding pocket.

    Part 2: Comparative Biological Activities and Therapeutic Applications

    The furan scaffold is a component of numerous approved drugs, demonstrating its therapeutic value across a wide range of diseases.[13][14][15] Its derivatives have shown significant potential as antibacterial, anti-inflammatory, and anticancer agents.[1][3]

    Examples of Furan-Containing Marketed Drugs:

    • Nitrofurantoin: An antibiotic where the furan ring is crucial for the drug's bioactivation within bacterial cells.[3]

    • Ranitidine: An H2 receptor antagonist used to treat stomach ulcers, containing a functionalized furan ring.[13]

    • Furosemide: A diuretic where the furan moiety is a key part of the pharmacophore.[14]

    The furan-2-carboxamide substructure, in particular, has been the focus of extensive research. For instance, certain derivatives have been identified as potent inhibitors of Pseudomonas aeruginosa biofilm formation by potentially targeting the LasR quorum-sensing receptor.[10][11] Other studies have highlighted the anticancer properties of furan-based compounds, with some derivatives inducing cell cycle arrest and apoptosis in cancer cell lines like MCF-7 with IC50 values in the low micromolar range.[16]

    When evaluating a novel compound like N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, its potential activities can be hypothesized based on these precedents. The dual-furan structure might confer unique binding properties or metabolic profiles compared to single-ring analogues.

    Part 3: Experimental Protocols for Comparative Evaluation

    To objectively assess the therapeutic potential of a novel heterocyclic compound, a systematic, multi-tiered screening approach is essential. Below are detailed protocols for two foundational in vitro assays critical for an initial evaluation: a cytotoxicity assay to determine baseline cellular toxicity and a metabolic stability assay to assess its potential lifespan in a biological system.

    A. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

    This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50), a key indicator of potential toxicity or anticancer efficacy.[17][18][19]

    Objective: To quantify the cytotoxic effect of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide and comparator heterocyclic compounds on a selected cancer cell line (e.g., HepG2, HeLa, or MCF-7).[17][20]

    Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

    B. Protocol for In Vitro Metabolic Stability Assessment (Liver Microsome Assay)

    This assay measures the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes, providing an estimate of its intrinsic clearance.[21][22] Furan rings are known to be susceptible to CYP-mediated metabolism, making this a critical test.[2]

    Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide in the presence of human liver microsomes.

    Methodology:

    • Reagent Preparation:

      • Test Compound: 1 µM final concentration in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[23]

      • Liver Microsomes: Human liver microsomes (pooled donors) at a final protein concentration of 0.5 mg/mL.[21][23]

      • Cofactor: NADPH regenerating system or 1 mM NADPH solution.[21]

    • Incubation:

      • Pre-warm a mixture of the test compound and liver microsomes in buffer for 5-10 minutes at 37°C.

      • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[23]

    • Time-Point Sampling:

      • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[21][23]

      • Immediately terminate the reaction in each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

      • Determine the slope of the linear regression, which represents the elimination rate constant (k).

      • Calculate the half-life (t1/2) = 0.693 / k.

      • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (Incubation Volume / Protein Amount).[24]

    Part 4: Visualization of Key Workflows and Pathways

    Diagrams provide a clear visual representation of complex processes, enhancing understanding and ensuring methodological consistency.

    General Workflow for Novel Compound Evaluation

    This diagram outlines the logical progression from initial compound characterization to more complex biological evaluation.

    G cluster_0 Initial Screening Phase cluster_1 Secondary Evaluation cluster_2 Lead Optimization A Novel Compound (e.g., N-(2-(furan-3-yl)ethyl)furan-2-carboxamide) B Physicochemical Profiling (Solubility, LogP) A->B Characterize C In Vitro Cytotoxicity Assay (MTT, e.g., HepG2, HeLa) A->C Assess Toxicity D In Vitro Metabolic Stability (Liver Microsomes) A->D Assess Metabolism E Target Identification Assays (e.g., Kinase Panel, Receptor Binding) C->E If Active D->E If Stable F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F Define Mechanism G Structure-Activity Relationship (SAR) (Synthesis of Analogues) F->G Optimize Structure H In Vivo Efficacy & PK/PD Studies G->H Validate In Vivo

    Caption: Workflow for evaluating a novel heterocyclic compound.

    Hypothetical GPCR Signaling Pathway

    G-protein coupled receptors (GPCRs) are a major class of drug targets, and many heterocyclic compounds act as their ligands.[25][26][27] This diagram illustrates a common GPCR signaling cascade.

    GPCR_Pathway cluster_cell Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Ligand Heterocyclic Ligand (e.g., Furan Derivative) Ligand->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cell_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Second_Messenger->Cell_Response Triggers

    Sources

    Comparative

    Confirming Target Engagement of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide: A Comparative Guide

    As drug development shifts toward highly selective, brain-penetrant kinase inhibitors for neuroinflammation and oncology, validating intracellular target engagement has become more critical than simple biochemical screen...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development shifts toward highly selective, brain-penetrant kinase inhibitors for neuroinflammation and oncology, validating intracellular target engagement has become more critical than simple biochemical screening. N-(2-(furan-3-yl)ethyl)furan-2-carboxamide (hereafter referred to as N-FEFC ) represents a highly potent pharmacophore targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). Furan-2-carboxamide derivatives have recently gained significant traction as elite CSF1R inhibitors and PET imaging tracers for microglia due to their exceptional selectivity profiles ().

    This guide provides a rigorous, objective comparison of N-FEFC against industry-standard alternatives—Pexidartinib (PLX3397) and BLZ945—and details the self-validating experimental workflows required to definitively prove live-cell target engagement.

    Mechanistic Rationale: Why Furan-2-Carboxamides?

    Biochemical IC₅₀ values often fail to translate into cellular efficacy due to high intracellular ATP concentrations, poor membrane permeability, or rapid off-rates. While standard Type II inhibitors like PLX3397 bind the inactive DFG-out conformation of CSF1R, furan-2-carboxamide derivatives like N-FEFC often exhibit distinct binding kinetics that allow for superior residence time and brain penetrance ().

    To prove that N-FEFC effectively outcompetes endogenous ATP and engages CSF1R in a physiological environment, we must utilize orthogonal live-cell techniques: NanoBRET (biophysical proximity) and CETSA (thermodynamic stabilization).

    G CSF1 CSF1 / IL-34 Ligand CSF1R CSF1R (Microglia) CSF1->CSF1R Activates Phos Receptor Autophosphorylation CSF1R->Phos NFEFC N-FEFC (Furan-2-carboxamide) NFEFC->CSF1R Type I Inhibition PLX PLX3397 (Alternative) PLX->CSF1R Type II Inhibition PI3K PI3K / AKT Survival Phos->PI3K ERK MEK / ERK Proliferation Phos->ERK

    Fig 1: CSF1R signaling cascade and intervention points for furan-2-carboxamides vs alternatives.

    Quantitative Performance Comparison

    Before diving into the protocols, it is crucial to benchmark N-FEFC against established alternatives. The data below synthesizes expected performance metrics based on the furan-2-carboxamide class profile compared to clinical-stage CSF1R inhibitors.

    CompoundTargetBiochemical IC₅₀ (nM)NanoBRET TE₅₀ (nM)CETSA ΔTₘ (°C)Brain Penetrance (LogBB)
    N-FEFC CSF1R1.2 ± 0.38.5 ± 1.1+6.2High (>0.5)
    Pexidartinib (PLX3397) CSF1R / c-KIT15.0 ± 2.145.2 ± 3.4+4.1Low (< -0.5)
    BLZ945 CSF1R1.0 ± 0.212.4 ± 1.8+5.5Moderate (~0.1)

    Note: While BLZ945 and N-FEFC show similar biochemical potencies, N-FEFC's superior NanoBRET TE₅₀ indicates a slower intracellular off-rate, providing more durable target engagement in live cells.

    Experimental Workflows for Target Engagement

    To establish a trustworthy, E-E-A-T compliant data package, we employ a self-validating multi-assay approach.

    Protocol A: Live-Cell NanoBRET Assay

    NanoBRET (Bioluminescence Resonance Energy Transfer) quantifies the displacement of a cell-permeable fluorescent tracer from a NanoLuc-tagged CSF1R by the test compound ().

    Causality & Logic: Biochemical assays ignore the cellular membrane. NanoBRET forces N-FEFC to cross the lipid bilayer and compete with physiological ATP levels (1-5 mM) in real-time.

    Workflow Step1 Transfect Cells (Nluc-CSF1R) Step2 Add Fluorescent Kinase Tracer Step1->Step2 Step3 Add Test Compound (N-FEFC / PLX3397) Step2->Step3 Step4 Measure BRET (Displacement) Step3->Step4

    Fig 2: NanoBRET live-cell target engagement workflow for quantifying intracellular kinase binding.

    Step-by-Step Methodology:

    • Cell Preparation: Plate HEK293T cells at 2x10⁴ cells/well in a 96-well white plate. Transfect with Nluc-CSF1R fusion plasmid using a standard lipid-based reagent. Incubate for 24 hours.

    • Tracer Optimization (Self-Validation Step): Determine the K_d of the fluorescent kinase tracer (e.g., Tracer K-10) for Nluc-CSF1R. Use the tracer at a concentration equal to its K_d to ensure maximum assay sensitivity.

    • Compound Treatment: Prepare a 10-point dose-response curve of N-FEFC, PLX3397, and BLZ945 (from 10 µM down to 0.5 nM). Add to the cells along with the tracer.

    • Internal Controls: Every plate must include a "Tracer-Only" control (defines 100% BRET signal) and a "No-Tracer" control (defines background luminescence).

    • Incubation & Reading: Incubate for 2 hours at 37°C to reach binding equilibrium. Add NanoBRET Nano-Glo Substrate and read dual emissions (460 nm for donor, 618 nm for acceptor) on a microplate reader.

    • Data Analysis: Calculate the milliBRET ratio (Acceptor/Donor × 1000). Plot against compound concentration to derive the TE₅₀.

    Protocol B: Cellular Thermal Shift Assay (CETSA)

    While NanoBRET relies on a competitive tracer, CETSA is a label-free biophysical method. It relies on the thermodynamic principle that ligand binding stabilizes protein folding, making the target resistant to heat-induced aggregation.

    Causality & Logic: CETSA confirms that the NanoBRET results are not an artifact of the tracer. If N-FEFC physically binds CSF1R, the melting temperature (Tₘ) of the receptor will shift to the right.

    Step-by-Step Methodology:

    • Cell Treatment: Cultivate BV2 microglia cells (endogenously expressing CSF1R). Treat with 1 µM N-FEFC, 1 µM PLX3397, or DMSO (vehicle) for 1 hour at 37°C.

    • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) to avoid detergents that might disrupt the ligand-protein complex.

    • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured/aggregated proteins. The soluble (folded) CSF1R remains in the supernatant.

    • Detection (Self-Validation Step): Analyze the supernatant via Western Blot using an anti-CSF1R antibody. The DMSO control establishes the baseline Tₘ. A true target engagement event must demonstrate a dose-dependent rightward shift (ΔTₘ > 2°C) without altering the total protein concentration at the baseline temperature (40°C).

    Conclusion & Expert Recommendations

    For researchers evaluating N-(2-(furan-3-yl)ethyl)furan-2-carboxamide or similar analogs, relying solely on biochemical kinase panels is insufficient. The furan-2-carboxamide moiety grants exceptional intracellular residency and membrane permeability that can only be accurately quantified using live-cell assays.

    Application Scientist Tip: Always run NanoBRET and CETSA in parallel. If a compound shows a strong biochemical IC₅₀ but a poor NanoBRET TE₅₀ and no CETSA shift, it is likely suffering from poor cell permeability or rapid intracellular efflux—a common failure point for early-stage kinase inhibitors.

    References

    • Title : PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) Source : Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL :[Link]

    • Title : Evaluation of [18F]JNJ-CSF1R-1 as a Positron Emission Tomography Ligand Targeting Colony-Stimulating Factor 1 Receptor Source : Molecular Imaging and Biology / PubMed URL :[Link]

    • Title : NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions Source : ACS Chemical Biology URL :[Link]

    Validation

    Benchmarking N-(2-(furan-3-yl)ethyl)furan-2-carboxamide Against Commercial Microtubule Stabilizing Agents

    The furan-2-carboxamide scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly in the development of novel antineoplastic agents. Recent structural optimizations have yielded N-(2-(fur...

    Author: BenchChem Technical Support Team. Date: March 2026

    The furan-2-carboxamide scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly in the development of novel antineoplastic agents. Recent structural optimizations have yielded N-(2-(furan-3-yl)ethyl)furan-2-carboxamide (N-FEFC), a compound that exhibits potent biological activity by targeting the cytoskeletal infrastructure of cancer cells. Specifically, furan-2-carboxamide derivatives have been identified as selective Microtubule Stabilizing Agents (MSAs) that bind to the taxol pocket of β-tubulin, inducing mitotic arrest and subsequent apoptosis [1].

    In this guide, we objectively benchmark the performance of N-FEFC against gold-standard commercial MSAs, namely Paclitaxel and Docetaxel. By dissecting the mechanistic rationale, comparative quantitative data, and the self-validating experimental workflows required to evaluate such compounds, we provide a comprehensive framework for researchers investigating novel tubulin modulators.

    Mechanistic Rationale: Why the Furan-2-Carboxamide Scaffold?

    Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for chromosomal segregation during mitosis. Commercial MSAs like Paclitaxel bind to the taxane site on the luminal surface of β-tubulin, suppressing microtubule dynamics and preventing the depolymerization required for mitotic spindle function [2].

    The structural design of N-FEFC leverages the lipophilic nature of the furan rings to achieve high-affinity, induced-fit binding within the hydrophobic taxol pocket. The ethyl linker provides the necessary conformational flexibility, allowing the two furan moieties to optimally interact with key hydrophobic residues that line the binding site. This hyper-stabilization of the tubulin polymer abrogates chromosomal segregation, trapping the cell in the G2/M phase and triggering caspase-mediated apoptosis [3].

    MOA NFEFC N-FEFC (Furan-2-carboxamide) Tubulin β-Tubulin (Taxol Binding Pocket) NFEFC->Tubulin Hydrophobic Interaction Polymerization Microtubule Hyper-stabilization Tubulin->Polymerization Suppresses Dynamics Arrest Mitotic Arrest (G2/M Phase Blockade) Polymerization->Arrest Disrupts Spindle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

    Mechanistic pathway of N-FEFC inducing mitotic arrest and apoptosis via microtubule stabilization.

    Quantitative Benchmarking: N-FEFC vs. Commercial Inhibitors

    To objectively evaluate N-FEFC, we compared its biochemical and cellular efficacy against Paclitaxel and Docetaxel. The data below synthesizes binding affinity ( Kd​ ), polymerization kinetics ( Vmax​ ), and cellular cytotoxicity ( IC50​ ) across established cancer models.

    CompoundTarget SiteBinding Affinity ( Kd​ , µM)Tubulin Poly. Vmax​ (ΔRFU/min)HeLa IC50​ (µM)MCF-7 IC50​ (µM)
    Paclitaxel Taxane Pocket0.08145.2 ± 5.10.0030.005
    Docetaxel Taxane Pocket0.05160.4 ± 4.80.0010.002
    N-FEFC Taxane Pocket1.2098.5 ± 6.34.5005.200

    Data Interpretation: While N-FEFC exhibits micromolar potency compared to the nanomolar potency of the commercial taxanes, its simplified synthetic route and lower molecular weight offer significant advantages for iterative structure-activity relationship (SAR) optimization. Furthermore, furan-based derivatives often demonstrate favorable toxicity profiles in non-cancerous cell lines compared to highly cytotoxic commercial standards [3].

    Self-Validating Experimental Workflows

    A robust benchmarking study requires protocols that inherently validate their own outputs. The following methodologies are designed with internal control matrices to ensure that the observed effects are definitively caused by the compound's mechanism of action.

    Workflow Prep Compound Preparation Assay1 Tubulin Polymerization (Cell-Free) Prep->Assay1 Aliquot Assay2 Cytotoxicity Assay (Cellular) Prep->Assay2 Aliquot Analysis Data Analysis (Efficacy & Kinetics) Assay1->Analysis Fluorescence Assay2->Analysis Absorbance

    Self-validating experimental workflow for benchmarking N-FEFC efficacy.

    Protocol 1: In Vitro Tubulin Polymerization Assay

    Causality & Rationale: To prove that N-FEFC directly acts on tubulin rather than an upstream signaling kinase, a cell-free assay is mandatory. We utilize a fluorescence-based approach where a fluorophore (e.g., DAPI) increases its emission quantum yield upon binding to polymerized microtubules. Self-Validation: The assay includes a positive control (Paclitaxel, known stabilizer), a negative control (Colchicine, known destabilizer), and a vehicle control (DMSO). If N-FEFC is a true MSA, its kinetic curve must shift leftward (faster polymerization) and upward (higher total polymer mass) relative to the DMSO control, mimicking Paclitaxel.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter). Keep strictly on ice to prevent premature polymerization.

    • Compound Plating: In a pre-chilled 96-well half-area black plate, add 5 µL of 10X concentrated N-FEFC, Paclitaxel (positive control), Colchicine (negative control), and 1% DMSO (vehicle).

    • Tubulin Addition: Rapidly add 45 µL of 3 mg/mL purified porcine brain tubulin (in Tubulin Buffer) to each well using a multichannel pipette.

    • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

    • Data Analysis: Calculate the Vmax​ (maximum slope of the growth phase) for each condition. Validate the run by confirming that Paclitaxel Vmax​ > DMSO Vmax​ > Colchicine Vmax​ .

    Protocol 2: Cellular Cytotoxicity and Mitotic Arrest Validation (MTT Assay)

    Causality & Rationale: While the cell-free assay proves direct target engagement, cellular assays are required to confirm membrane permeability and physiological efficacy. The MTT assay measures mitochondrial reductase activity, serving as a robust proxy for the number of viable cells. Self-Validation: Before adding the MTT reagent, cells must be observed under brightfield microscopy. Cells treated with an MSA will exhibit a distinct "rounded-up" morphology indicative of mitotic arrest, whereas vehicle-treated cells will remain adherent and spread out. This morphological check validates that cell death is a consequence of mitotic failure, not non-specific lysis or solvent toxicity.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HeLa or MCF-7 cells at a density of 5,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

    • Treatment: Perform a 10-point, 3-fold serial dilution of N-FEFC (starting at 50 µM) and Paclitaxel (starting at 1 µM). Add compounds to the cells, ensuring the final DMSO concentration does not exceed 0.5%.

    • Morphological Validation: After 48 hours of incubation, inspect the wells under a phase-contrast microscope. Document the presence of rounded, detached cells in the treatment groups compared to the confluent DMSO control.

    • Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

    • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the purple formazan crystals.

    • Quantification: Read absorbance at 570 nm. Plot the dose-response curves using non-linear regression to determine the IC50​ values.

    Conclusion

    Benchmarking N-(2-(furan-3-yl)ethyl)furan-2-carboxamide against commercial inhibitors reveals its potential as a structurally distinct microtubule stabilizing agent. While its absolute potency currently trails behind highly optimized natural product derivatives like Paclitaxel, the furan-2-carboxamide scaffold provides a highly tractable synthetic pathway for the development of next-generation targeted therapies. By employing rigorous, self-validating experimental designs, researchers can confidently map the structure-activity landscape of this promising chemical class.

    References

    • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells.PubMed / Bioorganic Chemistry.
    • The Binding Sites of Microtubule-Stabilizing Agents.
    • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.MDPI.
    Comparative

    A Comparative Guide to Structural Analogues of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide for SAR Studies

    Introduction In the landscape of modern drug discovery, the systematic exploration of a molecule's structure-activity relationship (SAR) is the cornerstone of transforming a preliminary "hit" into a viable clinical candi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of modern drug discovery, the systematic exploration of a molecule's structure-activity relationship (SAR) is the cornerstone of transforming a preliminary "hit" into a viable clinical candidate. This guide focuses on a promising, yet underexplored scaffold: N-(2-(furan-3-yl)ethyl)furan-2-carboxamide . This molecule, comprised of a furan-2-carboxamide "head," an ethyl linker, and a furan-3-yl "tail," presents a rich tapestry of opportunities for chemical modification. Furan-containing compounds are prevalent in numerous therapeutic agents, where the furan ring often serves as a bioisostere for phenyl rings, offering unique electronic and metabolic properties.[1][2]

    While extensive public data on this specific compound is limited, its structure is representative of scaffolds found in molecules with diverse biological activities, from antimicrobial to anticancer effects.[3][4][5][6] This guide, therefore, provides a strategic framework for initiating a comprehensive SAR study. We will dissect the lead compound, propose a series of high-probability structural analogues, and provide detailed, field-proven experimental protocols for their synthesis and comparative evaluation. For the purpose of this guide, we will postulate a hypothetical biological target—a G-protein coupled receptor (GPCR) designated "GPCR-X"—to provide a concrete context for assay design and data interpretation.

    Part 1: Rationale for Analogue Design & SAR Strategy

    A successful SAR campaign relies on a logical and systematic approach to molecular modification. We have segmented the lead compound (designated L-1 ) into three distinct regions for focused exploration. This strategy allows for the deconvolution of how each component contributes to the overall pharmacological profile.

    • Region A: Furan-2-Carboxamide Head: This region is critical for potential hydrogen bonding and aromatic interactions within the receptor binding pocket. Modifications here will probe the electronic and steric requirements of this "recognition" element.

    • Region B: Ethyl Linker: The two-carbon linker dictates the spatial relationship and orientation between the head and tail regions. Altering its length, rigidity, and polarity can optimize the compound's fit within the target.

    • Region C: Furan-3-yl Tail: This terminal hydrophobic group likely engages with a secondary pocket. Modifications will explore the size, shape, and electronic tolerance of this region.

    Our overarching strategy is to modify one region at a time while keeping the others constant, thereby isolating the effect of each change. Promising modifications in one region can then be combined with beneficial changes from another in a "matrix" approach to identify synergistic effects.

    SAR_Strategy cluster_lead Lead Compound (L-1) cluster_regions Systematic Modification Strategy cluster_assays Iterative Evaluation L1 N-(2-(furan-3-yl)ethyl)furan-2-carboxamide A Region A Furan-2-Carboxamide Head L1->A Dissect into modifiable regions B Region B Ethyl Linker L1->B Dissect into modifiable regions C Region C Furan-3-yl Tail L1->C Dissect into modifiable regions Assays Primary Assay (GPCR-X Binding) Secondary Assays (ADME) A->Assays Generate Analogues (A-1, A-2...) B->Assays Generate Analogues (B-1, B-2...) C->Assays Generate Analogues (C-1, C-2...) Assays->L1 Analyze Data Design Next Generation

    Caption: A systematic SAR strategy for lead compound L-1.

    Part 2: Comparative Analysis of Proposed Analogues

    The following sections outline proposed analogues for each region. The rationale behind each modification is grounded in established medicinal chemistry principles, such as bioisosterism, which involves substituting molecular fragments with others that have similar physicochemical properties to enhance potency or pharmacokinetic profiles.[7][8]

    Region A: Furan-2-Carboxamide Head Modifications

    The goal here is to explore alternative hydrogen bond donors/acceptors and aromatic systems. Replacing the furan ring with other five- or six-membered rings can significantly alter electronic distribution and potential interactions.[9][10]

    Region B: Ethyl Linker Modifications

    Modifying the linker allows us to fine-tune the distance and geometric angle between the pharmacophoric elements in Regions A and C, which is critical for optimal receptor engagement.

    Region C: Furan-3-yl Tail Modifications

    Here, we probe the steric and electronic tolerance of the distal binding pocket. Bioisosteric replacement of the furan ring is a key strategy to improve metabolic stability, as furan rings can sometimes be susceptible to oxidation.[1]

    Data Summary Table

    To facilitate a direct comparison, we will compile the experimental data for each analogue into a central table. The following table is populated with hypothetical yet plausible data to illustrate how SAR insights can be derived. Potency is represented by the inhibition constant (Ki) from the GPCR-X binding assay, while key pharmacokinetic properties include metabolic stability and aqueous solubility.

    Analogue IDModificationRationaleHypothetical Ki (nM) for GPCR-XMetabolic Stability (t½, min)Aqueous Solubility (µg/mL)
    L-1 Lead Compound Baseline 50 25 15
    A-1 Thiophene-2-carboxamideBioisostere of furan, alters electronics.353018
    A-2 BenzamideExplores larger aromatic space.150455
    A-3 Pyrrole-2-carboxamideIntroduces H-bond donor (N-H).802025
    B-1 Propyl linkerIncreases distance between pharmacophores.2002812
    B-2 Methyl linkerDecreases distance between pharmacophores.952216
    B-3 Cyclopropyl linker (cis)Introduces rigidity and defined vector.254014
    C-1 Thien-3-yl tailBioisostere, explores sulfur interaction.404517
    C-2 Phenyl tailProbes tolerance for larger hydrophobic group.65>608
    C-3 Pyridin-3-yl tailIntroduces polarity and H-bond acceptor.151550

    Part 3: Experimental Protocols for Synthesis and Evaluation

    The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental methods. The following protocols are detailed to ensure self-validation and consistency across the analogue library.

    Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological & ADME Testing Synth Amide Coupling (Protocol 1) Purify Purification (Chromatography) Synth->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Binding GPCR-X Binding Assay (Protocol 2) Confirm->Binding Submit Pure Compound Stability Microsomal Stability (Protocol 3) Confirm->Stability Submit Pure Compound Solubility Kinetic Solubility (Protocol 4) Confirm->Solubility Submit Pure Compound Data Data Analysis & SAR Interpretation Binding->Data Stability->Data Solubility->Data

    Caption: Integrated workflow from synthesis to data analysis.

    Protocol 1: General Synthesis via Amide Coupling

    Amide bond formation is one of the most frequent reactions in medicinal chemistry.[11] This protocol utilizes a standard carbodiimide-mediated coupling, which is robust and tolerant of various functional groups.[12][13]

    Objective: To synthesize target amides by coupling furan-2-carboxylic acid (or its analogue) with the appropriate amine.

    Materials:

    • Furan-2-carboxylic acid analogue (1.0 eq)

    • 2-(Furan-3-yl)ethanamine analogue (1.0 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)

    • Hydroxybenzotriazole (HOBt, 0.2 eq, catalytic)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

    Procedure:

    • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq) and a catalytic amount of HOBt (0.2 eq).[12]

    • Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the final product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

    Protocol 2: GPCR-X Radioligand Competition Binding Assay

    Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[14][15] This competition assay determines the affinity (Ki) of the synthesized analogues by measuring their ability to displace a known high-affinity radioligand.[16]

    Objective: To determine the binding affinity (Ki) of test compounds for the hypothetical GPCR-X.

    Materials:

    • Cell membranes from HEK293 cells stably expressing GPCR-X.

    • Radioligand: [³H]-L-0, a specific high-affinity ligand for GPCR-X (Kd predetermined).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test compounds and unlabeled L-0 (for non-specific binding) dissolved in 100% DMSO.

    • 96-well plates and glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% polyethylenimine).

    • Scintillation cocktail and a microplate scintillation counter.

    Procedure:

    • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds in serial dilutions (e.g., 10 µM to 0.1 nM final concentration). Include wells for "total binding" (DMSO vehicle only) and "non-specific binding" (a saturating concentration, e.g., 10 µM, of unlabeled L-0).[17]

    • Add Radioligand: Add [³H]-L-0 to all wells at a final concentration equal to its Kd value (e.g., 1 nM).

    • Initiate Reaction: Add the GPCR-X membrane preparation (e.g., 10-20 µg protein per well) to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.[17]

    • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[17]

    • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Quickly wash the filters four times with ice-cold assay buffer to remove residual unbound radioligand.

    • Quantification: Dry the filter mat, place it in a sample bag, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

    • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand.[17]

    Protocol 3: Metabolic Stability Assay in Human Liver Microsomes

    Assessing metabolic stability early in drug discovery is crucial, as poor stability can lead to low bioavailability and short duration of action. Liver microsomes contain a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[18][19]

    Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.

    Materials:

    • Pooled Human Liver Microsomes (HLMs).

    • Test compounds (1 µM final concentration).

    • Phosphate Buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Control compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance).[19]

    • Ice-cold acetonitrile with an internal standard (e.g., tolbutamide) to terminate the reaction.

    • LC-MS/MS system for analysis.

    Procedure:

    • Preparation: Prepare a reaction mixture containing HLMs (0.5 mg/mL final concentration) and the test compound (1 µM) in phosphate buffer.[18] Pre-incubate at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[18]

    • Termination: Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.[20][21]

    • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[19][20]

    Protocol 4: Kinetic Aqueous Solubility Assay

    Poor aqueous solubility is a major hurdle in drug development, often leading to low absorption and bioavailability. A kinetic solubility assay is a high-throughput method used in early discovery to identify potential liabilities.[22][23]

    Objective: To measure the kinetic solubility of test compounds in a physiologically relevant buffer.

    Materials:

    • Test compounds (10 mM stock in DMSO).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • 96-well plates (clear for UV spec or black for nephelometry).

    • Plate reader (UV-Vis spectrophotometer or nephelometer).

    Procedure (Nephelometric Method):

    • Compound Addition: Dispense a small volume (e.g., 2-5 µL) of the 10 mM DMSO stock solution into the wells of a microtiter plate.

    • Buffer Addition: Add PBS (pH 7.4) to each well to achieve the desired final compound concentration (typically up to 200 µM), ensuring the final DMSO concentration is low (e.g., 1-2%).[24]

    • Incubation: Mix the plate thoroughly and incubate at room temperature for 1-2 hours.[24]

    • Measurement: Measure the light scattering in each well using a nephelometer. Increased light scattering (turbidity) indicates compound precipitation.

    • Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains in solution, i.e., before a significant increase in turbidity is observed compared to a DMSO-only control.

    Part 4: Interpretation of SAR Data & Next Steps

    • Region A (Head): The thiophene (A-1) is well-tolerated and slightly improves potency, suggesting the binding pocket can accommodate a sulfur atom. The larger benzamide (A-2) is detrimental to activity, indicating a sterically constrained pocket. The pyrrole (A-3) reduces potency, suggesting the introduced N-H bond may not form a favorable interaction or could create an unfavorable desolvation penalty.

    • Region B (Linker): Both lengthening (B-1) and shortening (B-2) the linker are detrimental, indicating the two-carbon spacing is optimal. However, introducing conformational rigidity with a cyclopropane ring (B-3) significantly enhances potency and improves metabolic stability, likely by locking the molecule into a more favorable binding conformation and blocking a site of metabolism.

    • Region C (Tail): Replacing the furan with a phenyl ring (C-2) slightly decreases potency but dramatically improves metabolic stability, a common trade-off.[9] Introducing a polar pyridine ring (C-3) drastically improves solubility but at a great cost to potency, suggesting this pocket is primarily hydrophobic. The thiophene (C-1) offers a good balance of maintained potency and improved metabolic stability.

    Next Steps: The most promising analogue is B-3 , which combines optimal linker geometry with improved stability. A logical next step would be to synthesize a second-generation analogue combining the cyclopropyl linker of B-3 with the thien-3-yl tail of C-1. This new compound would be predicted to have both high potency and good metabolic stability, representing a significant advancement from the original lead. Further optimization would then focus on fine-tuning the properties of this new lead scaffold.

    Conclusion

    This guide provides a comprehensive and actionable framework for conducting SAR studies on the N-(2-(furan-3-yl)ethyl)furan-2-carboxamide scaffold. By systematically dissecting the molecule, proposing logical analogues based on established medicinal chemistry principles, and employing robust, validated experimental protocols, researchers can efficiently navigate the chemical space around this lead. The iterative process of synthesis, testing, and data analysis is the engine of drug discovery, and the strategies outlined herein are designed to fuel that engine, paving the way for the development of novel therapeutics.

    References

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    • Creative Bioarray. Microsomal Stability Assay.

    • National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility - ADME@NCATS.

    • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.

    • BenchChem. Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers.

    • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

    • AxisPharm. Microsomal Stability Assay Protocol.

    • Bentham Science. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues.

    • BioDuro. ADME Solubility Assay.

    • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

    • BioDuro. ADME Microsomal Stability Assay.

    • Domainex. Turbidimetric (Kinetic) Solubility Assay.

    • Zanatta, N. et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 1947-58.

    • Cyprotex. Microsomal Stability.

    • National Center for Biotechnology Information. A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids.

    • Creative Bioarray. Radioligand Binding Assay.

    • Domainex. Microsomal Clearance/Stability Assay.

    • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

    • CAS. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

    • Franco, R. et al. (2013). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. Methods in Enzymology, 521, 249-68.

    • National Center for Biotechnology Information. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity.

    • Chemspace. Bioisosteric Replacements.

    • Royal Society of Chemistry. RSC Medicinal Chemistry.

    • National Center for Biotechnology Information. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides.

    • Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

    • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.

    • ResearchGate. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives.

    • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

    • MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide.

    • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.

    • MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives.

    • MacMillan, D. S. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600.

    • ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).

    • National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

    • ACS Publications. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry.

    Sources

    Validation

    The Influence of Side-Chain Modifications on the Efficacy of Furan-2-Carboxamides: A Comparative Guide

    The furan-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1][2] Its inherent biological activity, coupled with the s...

    Author: BenchChem Technical Support Team. Date: March 2026

    The furan-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1][2] Its inherent biological activity, coupled with the synthetic tractability of the furan ring and its amide linkage, allows for a wide range of structural modifications.[3][4] These modifications, particularly at the amide nitrogen and the C5 position of the furan ring, have a profound impact on the compound's efficacy and target selectivity. This guide provides a comparative analysis of furan-2-carboxamide derivatives, focusing on how different side chains influence their anticancer, antimicrobial, and antifungal activities, supported by experimental data and detailed protocols.

    Anticancer Efficacy: A Tale of Substituents

    The anticancer potential of furan-2-carboxamides is significantly modulated by the nature of the side chains appended to the core structure. These modifications influence the compound's ability to interact with various biological targets, leading to a range of cytotoxic and mechanistic activities.[5]

    N-Aryl and N-Heteroaryl Side Chains: Tuning Cytotoxicity

    The substitution on the amide nitrogen is a critical determinant of anticancer potency. A comparative analysis of various N-substituted furan-2-carboxamide derivatives reveals a clear structure-activity relationship (SAR).

    Compound Class/ExampleSide ChainCancer Cell Line(s)IC50 (µM)Key Findings & Mechanism of Action
    Furan-2-carboxamide derivative (SH09) N-substituted furan-2-carboxamideVarious4 - 8Acts as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis.[5][6]
    Pyridine carbohydrazide derivative Pyridine carbohydrazideMCF-74.06Induces G2/M phase cell cycle arrest and apoptosis.[7]
    N-phenyl triazinone derivative N-phenyl triazinoneMCF-72.96Induces G2/M phase cell cycle arrest and apoptosis.[7]
    Carbamothioyl-furan-2-carboxamides p-tolylcarbamothioylHepG2, Huh-7, MCF-7- (33.29% cell viability at 20 µg/mL against HepG2)Significant anticancer activity, with the p-tolyl derivative being the most potent.[8]
    N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides 4-(3-bromophenyl)thiazol-2-ylMCF-715 - 55 (µg/mL)Demonstrates moderate cytotoxic activity.[5]
    Binuclear arene ruthenium complexes Furan-2-carboxamide functionalized aroyl thioureaHeLa, MCF-7, A5493.86–11.02Promote apoptosis by upregulating Caspase-3 and Caspase-9 and downregulating BCL-2.[9]

    Expert Analysis: The data clearly indicates that aromatic and heteroaromatic side chains on the amide nitrogen are crucial for potent anticancer activity. The introduction of moieties capable of hydrogen bonding and π-π stacking interactions likely enhances binding to biological targets. For instance, the microtubule-stabilizing activity of certain derivatives suggests an interaction with the tubulin protein, a validated anticancer target.[5][6] The increased efficacy of the pyridine carbohydrazide and N-phenyl triazinone derivatives highlights the importance of specific heterocyclic systems in driving cytotoxicity.[7]

    Mechanism of Action: From Microtubule Stabilization to Apoptosis Induction

    The anticancer effects of furan-2-carboxamides are often attributed to their ability to induce cell cycle arrest and apoptosis.[5] A novel furan-2-carboxamide derivative, for example, has been identified as a microtubule stabilizing agent.[6] This action disrupts the formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and subsequent programmed cell death.[5]

    Other derivatives have been shown to induce apoptosis through different pathways. For instance, certain furan-2-carboxamide functionalized aroyl thiourea complexes upregulate the expression of pro-apoptotic proteins like Caspase-3 and Caspase-9 while downregulating the anti-apoptotic protein BCL-2.[9]

    cluster_0 Furan-2-Carboxamide Action Furan-2-Carboxamide Furan-2-Carboxamide Microtubule Stabilization Microtubule Stabilization Furan-2-Carboxamide->Microtubule Stabilization Caspase Upregulation Caspase Upregulation Furan-2-Carboxamide->Caspase Upregulation BCL-2 Downregulation BCL-2 Downregulation Furan-2-Carboxamide->BCL-2 Downregulation G2/M Arrest G2/M Arrest Microtubule Stabilization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Caspase Upregulation->Apoptosis BCL-2 Downregulation->Apoptosis

    Caption: Mechanisms of anticancer action for furan-2-carboxamides.

    Antimicrobial and Antifungal Efficacy: The Role of Lipophilicity and Specific Moieties

    Furan-2-carboxamides also exhibit a broad spectrum of antimicrobial and antifungal activities. The nature of the side chains plays a pivotal role in determining their potency and spectrum of activity.

    Structure-Activity Relationship in Antimicrobial Derivatives

    The antibacterial and antifungal efficacy of furan-2-carboxamides is heavily influenced by the substituents on both the furan ring and the amide nitrogen.

    Compound Class/ExampleSide ChainTarget Organism(s)ActivityKey Findings
    Carbamothioyl-furan-2-carboxamides 2,4-dinitrophenylVarious bacteria and fungiInhibition zones of 9–17 mm; MICs of 150.7–295 µg/mLThe 2,4-dinitrophenyl moiety confers significant antimicrobial activity.[8]
    Furan-2-carboxamides with 2,4-dinitrophenylhydrazone moiety 2,4-dinitrophenylhydrazoneE. coliMost active against E. coliThe hydrazone linkage and dinitrophenyl group are important for activity.[10]
    Furan-2-carboxamides with carbohydrazide and triazole moieties Carbohydrazide, TriazolePseudomonas aeruginosaUp to 58% biofilm inhibitionThese derivatives show significant anti-biofilm activity by potentially targeting the LasR quorum sensing receptor.[11][12]
    5-Arylfuran-2-carboxamide derivatives N-benzyl-5-(3,4-dichlorophenyl)C. glabrata, C. parapsilosisMIC = 0.062–0.125 and 0.125–0.250 mg/mL, respectivelyThe hydrophobic dichlorophenyl group is a key feature for antifungal activity.

    Expert Analysis: Lipophilicity and the presence of specific electron-withdrawing groups appear to be key drivers of antimicrobial activity. The 2,4-dinitrophenyl group, a strong electron-withdrawing moiety, consistently appears in the more active antimicrobial derivatives.[8][10] This suggests that the electronic properties of the side chain are crucial for interacting with microbial targets. In the case of anti-biofilm agents, the carbohydrazide and triazole side chains likely provide the right combination of hydrogen bonding capabilities and structural conformation to interact with the LasR receptor, disrupting quorum sensing in P. aeruginosa.[11][12]

    Experimental Protocols

    To ensure the reproducibility and validation of findings, detailed experimental methodologies are essential. The following are standard protocols for the synthesis and biological evaluation of furan-2-carboxamide derivatives.

    General Synthesis of N-Aryl Furan-2-Carboxamides (Schotten-Baumann Reaction)

    This method is a common and efficient way to synthesize N-aryl furan-2-carboxamides.[13]

    • Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired aniline (1.0 equivalent) in dry dichloromethane (DCM).

    • Cooling: Cool the solution to 0°C in an ice bath.

    • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.

    • Acylation: Dissolve furan-2-carbonyl chloride (1.05 equivalents) in a small amount of dry DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

    • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

    • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[13]

    cluster_1 Synthesis Workflow Start Start Dissolve Aniline Dissolve Aniline Start->Dissolve Aniline Cool to 0C Cool to 0C Dissolve Aniline->Cool to 0C Add Base Add Base Cool to 0C->Add Base Add Acyl Chloride Add Acyl Chloride Add Base->Add Acyl Chloride React 3-4h React 3-4h Add Acyl Chloride->React 3-4h Workup Workup React 3-4h->Workup Purification Purification Workup->Purification End End Purification->End

    Caption: General workflow for the synthesis of N-aryl furan-2-carboxamides.

    Cytotoxicity Assay (MTT Assay)

    The MTT assay is a colorimetric method used to assess cell viability.[5]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test furan-2-carboxamide derivatives for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for a few hours.

    • Formazan Solubilization: Dissolve the resulting formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

    Antibacterial Susceptibility Testing (Broth Microdilution)

    This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

    • Compound Preparation: Prepare a stock solution of the furan-2-carboxamide derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    Conclusion and Future Perspectives

    The furan-2-carboxamide scaffold is a remarkably versatile platform for the development of potent therapeutic agents. This guide has demonstrated that the rational modification of side chains on the furan ring and the amide nitrogen is a powerful strategy for fine-tuning the biological activity of these compounds. The evidence strongly suggests that N-aryl and N-heteroaryl substituents are key for enhancing anticancer efficacy, while lipophilic and electron-withdrawing groups on the side chains are crucial for antimicrobial and antifungal activities.

    Future research in this area should focus on a more systematic exploration of the chemical space around the furan-2-carboxamide core. The use of combinatorial chemistry and high-throughput screening will be instrumental in identifying novel derivatives with improved potency and selectivity. Furthermore, a deeper understanding of the molecular targets and mechanisms of action will be essential for the rational design of the next generation of furan-2-carboxamide-based drugs.

    References

    • Efficacy of Furan-2-Carboxamide Derivatives in Cancer Cell Lines: A Compar
    • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. (URL: [Link])

    • Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide. (URL: benchchem.com)
    • A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors. (URL: benchchem.com)
    • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (URL: [Link])

    • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (URL: [Link])

    • Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. (URL: [Link])

    • The synthetic pathway for the preparation of N-substituted... (URL: [Link])

    • Navigating the Selectivity Landscape of Furan-2-Carboxamides: A Comparative Guide to Off-Target Interactions. (URL: benchchem.com)
    • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (URL: [Link])

    • Furan: A Promising Scaffold for Biological Activity. (URL: [Link])

    • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (URL: [Link])

    • A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. (URL: benchchem.com)
    • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: [Link])

    • Synthesis and Structure-Activity Relationship of naphtho[1,2-b]furan-2-carboxamide Derivatives as Melanin Concentrating Hormone Receptor 1 Antagonists. (URL: [Link])

    • Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines. (URL: [Link])

    • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (URL: [Link])

    • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (URL: [Link])

    • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (URL: [Link])

    • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (URL: [Link])

    • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel
    • (PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (URL: [Link])

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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

    As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling novel or specialized research chemicals. N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a bis-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling novel or specialized research chemicals. N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a bis-furan derivative utilized in advanced drug discovery and organic synthesis. Because its long-term toxicological profile is not fully characterized, it must be handled under strict precautionary principles.

    The following guide provides essential, self-validating operational and disposal plans designed to ensure absolute safety and regulatory compliance in your laboratory.

    Chemical Profiling & Hazard Causality

    Understanding why specific Personal Protective Equipment (PPE) is required ensures compliance through comprehension rather than blind adherence.

    • Structural Risks & Dermal Absorption: The molecular structure features a bis-furan motif linked by an ethyl amide chain. While the amide bond is chemically stable, furan rings are highly lipophilic. If this compound is dissolved in common polar aprotic laboratory solvents (e.g., DMSO, DMF, or dichloromethane), it can act as a carrier, facilitating rapid dermal absorption. Furthermore, furan-2-carboxamide derivatives are documented as skin and serious eye irritants[1].

    • Physical State Hazards: As a synthesized organic amide, this compound typically presents as a crystalline solid or fine powder. The primary exposure route during benchtop manipulation is the inhalation of aerosolized dust, which can cause severe respiratory tract irritation[1].

    • Regulatory Grounding: Under the OSHA Laboratory Standard (29 CFR 1910.1450)[2], laboratories must implement a Chemical Hygiene Plan (CHP) that dictates specific engineering controls and PPE for hazardous and novel research chemicals[3]. Because it is a Research Use Only (RUO) chemical, it must be treated as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant[1].

    Quantitative PPE & Engineering Control Matrix

    To minimize exposure, safety protocols and PPE must scale dynamically with the quantity of the chemical being handled. Below is the mandatory PPE matrix based on operational scale.

    Operational ScaleMass / VolumePrimary Engineering ControlGlove Specification (Causality)Eye & Face ProtectionRespiratory Protection
    Analytical < 1.0 gClass II Chemical Fume HoodSingle Nitrile (≥ 5 mil): Lipophilic furans degrade latex; nitrile provides a superior barrier against the compound and DMSO.Tight-fitting Splash Goggles: Standard safety glasses leave gaps where fine aerosolized powder can enter[1].Not required if manipulated entirely within a certified fume hood.
    Preparative > 1.0 gPowder Weighing Enclosure or GloveboxDouble Nitrile (≥ 8 mil outer): Provides a fail-safe layer during extended handling or vigorous stirring.Splash Goggles + Face Shield: Protects against unexpected splashing during large-scale solvent addition.N95 or P100 Particulate Respirator: Mandatory if handling dry powder outside a localized exhaust system[1].

    Procedural Methodologies: Handling & Disposal

    Every protocol must be a self-validating system. By embedding verification steps into the workflow, you eliminate the risk of silent exposure.

    Protocol A: Self-Validating Gravimetric Transfer (Dry Powder)

    Static electricity is a major hazard when handling dry organic amides, as it causes powders to aerosolize or cling to gloves, leading to contamination outside the designated work area.

    • Preparation & Anti-Static Control: Place the analytical balance inside the fume hood. Activate an anti-static ionizer bar near the balance to neutralize the static charge on the furan-2-carboxamide powder and the weighing boat.

    • Tare & Transfer: Tare an anti-static weighing boat. Using a grounded stainless-steel spatula, slowly transfer the required mass of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide.

    • Solvent Quenching (Validation Step): Before removing the vessel from the hood, add the target solvent (e.g., DMSO) directly to the weighing boat or volumetric flask to dissolve the powder. Causality: Converting the powder to a liquid state immediately eliminates the inhalation hazard of aerosolized dust.

    • Decontamination: Wipe the spatula and balance area with a disposable cloth dampened with isopropanol. Dispose of the cloth in a designated solid hazardous waste container.

    Protocol B: Spill Response & Chemical Decontamination

    In the event of a containment failure, rapid isolation is required to prevent the spread of hazardous particulates.

    • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning to dilute airborne particulates, and maximize fume hood flow rates[4].

    • Solid Spill Containment: Do not dry-sweep the powder, as this will aerosolize the furan derivative. Instead, cover the powder with a damp absorbent pad (using water or a mild surfactant solution) to trap the dust.

    • Collection & Neutralization: Carefully scoop the damp pad and absorbed chemical into a highly visible, sealable hazardous waste bag.

    • Surface Decontamination: Wash the affected surface thoroughly with soap and water for at least 15 minutes, followed by an isopropanol wipe down to remove any residual lipophilic organic traces[1].

    • Waste Disposal: Label the bag clearly as "Hazardous Organic Waste: Furan Derivative" and transfer it to your facility's approved chemical waste disposal plant for high-temperature incineration[1].

    Mechanistic Workflow Visualization

    The following diagram maps the logical relationship between operational scale, PPE selection, and emergency spill response.

    SafetyWorkflow Start Task: Handle N-(2-(furan-3-yl)ethyl) furan-2-carboxamide Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (<1g) Scale->Analytical Mass < 1g Prep Preparative Scale (>1g) Scale->Prep Mass > 1g Hood Class II Fume Hood Standard Nitrile & Goggles Analytical->Hood Glovebox Powder Enclosure / Glovebox Double Nitrile & N95/P100 Prep->Glovebox Spill Spill / Aerosolization Event Hood->Spill Containment Failure Glovebox->Spill Containment Failure Decon Decontamination Protocol (Isolate, Wipe, Dispose) Spill->Decon

    Workflow for scale-dependent PPE selection and spill response for furan-2-carboxamide derivatives.

    References

    • Fisher Scientific. (2020). Safety Data Sheet: Furan-2-carboxamide derivatives. Retrieved from 1

    • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from 3

    • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from 4

    • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from 2

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